Hydroxysafflor Yellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32O16 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
(6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |
InChI Key |
IAVUBSCVWHLRGE-HMGSBZAVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Biosynthesis of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside, first isolated in 1993, that has garnered significant attention for its broad pharmacological activities.[1] Primarily sourced from the vibrant flowers of the safflower plant, Carthamus tinctorius L., HSYA is a key bioactive component responsible for many of the plant's therapeutic effects, which have been utilized in traditional medicine for centuries.[2][3][4] This technical guide delves into the botanical origin, biosynthetic pathway, and extraction methodologies of HSYA, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Botanical Origin and Distribution
This compound is exclusively found in the flowers of Carthamus tinctorius L., an annual herbaceous plant belonging to the Compositae (Asteraceae) family.[5][6] Commonly known as safflower, this thistle-like plant is characterized by its globular flower heads that can be yellow, orange, or red.[7]
Geographical Origin and Cultivation:
Originating in the arid regions of West Asia, including Iran and Turkey, safflower cultivation has expanded globally.[2][3] It is now grown on nearly every continent, with significant production in countries such as India, China, the USA, Mexico, and Ethiopia.[2][3] The plant's deep taproot system allows it to thrive in environments with seasonal rainfall.[7]
Factors Influencing HSYA Content:
The concentration of HSYA in safflower flowers is influenced by several factors, including:
-
Geographical Origin: Studies comparing 80 safflower cultivars from around the world have shown that HSYA content can range from 0.05 to 14.99 mg/g.[2][3] Cultivars from Africa have been found to have higher HSYA content compared to those from Asia and Europe.[2][3]
-
Flower Color: The color of the safflower petals is a visual indicator of HSYA concentration. Darker colored flowers (red and orange) tend to have a higher HSYA content than lighter colored ones (yellow and white).[2][3]
-
Harvest Time: The developmental stage of the flower at the time of harvest also impacts the HSYA yield.
The following table summarizes the reported HSYA content in safflower from various geographical locations.
| Geographical Origin | HSYA Content (mg/g) | Reference |
| Africa | Higher than Asia and Europe | [2][3] |
| China | Higher than Turkey, India, and Kenya | [2][3] |
| Various Cultivars | 0.05 - 14.99 | [2][3] |
Biosynthesis of this compound
The biosynthesis of HSYA follows the chalcone biosynthetic pathway, a key route in the production of flavonoids and related compounds in plants. While the complete pathway is still under investigation, key enzymatic steps have been elucidated.[2][3][5]
The process begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme chalcone synthase (CHS) to produce naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).[2][3] Subsequent glycosylation of naringenin chalcone leads to the formation of HSYA.[2][3]
Recent research has identified four key enzymes from C. tinctorius involved in the later stages of HSYA biosynthesis:[5]
-
CtF6H: Responsible for the 6-hydroxylation of naringenin to produce carthamidin.
-
CtCHI1: Catalyzes the isomerization between carthamidin and isocarthamidin.
-
CtCGT: A flavonoid di-C-glycosyltransferase.
-
Ct2OGD1: A 2-oxoglutarate-dependent dioxygenase.
The coordinated expression of these enzymes is crucial for the synthesis of HSYA in safflower.[5]
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Experimental Protocols: Isolation and Characterization of HSYA
The extraction of HSYA from safflower flowers is a critical step for its study and application. Various methods have been developed, each with its own advantages and disadvantages.
Traditional Water Immersion Extraction
This is the most common and traditional method for HSYA extraction.[8]
Protocol:
-
Preparation of Plant Material: Dried safflower flowers are ground into a fine powder.
-
Extraction: The powdered flowers are immersed in distilled water (e.g., a 1:10 solid-to-liquid ratio).
-
Heating: The mixture is heated to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours) with constant stirring.
-
Filtration: The mixture is filtered to separate the aqueous extract from the solid plant material.
-
Concentration: The aqueous extract is concentrated under reduced pressure to obtain a crude extract.
-
Purification: The crude extract is further purified using techniques like macroporous resin column chromatography to isolate HSYA.
Note: While simple and cost-effective, water immersion can lead to low yields (around 0.023% to 0.066%) and degradation of HSYA due to high temperatures and light exposure.[2][8]
Macroporous Resin Adsorption Chromatography for Purification
This method is commonly used to purify HSYA from crude extracts.
Protocol:
-
Preparation of Crude Extract: A crude extract is obtained using a method such as water immersion.
-
Column Preparation: A macroporous resin column (e.g., D101) is packed and equilibrated with the appropriate solvent.
-
Loading: The crude extract is dissolved in a suitable solvent (e.g., 10% ethanol) and loaded onto the column.
-
Elution: The column is eluted with a step-gradient of a solvent system, such as water-methanol, to separate the components.[9]
-
Fraction Collection: Fractions are collected and monitored for the presence of HSYA using techniques like HPLC.
-
Purification of HSYA: Fractions rich in HSYA are pooled and may be subjected to further purification steps, such as high-throughput auto-purification systems.[9]
The following table provides a summary of different extraction methods for HSYA.
| Extraction Method | Key Parameters | Advantages | Disadvantages | Reference |
| Water Immersion | 60-80°C, 1-2 hours | Simple, cost-effective | Low yield, potential for degradation | [2][8] |
| Alcohol Extraction | Varies with alcohol type and concentration | Higher yield than water | Use of organic solvents | [8] |
| Ultrasonic Extraction | Use of ultrasonic waves to enhance extraction | Reduced extraction time, lower temperature | Requires specialized equipment | [8] |
| Microwave Extraction | Use of microwave energy to heat the solvent | Rapid extraction, lower solvent consumption | Requires specialized equipment | [8] |
Characterization of HSYA
The identity and purity of isolated HSYA are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of HSYA and quantify its concentration. A typical mobile phase for HSYA analysis is a mixture of water (with a small amount of acid like formic acid), acetonitrile, and methanol.[10]
-
Mass Spectrometry (MS): Provides information about the molecular weight of HSYA (C₂₇H₃₂O₁₆).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of HSYA.
The following diagram illustrates a general workflow for the extraction and characterization of HSYA.
Conclusion
This compound, a unique quinochalcone C-glycoside from the flowers of Carthamus tinctorius L., holds significant promise for therapeutic applications. Understanding its botanical origin, the intricacies of its biosynthetic pathway, and efficient methods for its extraction and purification are fundamental for advancing research and development in this area. This guide provides a foundational overview for scientists and professionals, aiming to facilitate further exploration into the pharmacological potential of this valuable natural product.
References
- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safflower - Wikipedia [en.wikipedia.org]
- 8. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Deep Dive into its Cardioprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA) is a prominent quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2] For centuries, safflower has been a staple in Traditional Chinese Medicine for conditions related to blood circulation and cardiovascular health.[2][3] Modern pharmacological research has identified HSYA as a principal active ingredient, demonstrating a wide array of protective effects against cardiovascular diseases (CVDs) such as myocardial ischemia-reperfusion injury (MI/RI), atherosclerosis, and hypertension.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning HSYA's therapeutic potential, focusing on key signaling pathways and cellular processes. It is designed to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.
Core Mechanisms of Action in Cardiovascular Disease
HSYA exerts its cardioprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic activities. These actions are orchestrated through the modulation of a complex network of signaling pathways.
Anti-Inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of cardiovascular diseases, particularly atherosclerosis and ischemia-reperfusion injury.[1][5] HSYA has been shown to potently suppress inflammatory responses through several mechanisms.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of inflammation. In endothelial cells, HSYA prevents the phosphorylation of IκBα, an inhibitor of NF-κB.[5] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of downstream pro-inflammatory genes, including adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin, which are crucial for leukocyte adhesion to the endothelium.[5][6] This mechanism is particularly relevant in mitigating endothelial injury induced by stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[1][5]
-
Suppression of the NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, promoting intense inflammatory responses and pyroptotic cell death. In models of myocardial ischemia-reperfusion, HSYA has been found to inhibit the activation of the NLRP3 inflammasome, leading to a significant reduction in myocardial inflammation and apoptosis.[7][8] This effect may be mediated through the activation of the AMPK/mTOR pathway, which promotes autophagy and subsequently clears damaged mitochondria that can trigger NLRP3 activation.[7]
-
Modulation of Toll-Like Receptor 4 (TLR4) Signaling: HSYA can alleviate cardiac damage by inhibiting the TLR4 signaling pathway, which often acts upstream of NF-κB.[1][3] Studies have shown that HSYA's protective effects in MI/R are significant in normal rats but not in TLR4-knockout mice, highlighting the importance of this pathway.[1]
References
- 1. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuate lipopolysaccharide-induced endothelium inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
- 7. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of Hydroxysafflor Yellow A (HSYA) in Carthamus tinctorius: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis pathway of Hydroxysafflor Yellow A (HSYA), a pharmacologically significant quinochalcone C-glycoside exclusively found in the flowers of safflower (Carthamus tinctorius). HSYA is a promising candidate for the treatment of cardiovascular and cerebrovascular diseases. A comprehensive understanding of its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of sustainable sources of this valuable compound.
The HSYA Biosynthesis Pathway: An Overview
The biosynthesis of HSYA originates from the general phenylpropanoid pathway, leading to the formation of chalcones. From the precursor naringenin, a series of enzymatic reactions, including hydroxylation, isomerization, and glycosylation, lead to the final product, HSYA. The pathway is primarily active in the flowers of Carthamus tinctorius, with significantly lower or no activity in other parts of the plant.
The core biosynthetic pathway from naringenin to HSYA involves four key enzymes that have been identified and characterized in Carthamus tinctorius:
-
CtF6H (Flavanone 6-Hydroxylase): A cytochrome P450 enzyme that catalyzes the 6-hydroxylation of naringenin to produce carthamidin.
-
CtCHI1 (Chalcone-Flavanone Isomerase): This enzyme facilitates the isomerization between carthamidin and its chalcone isomer, isocarthamidin.
-
CtCGT (Flavonoid di-C-Glycosyltransferase): A C-glycosyltransferase that attaches two glucose moieties to the chalcone backbone.
-
Ct2OGD1 (2-Oxoglutarate-Dependent Dioxygenase): This enzyme, in coordination with CtCGT, is involved in the final steps of HSYA synthesis from carthamidin or isocarthamidin.
The concerted action of these enzymes, particularly the coordinated function of CtCGT and Ct2OGD1, is essential for the formation of the unique quinochalcone structure of HSYA[1][2]. The absence of flavanone 2-hydroxylase (F2H) genes in safflower is also a critical factor, preventing the conversion of precursors into more common flavonoids and channeling the metabolic flux towards HSYA production[1][2].
Quantitative Data on HSYA Biosynthesis
Quantitative analysis of HSYA and the expression of key biosynthetic genes in different tissues of Carthamus tinctorius confirms that the flower is the primary site of HSYA accumulation.
Table 1: HSYA Content in Different Tissues of Carthamus tinctorius
| Tissue | HSYA Content (Relative Peak Intensity) | Reference |
| Budding Flower | High | [1] |
| Blooming Flower | Highest | [1] |
| Calyx | Low | [1] |
| Leaf | Not Detected | [1] |
Table 2: Expression Levels of Key Biosynthetic Genes in Different Tissues of Carthamus tinctorius (Relative Expression)
| Gene | Budding Flower | Blooming Flower | Calyx | Leaf | Reference |
| CtCHS1 | High | High | Low | Low | [1] |
| CtCHS2 | High | High | Low | Low | [1] |
| CtCHS3 | Moderate | Moderate | Low | Low | [1] |
| CtF6H | High | High | Low | Low | [1] |
| CtCHI1 | High | High | Low | Low | [1] |
| CtCGT | High | High | Low | Low | [1] |
| Ct2OGD1 | High | High | Low | Low | [1] |
Note: Relative expression levels are inferred from graphical data presented in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the elucidation and characterization of the HSYA biosynthesis pathway.
In Vitro Enzyme Assays
These assays are crucial for characterizing the function and kinetics of the biosynthetic enzymes.
Protocol for a Generalized In Vitro Enzyme Assay for HSYA Biosynthetic Enzymes:
-
Recombinant Enzyme Expression and Purification:
-
Clone the coding sequences of CtF6H, CtCHI1, CtCGT, and Ct2OGD1 into an appropriate expression vector (e.g., pET-28a for E. coli).
-
Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and incubate at 16°C for 16-20 hours.
-
Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol).
-
Purify the His-tagged recombinant proteins using a Ni-NTA affinity chromatography column.
-
Verify the purity and concentration of the enzymes using SDS-PAGE and a Bradford assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a total volume of 100 µL. The specific components will vary depending on the enzyme being assayed.
-
For CtF6H (a P450 enzyme): 100 mM potassium phosphate buffer (pH 7.5), 2 mM NADPH, 100 µM naringenin, and 1-5 µg of purified CtF6H.
-
For CtCHI1: 100 mM potassium phosphate buffer (pH 7.0), 100 µM isocarthamidin (or carthamidin), and 1-5 µg of purified CtCHI1.
-
For CtCGT and Ct2OGD1 (coupled reaction): 100 mM Tris-HCl buffer (pH 7.5), 2 mM UDP-glucose, 100 µM carthamidin, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 100 µM FeSO₄, and 1-5 µg each of purified CtCGT and Ct2OGD1.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for product formation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Detection: Monitor for the expected m/z of the products (e.g., HSYA [M-H]⁻ at m/z 611.16).
-
-
Virus-Induced Gene Silencing (VIGS) in Carthamus tinctorius
VIGS is a reverse genetics tool used to transiently silence the expression of target genes to study their function in vivo.
Protocol for VIGS in Carthamus tinctorius:
-
VIGS Vector Construction:
-
Amplify a 200-400 bp fragment of the target gene (CtF6H, CtCHI1, CtCGT, or Ct2OGD1) from C. tinctorius cDNA.
-
Clone the fragment into the pTRV2 VIGS vector.
-
Use an empty pTRV2 vector as a negative control and a pTRV2-PDS (phytoene desaturase) vector as a positive control for silencing.
-
-
Agrobacterium Transformation and Culture:
-
Transform the pTRV1 and the pTRV2 constructs into Agrobacterium tumefaciens strain GV3101 by electroporation.
-
Grow single colonies of Agrobacterium containing pTRV1 and the various pTRV2 constructs in LB medium with appropriate antibiotics at 28°C overnight.
-
Pellet the bacterial cells and resuspend them in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.0.
-
Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
-
Plant Infiltration:
-
Grow C. tinctorius seedlings for 2-3 weeks.
-
Infiltrate the Agrobacterium mixture into the abaxial side of the cotyledons or young leaves using a needleless syringe.
-
-
Post-Infiltration and Analysis:
-
Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 2-3 weeks.
-
Observe the positive control plants for photobleaching to confirm successful silencing.
-
Harvest the flowers from the silenced plants.
-
Analyze the expression of the target gene by qRT-PCR to confirm silencing efficiency.
-
Quantify the HSYA content in the flowers by HPLC-MS to determine the effect of gene silencing.
-
De Novo Biosynthesis of HSYA in Nicotiana benthamiana
This heterologous expression system allows for the reconstitution of the HSYA pathway in a non-native host.
References
physicochemical properties of Hydroxysafflor Yellow A for research
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Hydroxysafflor Yellow A (HSYA), a principal bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (Safflower). HSYA is the subject of extensive research for its wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, particularly in the context of cardiovascular and cerebrovascular diseases.[1][2][3][4] However, its inherent chemical instability and low oral bioavailability present significant challenges for its clinical application, making a thorough understanding of its properties essential for research and development.[1][4]
Core Physicochemical Properties
This compound is an orange-yellow amorphous powder.[1][3][5] It is a C-glucosyl quinochalcone, and its structure contributes to both its therapeutic potential and its instability.[1][2] Key quantitative properties are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][2][6] |
| Molecular Weight | ~612.53 g/mol | [6][7][8] |
| Physical State | Yellow / Orange-Yellow Amorphous Powder | [2][3][5] |
| UV-Vis λmax | ~403 nm (in aqueous solution) | [1][2] |
| 399 nm | [9] | |
| 426 nm (at pH 9.16) | [1][2] | |
| Predicted pKa | 4.50 ± 1.00 | [5] |
| Solubility | ||
| Water | Highly soluble (≥61 mg/mL) | [1][3][5][10] |
| DMSO | Highly soluble (≥61.3 mg/mL) | [7][10] |
| Ethanol | Sparingly soluble (<3.07 mg/mL) | [10] |
| Lipophilic Solvents | Virtually insoluble (e.g., chloroform, benzene, ethyl acetate) | [1][2][3][5] |
Stability Profile
HSYA is notably unstable under several conditions, which is a critical consideration for its extraction, storage, and administration.
-
pH Sensitivity: The stability of HSYA in aqueous solutions follows an inverted V-shaped curve in relation to pH.[1][2] It is most unstable under alkaline conditions, particularly around pH 9.[1][2][11] It degrades rapidly under strong acidic (pH ≤ 3.0) and alkaline (pH > 7.0) conditions.[3][5][12] The compound demonstrates relative stability in the pH range of 3 to 7.[13]
-
Thermal Instability: HSYA is sensitive to heat, with degradation observed at temperatures above 60°C.[13] Thermal degradation follows first-order kinetics, and its rate is influenced by pH.[11]
-
Photosensitivity: The compound is known to degrade upon exposure to light and should be stored accordingly.[5] The addition of stabilizers like ethylenediaminetetraacetic acid (EDTA) and ascorbic acid has been shown to improve its stability against light.[5]
Experimental Protocols
This section details methodologies for common procedures involving HSYA, from extraction to analysis.
Extraction from Carthamus tinctorius L.
Several methods are employed to extract HSYA, each with distinct advantages and disadvantages in terms of yield, purity, and environmental impact.
a) Microwave-Assisted Extraction (MAE) This method offers a significantly higher yield compared to traditional techniques.
-
Protocol:
-
Combine powdered safflower with distilled water at a solid-to-liquid ratio of 1:100 (w/v).
-
Place the mixture in a microwave extraction system.
-
Heat to and maintain a temperature of 70°C.
-
Perform three extraction cycles, each lasting 20 minutes.
-
Filter the combined extracts to separate the liquid phase containing HSYA.
-
b) Dimethyl Sulfoxide (DMSO) Extraction This protocol has achieved the highest reported extraction efficiency, but the resulting extract contains a high level of impurities due to the strong solvating power of DMSO.[5]
-
Protocol:
-
Soak 2.0 g of safflower powder with 14 volumes of DMSO.
-
Stir the mixture for 30 minutes at room temperature in a dark environment to remove impurities.
-
Filter and retain the solid residue.
-
Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes.
-
Repeat the previous step with another 12 volumes of DMSO.
-
Combine the filtrates and add 3 volumes of butyl acetate.
-
Centrifuge the mixture to obtain the crimson HSYA precipitate.
-
c) Traditional Water Immersion While simple and cost-effective, this method suffers from low yield and can promote HSYA degradation due to prolonged exposure to high temperatures.[1][5]
-
Protocol:
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method provides a reliable and rapid approach for the quantification of HSYA in safflower extracts.[9]
-
Stationary Phase: Polyamide TLC plate.
-
Mobile Phase: A solvent system containing 3.6% Hydrochloric Acid, Methanol, and Ethyl Acetate in a 7:3:1 (v/v/v) ratio.
-
Sample Application: Spot various volumes of a standard HSYA solution and the sample extract onto the HPTLC plate.
-
Development: Develop the plate with the mobile phase in a suitable chamber.
-
Detection: Perform densitometric analysis in absorbance mode at 399 nm.
-
Quantification: Calculate the concentration of HSYA based on the peak area against a calibration curve. The reported RF value for HSYA is 0.60 ± 0.03.[9]
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to HSYA research.
Caption: Comparative workflow of common HSYA extraction methods.
Caption: Simplified overview of HSYA chemical degradation pathways.
Caption: HSYA-induced apoptosis via inhibition of autophagic flux.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Npc79316 | C27H32O16 | CID 6443665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. akjournals.com [akjournals.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism | MDPI [mdpi.com]
- 12. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 13. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
Hydroxysafflor Yellow A: A Technical Guide to a Quinochalcone C-Glycoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysafflor Yellow A (HSYA) is the principal bioactive quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower). This document provides an in-depth technical overview of HSYA, covering its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A significant focus is placed on its pharmacological activities, particularly its mechanisms of action involving key cellular signaling pathways. This guide consolidates quantitative data into structured tables and provides detailed experimental protocols and visual diagrams to support research and development efforts.
Chemical Identity and Physicochemical Properties
HSYA is a unique flavonoid distinguished by its C-glycosylated quinochalcone structure. Initially isolated and characterized, its precise structure, including its keto-enol tautomerism, was later refined using advanced NMR techniques.[1][2]
2.1 Structure and Chemical Formula
-
Chemical Name: (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione[3]
HSYA exists as a yellow amorphous powder.[4][5] Its structure features two keto-enol tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[1][2] This structural feature is critical for its chemical reactivity and biological activity.
2.2 Physicochemical Characteristics
HSYA's utility is influenced by its solubility and stability profile. It is highly soluble in water and soluble in solvents like DMSO, methanol, and ethanol, but poorly soluble in lipophilic organic solvents such as ethyl acetate, benzene, and chloroform.[4][5][7]
However, HSYA is chemically unstable and prone to degradation under specific conditions, including:
-
Alkaline pH: Rapid degradation occurs under alkaline conditions.[4]
-
High Temperature: Elevated temperatures accelerate its degradation.[4][5]
-
Light Exposure: Illumination can lead to the breakdown of the molecule.[4][5]
This instability presents significant challenges for its extraction, formulation, and oral administration, contributing to its low bioavailability.[4][5][7]
Biosynthesis and Chemical Synthesis
3.1 Biosynthetic Pathway
The biosynthesis of HSYA in Carthamus tinctorius is a complex enzymatic process, though the complete pathway is still under investigation.[4][5] The proposed pathway begins with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone synthase (CHS) to form a chalcone precursor.[3][5] This is followed by a series of enzymatic modifications including hydroxylation, di-C-glycosylation, and dearomatization to yield the final HSYA structure.[8] Key enzymes recently identified as crucial for HSYA biosynthesis include CtF6H (6-hydroxylation), CtCHI1 (isomerization), CtCGT (di-C-glycosyltransferase), and Ct2OGD1 (dioxygenase).[8]
3.2 Chemical Synthesis
Chemical synthesis provides an alternative route to obtain HSYA, bypassing the limitations of natural extraction. An oxidative synthesis pathway has been developed, which offers a rapid and efficient method for its production.[4][5] Additionally, a chemo-enzymatic approach has been successfully used to synthesize 8,9-dihydrothis compound (dh-HSYA), an analogue of HSYA, starting from a biosynthesized precursor.[9][10]
Experimental Protocols
4.1 Extraction from Carthamus tinctorius L.
Multiple methods have been developed to extract HSYA from safflower, with varying efficiency and yield.
-
Protocol 1: Traditional Water Immersion
-
Material: Dried and powdered safflower petals.
-
Solvent: Deionized water.
-
Procedure: Immerse the powdered petals in water at a specified solid-to-liquid ratio. Heat the mixture for a defined period (e.g., 1-2 hours) with constant stirring.
-
Separation: Filter the mixture to remove solid plant material.
-
Concentration: Concentrate the aqueous extract under reduced pressure.
-
Note: This method is simple but suffers from low yields (typically <1%) and significant degradation of HSYA due to prolonged heating.[4][5]
-
-
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
-
Material: Dried and powdered safflower petals.
-
Solvent: Deionized water.
-
Parameters: Set a solid-to-liquid ratio of 1:100 (g/mL).
-
Procedure: Subject the sample to microwave irradiation at 70°C for 3 cycles of 20 minutes each.
-
Processing: Cool, filter, and concentrate the extract.
-
Note: This method significantly improves the extraction yield to approximately 6.96% and reduces extraction time.[4][7]
-
-
Protocol 3: Matrix Solid-Phase Dispersion (MSPD)
-
Material: Dried and powdered safflower petals.
-
Dispersant: A solid support material (e.g., C18 silica).
-
Procedure: Blend the plant material with the dispersant. Pack the mixture into a column.
-
Elution: Elute HSYA from the matrix using an appropriate solvent.
-
Note: MSPD has been shown to achieve the highest yields, reaching up to 14.89%, with minimal consumption of raw materials.[4]
-
4.2 Analytical Methodologies
Accurate quantification and characterization of HSYA are critical for research and quality control.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV/DAD detector.
-
Column: Agilent Zorbax SB C18 (4.6 mm × 150 mm, 5 μm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.2 mM ammonium acetate (e.g., 70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at 403 nm.
-
Sample Preparation: Dissolve the extracted and purified sample in the mobile phase, filter through a 0.22 µm membrane, and inject.
-
Quantification: Use an external standard calibration curve with a certified HSYA reference standard.
-
-
Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
System: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Utilize conditions similar to the HPLC protocol, often with gradient elution (e.g., acetonitrile and 0.1% formic acid in water) for better separation.
-
Ionization Mode: Negative ESI mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the specific transition for HSYA, which is m/z 611.3 → 491.2.
-
Application: This method provides high sensitivity and selectivity, making it ideal for quantifying HSYA in complex biological matrices like plasma and urine.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of HSYA
| Species | Dose & Route | Cmax (mg/L) | t½ (h) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|---|
| Human | 35 mg, IV | 2.02 ± 0.18 | 3.32 | 48.0 - 54.6 | [4][5] |
| Human | 70 mg, IV | 7.47 ± 0.67 | 3.32 | 48.0 - 54.6 | [4][5] |
| Human | 140 mg, IV | 14.48 ± 4.70 | 3.32 | 48.0 - 54.6 | [4][5] |
| Rat | 3 mg/kg, IV | - | - | 48.0 - 54.6 |[9] |
Table 2: Extraction Yields of HSYA from Carthamus tinctorius L.
| Extraction Method | Yield (%) | Reference |
|---|---|---|
| Water Immersion | 0.023 - 0.066 | [4][5] |
| Smashing Tissue Extraction | 1.359 | [5] |
| Microwave-Assisted Extraction (MAE) | 6.96 | [4][5][7] |
| Ultrasound Extraction | 12.25 | [4][5] |
| Soxhlet Extraction | 13.09 | [4][5] |
| Matrix Solid-Phase Dispersion (MSPD) | 14.89 |[4][5] |
Table 3: Validation Parameters for HSYA Analytical Methods
| Method | Linearity Range | Correlation (r/r²) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| LC-MS/MS (Human Plasma) | 1 - 1,000 ng/mL | ≥0.999 | - | - | [4][5] |
| UPLC-TOF-MS | - | r² ≥ 0.9992 | 35.2 ng/mL | - | [4][5] |
| HPTLC | 61.0 - 793 ng/spot | r = 0.9991 | 59 ng/spot | 169 ng/spot | [3] |
| RP-HPLC (Rat Plasma) | 0.03 - 2.56 mg/L | - | 10 µg/L | 30 µg/L |[11] |
Table 4: Pharmacological Activity of HSYA in in vitro Models
| Activity | Cell Line / Model | Effective Concentration Range | Observed Effect | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Human Chondrocytes | 2.5 - 40 µM | Inhibition of NO, PGE2, COX-2, TNF-α, IL-6, iNOS | [4] |
| Anticancer | A549 & H1299 Lung Cancer Cells | 5 - 20 µM | Suppression of proliferation and induction of apoptosis | |
| Anticancer | HCT116 Colorectal Cancer Cells | 25 - 100 µM | Inhibition of viability, migration, and invasion | [12] |
| Anticancer | BGC-823 Gastric Cancer Cells | 100 µM | Inhibition of proliferation and induction of apoptosis | [10] |
| Anti-fibrotic | MRC-5 Lung Fibroblasts | 5 - 45 µM | Inhibition of TGF-β1-induced proliferation and migration |[9] |
Pharmacological Activities and Signaling Pathways
HSYA exhibits a wide range of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties. These effects are mediated through the modulation of several key intracellular signaling pathways.
6.1 Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
HSYA demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators. In models of inflammation, HSYA dose-dependently inhibits the expression of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. HSYA prevents the activation and nuclear translocation of NF-κB p65 and suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4]
6.2 Cell Proliferation and Survival: PI3K/Akt/mTOR Pathway Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and apoptosis. HSYA has been shown to inhibit this pathway in various cell types, including cancer cells and vascular smooth muscle cells.[1][6][13] It suppresses the phosphorylation of both Akt and mTOR, leading to downstream effects such as the induction of apoptosis and the inhibition of cell proliferation and migration.[1][13] This mechanism is a key contributor to HSYA's potential anticancer and vasoprotective effects.
6.3 Anti-Fibrotic Effects: TGF-β1/Smad Pathway Inhibition
Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that drives the activation of fibroblasts and the excessive deposition of extracellular matrix (ECM). HSYA has demonstrated significant anti-fibrotic effects by directly interfering with the TGF-β1/Smad signaling pathway.[2][10] It inhibits TGF-β1-induced fibroblast proliferation and differentiation into myofibroblasts. Mechanistically, HSYA suppresses the phosphorylation of the key downstream mediators Smad2 and Smad3, preventing their nuclear translocation and subsequent activation of pro-fibrotic gene transcription, such as collagen I.[2][10][13]
Conclusion and Future Directions
This compound is a quinochalcone C-glycoside with significant therapeutic potential, underscored by its potent anti-inflammatory, anti-fibrotic, and anti-proliferative activities. Its mechanisms of action are multifaceted, involving the inhibition of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and TGF-β1/Smad. While promising, the clinical development of HSYA is hampered by its inherent chemical instability and low oral bioavailability.
Future research should focus on the development of novel drug delivery systems and formulation strategies to overcome these limitations. Further elucidation of its molecular targets and a more precise quantification of its potency (e.g., IC₅₀/EC₅₀ values) across a wider range of biological assays will be crucial for its advancement as a therapeutic agent. The comprehensive data and protocols presented in this guide aim to facilitate these ongoing and future research endeavors.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of this compound against excitotoxic neuronal death partially through down-regulation of NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Protects Neurons From Excitotoxic Death through Inhibition of NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 7. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Multifaceted Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Review
For Immediate Release
BEIJING, China – December 7, 2025 – Hydroxysafflor Yellow A (HSYA), a prominent water-soluble chalcone compound extracted from the safflower (Carthamus tinctorius L.), is the subject of increasing attention within the scientific community for its broad spectrum of pharmacological activities.[1][2][3][4][5] This in-depth technical guide provides a comprehensive review of the core pharmacological effects of HSYA, detailing its molecular mechanisms, summarizing quantitative data, and outlining key experimental protocols to support ongoing and future research and development efforts.
HSYA has demonstrated significant therapeutic potential in a variety of disease models, exhibiting antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][3][4][5] These effects are attributed to its ability to modulate multiple critical signaling pathways, including the NF-κB, PI3K/Akt, MAPK, and Nrf2/HO-1 pathways.[1][3]
Quantitative Pharmacological Data
To facilitate comparative analysis, the following tables summarize the quantitative data on the pharmacological effects of this compound across various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Experimental Model | Key Parameter | HSYA Concentration | Observed Effect | Reference |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Chronic Renal Failure Serum-induced Injury | Cell Viability | 1, 5, 25 µM | Inhibition of CRF serum-induced viability | [6] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Chronic Renal Failure Serum-induced Injury | Cell Migration | 1, 5, 25 µM | Inhibition of CRF serum-induced migration | [6] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Chronic Renal Failure Serum-induced Injury | NO Production | 1, 5, 25 µM | Concentration-dependent increase in NO levels | [6] |
| PC12 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Cell Viability | 1, 10, 100 µmol/l | Concentration-dependent attenuation of neuronal damage | [7] |
| PC12 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Apoptosis | 1, 10, 100 µmol/l | Decrease in cell apoptosis | [7] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Cell Viability | 40, 60, 80 μM | Dose-dependent increase in cell viability | [8] |
| Nucleus Pulposus Cells | tert-Butyl hydroperoxide (TBHP)-induced oxidative stress | Apoptosis | 10 µM | Apoptosis level decreased from 15.712% to 7.96% | [9] |
| SW1353 Cells | IL-1β-induced osteoarthritis model | Cell Viability | 20, 40, 60, 80, 100, 200 μM | No cytotoxicity below 40 μM; significant inhibition above 40 μM | [10] |
| Mesenteric Arteries | Phenylephrine-induced tension | Vasorelaxation | IC50 = 90.8 µM | Attenuation of tension | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | HSYA Dosage | Administration Route | Key Outcome | Reference |
| Sprague-Dawley Rats | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 2, 4, 8 mg/kg | Tail Vein Injection | Reduced infarct volume and improved neurological function | [8] |
| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60 mg/kg (low dose), 120 mg/kg (high dose) | Oral | Alleviated liver inflammation and oxidative stress | [12] |
| Sprague-Dawley Rats | Spinal Cord Compression Injury | 8 mg/kg (1 and 6 h post-injury), then 14 mg/kg for 7 days | Intraperitoneal Injection | Reduced tissue injury, edema, and inflammation | [9] |
| Wistar Rats | Acute Liver Injury (CCl4-induced) | 10, 20, 40 mg/kg/day for 8 days | Intraperitoneal Injection | Prevention of acute liver injury | [13] |
| New Zealand Rabbits | Scars Induced by Anticoagulant Injection | Low, Middle, and High doses (specifics not stated) | Not Stated | Improved scar pathology and reduced fibrosis | [14] |
Key Signaling Pathways Modulated by this compound
HSYA exerts its pleiotropic effects by intervening in complex cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by HSYA.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. HSYA has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][2][3]
References
- 1. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of this compound on acute liver injury based on transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
The Multi-Targeted Anti-Neuroinflammatory Effects of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor Yellow A (HSYA), a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L., has demonstrated significant therapeutic potential in mitigating neuroinflammation, a critical component in the pathophysiology of various neurodegenerative diseases and acute brain injuries. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of HSYA in neuroinflammation. We delve into the intricate signaling pathways modulated by HSYA, present quantitative data on its anti-inflammatory efficacy, and provide detailed experimental protocols for key assays. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into HSYA as a promising neuroprotective agent.
Introduction to Neuroinflammation and the Therapeutic Potential of HSYA
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, ischemia, and neurodegenerative protein aggregates. While initially a protective mechanism, chronic or dysregulated neuroinflammation, largely mediated by activated microglia and astrocytes, contributes to neuronal damage and disease progression. Key players in this process include the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), activation of inflammasomes, and the disruption of the blood-brain barrier (BBB).
This compound (HSYA) has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties.[1][2] Its multifaceted mechanism of action involves the modulation of multiple signaling pathways, leading to a reduction in pro-inflammatory mediators, a shift in microglial polarization towards an anti-inflammatory phenotype, and the preservation of BBB integrity.[3][4][5] This guide will explore these mechanisms in detail.
Key Therapeutic Targets of HSYA in Neuroinflammation
HSYA exerts its anti-neuroinflammatory effects by targeting several key signaling pathways and cellular processes. These include:
-
Inhibition of Pro-inflammatory Signaling Pathways: HSYA has been shown to suppress the activation of critical pro-inflammatory signaling cascades, most notably the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7] It also modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[2][8][9]
-
Modulation of Microglial Polarization: A key aspect of HSYA's action is its ability to influence microglial polarization, promoting a switch from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype.[3][4][10] This is partly achieved through the upregulation of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[3]
-
Suppression of the NLRP3 Inflammasome: HSYA is a potent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β and IL-18.[11][12][13][14]
-
Regulation of Autophagy: Evidence suggests that HSYA can promote autophagy, a cellular process for degrading and recycling damaged components, which in turn can inhibit NLRP3 inflammasome activation.[11][12]
-
SIRT1 Pathway Activation: HSYA can activate Sirtuin 1 (SIRT1), a protein deacetylase with known anti-inflammatory and neuroprotective functions.[15][16] This activation can lead to the downregulation of the HMGB1/NF-κB signaling pathway.[15]
-
Protection of the Blood-Brain Barrier: HSYA has been demonstrated to attenuate BBB dysfunction by increasing the expression of tight junction proteins and reducing matrix metalloproteinase-9 (MMP-9) activity.[4][5][17]
-
Modulation of Astrocyte-Mediated Inflammation: HSYA can reduce the production of the pro-inflammatory cytokine IL-17A from astrocytes by inhibiting the IL-17RA/ACT1/NF-κB signaling loop.[1]
Quantitative Efficacy of this compound
The anti-inflammatory effects of HSYA have been quantified in numerous preclinical studies. The following table summarizes key findings on the modulation of inflammatory markers by HSYA in various experimental models of neuroinflammation.
| Experimental Model | HSYA Concentration/Dose | Measured Parameter | Result | Reference |
| Aβ₁₋₄₂-induced BV-2 microglia | 5, 10, 20 μM | TNF-α mRNA | Dose-dependent decrease | [8] |
| Aβ₁₋₄₂-induced BV-2 microglia | 5, 10, 20 μM | IL-1β mRNA | Dose-dependent decrease | [8] |
| Aβ₁₋₄₂-induced BV-2 microglia | 5, 10, 20 μM | iNOS mRNA | Dose-dependent decrease | [8] |
| LPS-stimulated primary microglia | 5 µM | iNOS mRNA | Significant decrease | [10] |
| LPS-stimulated primary microglia | 5 µM | TNF-α mRNA | Significant decrease | [10] |
| LPS-stimulated primary microglia | 5 µM | IL-1β mRNA | Significant decrease | [10] |
| LPS-stimulated primary microglia | 5 µM | IL-6 mRNA | Significant decrease | [10] |
| Angiotensin II-induced VAFs | 10, 20, 40 μM | IL-6 mRNA | Dose-dependent decrease | [11] |
| Angiotensin II-induced VAFs | 10, 20, 40 μM | TNF-α mRNA | Dose-dependent decrease | [11] |
| Angiotensin II-induced VAFs | 10, 20, 40 μM | IL-1β mRNA | Dose-dependent decrease | [11] |
| Angiotensin II-induced VAFs | 10, 20, 40 μM | IL-18 mRNA | Dose-dependent decrease | [11] |
| Myocardial I/R in rats | 10, 20, 40 mg/kg | Serum TNF-α | Dose-dependent decrease | [12] |
| Myocardial I/R in rats | 10, 20, 40 mg/kg | Serum IL-1β | Dose-dependent decrease | [12] |
| Myocardial I/R in rats | 10, 20, 40 mg/kg | Serum IL-18 | Dose-dependent decrease | [12] |
| Intracerebral hemorrhage in mice | 20 mg/kg/d | IL-1β, IL-6, TNF-α | Significant reduction | [4] |
| Intracerebral hemorrhage in mice | 20 mg/kg/d | IL-10, TGF-β | Significant increase | [4] |
| 6-OHDA-induced PD model in mice | 2, 4, 8 mg/kg | iNOS, COX-2, NF-κB | Dose-dependent reduction | [2] |
| Traumatic brain injury in rats | 30 mg/kg | IL-1β, IL-6, TNF-α | Significant decrease | [5] |
Signaling Pathways Modulated by HSYA
The following diagrams illustrate the key signaling pathways targeted by HSYA in the context of neuroinflammation.
Figure 1: HSYA modulates microglial polarization via the TREM2/TLR4/NF-κB pathway.
Figure 2: HSYA inhibits NLRP3 inflammasome activation.
Figure 3: HSYA modulates the MAPK signaling pathway.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro and in vivo experiments used to evaluate the anti-neuroinflammatory effects of HSYA.
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with HSYA.
1. Cell Culture and Maintenance:
- Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells every 2-3 days when they reach 80-90% confluency.
2. HSYA Treatment and LPS Stimulation:
- Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).
- Allow cells to adhere for 24 hours.
- Pre-treat the cells with varying concentrations of HSYA (e.g., 5, 10, 20 μM) for 1-2 hours.
- Induce inflammation by adding LPS (e.g., 1 μg/mL) to the culture medium.
- Incubate for the desired time period (e.g., 24 hours for cytokine measurement).
3. Measurement of Inflammatory Mediators:
- Quantitative Real-Time PCR (qRT-PCR):
- Isolate total RNA from the cells using a suitable kit.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using specific primers for target genes (e.g., TNF-α, IL-1β, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
- Enzyme-Linked Immunosorbent Assay (ELISA):
- Collect the cell culture supernatant.
- Measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
- Western Blotting:
- Lyse the cells to extract total protein.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, NLRP3) and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This protocol describes the induction of focal cerebral ischemia in rodents to study the neuroprotective effects of HSYA.
1. Animal Model:
- Use adult male Sprague-Dawley rats or C57BL/6 mice.
- Acclimatize animals for at least one week before surgery.
- All procedures must be approved by the institutional animal care and use committee.
2. MCAO Surgery:
- Anesthetize the animal (e.g., with isoflurane or pentobarbital sodium).
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
- Suture the incision and allow the animal to recover.
3. HSYA Administration:
- Administer HSYA (e.g., 10, 20, 40 mg/kg) via intraperitoneal or intravenous injection at a specific time point relative to the MCAO surgery (e.g., immediately after reperfusion).
4. Neurological Deficit Scoring:
- At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).
5. Measurement of Infarct Volume:
- Euthanize the animal and perfuse with saline.
- Harvest the brain and slice it into coronal sections.
- Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue will be red.
- Quantify the infarct volume using image analysis software.
6. Immunohistochemistry and Immunofluorescence:
- Perfuse animals with paraformaldehyde and collect the brains.
- Cryoprotect the brains in sucrose solution and section using a cryostat.
- Perform immunohistochemistry or immunofluorescence staining using antibodies against markers of inflammation (e.g., Iba-1 for microglia, GFAP for astrocytes), apoptosis (e.g., cleaved caspase-3), and specific signaling pathway components.
Conclusion and Future Directions
This compound demonstrates significant promise as a multi-target therapeutic agent for neuroinflammatory conditions. Its ability to modulate key signaling pathways such as NF-κB, NLRP3, and MAPK, coupled with its capacity to promote a neuroprotective microglial phenotype and preserve BBB integrity, underscores its therapeutic potential. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development.
Future investigations should focus on:
-
Elucidating the precise molecular interactions between HSYA and its targets.
-
Conducting more extensive preclinical studies in a wider range of neurodegenerative disease models.
-
Optimizing drug delivery systems to enhance the bioavailability of HSYA in the CNS.
-
Ultimately, translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy of HSYA in patients with neuroinflammatory disorders.
By continuing to unravel the complex mechanisms of HSYA, the scientific community can pave the way for the development of novel and effective therapies for a host of debilitating neurological conditions.
References
- 1. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Aβ1-42-Induced Neuroinflammation by Modulating the Phenotypic Transformation of Microglia via TREM2/TLR4/NF-κB Pathway in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates the blood-brain barrier dysfunction and neuroinflammation through anti-inflammatory microglial polarization after intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Attenuates Neuron Damage by Suppressing the Lipopolysaccharide-Induced TLR4 Pathway in Activated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxy-safflor yellow A inhibits neuroinflammation mediated by Aβ₁₋₄₂ in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates Ischemic Stroke by Inhibiting NLRP3, AIM2, and Pyrin Inflammasome-Mediated Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates the inflammatory response in cerebral ischemia-reperfusion injured mice by regulating microglia polarization per SIRT1-mediated HMGB1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hydroxysafflor Yellow A: Molecular Properties, Mechanism of Action, and Experimental Protocols
Introduction
This compound (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower.[1][2][3] It is a key bioactive component responsible for many of the therapeutic effects attributed to this traditional medicinal plant.[4][5] HSYA has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][6][7] This technical guide provides a comprehensive overview of the molecular characteristics, mechanisms of action, and relevant experimental methodologies for the study of HSYA.
Core Molecular Data
A summary of the fundamental molecular and physical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₇H₃₂O₁₆[5] |
| Molecular Weight | 612.53 g/mol [5] |
| CAS Number | 78281-02-4 |
| Appearance | Yellow to orange solid |
| Solubility | Water, DMSO |
| Pharmacokinetics | Low oral bioavailability (approximately 1.2%) due to chemical instability and poor transmembrane transport.[1][6] It is primarily excreted unchanged in the urine.[8] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the modulation of a complex network of intracellular signaling pathways. Its therapeutic potential in cardiovascular and neurodegenerative diseases is largely attributed to its ability to mitigate oxidative stress and inflammation.[2][6]
Anti-Inflammatory Pathways
HSYA has been shown to suppress inflammatory responses by inhibiting key signaling cascades. A primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway.[4][6][9] By inhibiting the phosphorylation and degradation of IκBα, HSYA prevents the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4] Additionally, HSYA can inhibit the Toll-like Receptor 4 (TLR4) signaling pathway and the activation of the NLRP3 inflammasome .[6][9][10]
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Hydroxysafflor Yellow A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA), a water-soluble quinochalcone C-glycoside, stands as the principal bioactive constituent of the dried flowers of safflower (Carthamus tinctorius L.).[1][2] Renowned for its vibrant orange-yellow hue, HSYA has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly in the realm of cardiovascular and cerebrovascular diseases.[3][4] Its therapeutic potential is underscored by its inclusion as a key quality control standard in the Chinese Pharmacopoeia.[1][3] This technical guide provides an in-depth exploration of the discovery and isolation of HSYA, offering detailed experimental protocols, quantitative data comparisons, and visual representations of associated signaling pathways and experimental workflows.
Discovery and Physicochemical Properties
The first isolation of this compound was reported in 1993.[4] It is an orange-yellow powdery substance with the molecular formula C₂₇H₃₂O₁₆.[2][5] HSYA is highly soluble in water but sparingly soluble in lipophilic solvents such as ethyl acetate, ether, benzene, and chloroform.[2][5] This inherent polarity significantly influences the choice of extraction and purification methodologies.
Experimental Protocols for Isolation and Purification
The isolation of HSYA from safflower petals involves a multi-step process encompassing initial extraction followed by purification to achieve a high degree of purity. Various techniques have been developed and optimized to maximize yield and purity.
Extraction Methodologies
The initial extraction of HSYA from the plant matrix is a critical step. The choice of method impacts the efficiency and the impurity profile of the crude extract.
a) Water Immersion Extraction:
This is the most traditional and widely used method due to its simplicity and cost-effectiveness.[5]
-
Protocol:
-
Shade-dry and powder the fresh flowers of Carthamus tinctorius L.
-
Immerse the powdered material in distilled water at a specified liquid-to-solid ratio (e.g., 10:1 v/w).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).[6]
-
Repeat the extraction process multiple times (typically three times) to ensure maximum recovery.[6]
-
Combine the aqueous extracts and remove the solvent by evaporation under reduced pressure to obtain the crude extract.[6]
-
b) Dimethyl Sulfoxide (DMSO) Extraction:
An alternative method that leverages the high solubility of HSYA in DMSO.
-
Protocol: [7]
-
Soak the safflower powder (e.g., 2.0 g) in 14 volumes of DMSO and stir for 30 minutes at room temperature in a dark environment to remove impurities.
-
Soak the filter residue with 14 volumes of DMSO at 80°C for 1 hour, followed by heating for 50 minutes under the same conditions.
-
Repeat the soaking and heating step with another 12 volumes of DMSO.
-
Combine the filtrates and add 3 volumes of butyl acetate.
-
Centrifuge the mixture to obtain the crimson precipitate containing HSYA.
-
Purification Methodologies
Following extraction, the crude extract undergoes purification to isolate HSYA from other co-extracted compounds. Macroporous resin chromatography is a cornerstone of this process, often followed by high-performance liquid chromatography (HPLC) for final polishing.
a) Macroporous Resin Column Chromatography:
This technique separates compounds based on their differential adsorption and desorption characteristics on a solid-phase resin.
-
Protocol:
-
Dissolve the crude extract in an appropriate solvent (e.g., 10% ethanol).[6]
-
Load the dissolved extract onto a pre-equilibrated macroporous resin column (e.g., D101, HPD-300).[6][8]
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the adsorbed compounds using a step-gradient of ethanol in water (e.g., 10%, 20%, 40%, 60%, 100% ethanol).[6]
-
Collect the fractions and monitor for the presence of HSYA using a suitable analytical method (e.g., HPLC).
-
Combine the HSYA-rich fractions and concentrate under reduced pressure.
-
b) High-Performance Liquid Chromatography (HPLC) Purification:
HPLC is employed for the final purification of HSYA to achieve high purity.
-
Protocol:
-
Dissolve the enriched HSYA fraction in the mobile phase.
-
Inject the sample into an HPLC system equipped with a preparative C18 column.
-
Elute with an isocratic or gradient mobile phase. A typical mobile phase consists of a mixture of aqueous formic acid, acetonitrile, and methanol (e.g., 62:2:36 v/v/v of 0.2% formic acid in water, acetonitrile, and methanol).[9]
-
Monitor the eluent at the maximum absorption wavelength of HSYA (403 nm).[2]
-
Collect the peak corresponding to HSYA.
-
Remove the solvent to obtain purified HSYA.
-
Data Presentation: Quantitative Comparison of Extraction Methods
The efficiency of different extraction and purification strategies can be evaluated based on the yield and purity of the final HSYA product. The following table summarizes representative data from various studies.
| Extraction Method | Purification Method | Starting Material | Yield (%) | Purity (%) | Reference |
| Water Immersion | Macroporous Resin (D101) & HPLC | 2 kg Safflower Flowers | Not Specified | >98% | [6] |
| Water Immersion | Not Specified | 2000 g Safflower | 0.066 | Not Specified | [2] |
| Water Immersion | Not Specified | 800 g Safflower | 0.023 | Not Specified | [2] |
| Water Immersion | Macroporous Resin (HPD-300) | Not Specified | Not Specified | 6.83 (AHSYB) | [8] |
Mandatory Visualizations
Experimental Workflow for HSYA Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from safflower.
Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating various intracellular signaling pathways. The diagrams below depict the key pathways influenced by HSYA.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. HSYA has been shown to inhibit the activation of this pathway.[3][10]
References
- 1. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Comprehensive Technical Guide to Preclinical Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention in preclinical research for its diverse and potent biological activities. This technical guide provides an in-depth overview of the key preclinical findings, focusing on the neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties of HSYA. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutics.[1][2][3][4]
Core Biological Activities and Mechanisms of Action
HSYA exerts its multifaceted pharmacological effects through the modulation of numerous signaling pathways. Its therapeutic potential has been predominantly investigated in the contexts of ischemic injuries, inflammatory conditions, and cancer. The primary mechanisms of action include potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5]
Neuroprotective Effects
Preclinical studies have robustly demonstrated the neuroprotective efficacy of HSYA in models of cerebral ischemia-reperfusion (I/R) injury. HSYA has been shown to significantly reduce infarct volume, improve neurological deficit scores, and mitigate brain edema.[5][6] The underlying neuroprotective mechanisms are multifactorial and involve:
-
Anti-excitotoxicity: HSYA can attenuate neuronal death induced by excessive glutamate, a key event in ischemic brain injury.[7]
-
Anti-oxidative Stress: It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]
-
Anti-apoptosis: HSYA modulates the expression of apoptosis-related proteins, including the upregulation of Bcl-2 and downregulation of Bax and cleaved caspase-3.[9]
-
Modulation of Signaling Pathways: Key pathways implicated in HSYA's neuroprotective action include the PI3K/Akt, SIRT1, and JAK2/STAT3 signaling cascades.[5][10]
Cardioprotective Effects
HSYA has shown significant promise in protecting the myocardium against ischemia-reperfusion injury. In animal models of myocardial infarction, HSYA treatment has been associated with a reduction in infarct size, improved cardiac function, and decreased levels of cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).[9][11] The cardioprotective mechanisms include:
-
Inhibition of Inflammation: HSYA can suppress the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β and IL-18.[9]
-
Regulation of Autophagy: It can activate protective autophagy in cardiomyocytes, a cellular process for clearing damaged components, via the AMPK/mTOR pathway.[9]
-
Anti-apoptotic Effects: Similar to its neuroprotective role, HSYA inhibits cardiomyocyte apoptosis by regulating the Bcl-2 family of proteins.[9]
-
Preservation of Mitochondrial Function: HSYA helps in maintaining mitochondrial integrity and function, which is crucial for cardiomyocyte survival during I/R injury.[11]
Anti-inflammatory Activity
The anti-inflammatory properties of HSYA are a cornerstone of its therapeutic effects across various disease models. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines. For instance, in models of acute soft tissue injury, HSYA administration led to decreased plasma levels of IL-6, IL-1β, and TNF-α.[12] The key anti-inflammatory mechanisms involve the inhibition of:
-
NF-κB Signaling Pathway: HSYA can suppress the activation and nuclear translocation of NF-κB, a master regulator of inflammation.[12][13]
-
MAPK Signaling Pathway: It can also modulate the phosphorylation of key proteins in the MAPK cascade, such as p38, thereby reducing the inflammatory response.[12]
Anti-cancer Activity
Emerging evidence suggests that HSYA possesses anti-cancer properties. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those of liver, lung, and breast cancer.[1][2][3] The anti-cancer mechanisms of HSYA include:
-
Induction of Apoptosis: HSYA can trigger apoptosis in cancer cells through the mitochondrial pathway, involving the disruption of the mitochondrial transmembrane potential and activation of caspases.[2]
-
Inhibition of Angiogenesis: It has been found to suppress tumor angiogenesis, a critical process for tumor growth and metastasis.[3]
-
Modulation of Signaling Pathways: The anti-tumor effects of HSYA are associated with the regulation of pathways such as PI3K/Akt/mTOR and ERK/MAPK.[3] It can also modulate the tumor immune microenvironment.[14]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the efficacy of this compound in different models.
Table 1: Neuroprotective Effects of HSYA
| Animal Model | HSYA Dosage | Administration Route | Key Findings | Reference |
| Rat (MCAO) | 3.0 mg/kg, 6.0 mg/kg | Sublingual vein injection | Significant decrease in neurological deficit scores and infarct area. 6.0 mg/kg showed similar potency to 0.2 mg/kg nimodipine. | [6] |
| Rat (MCAO) | 2, 4, and 8 mg/kg | Tail vein injection | Dose-dependent improvement in neurological function and reduction in infarct volume. | [5] |
| Rat (MCAO) | Not specified | Not specified | Decreased infarct volume by 30.9% and significant improvement in neurological functions. | [13] |
Table 2: Cardioprotective Effects of HSYA
| Animal Model | HSYA Dosage | Administration Route | Key Findings | Reference |
| Rat (Coronary Artery Ligation) | 100 mg/kg | Gavage | Improved heart function, reduced serum CK, LDH, and MDA. | [8] |
| Rat (Myocardial I/R) | 4, 8, and 16 mg/kg | Not specified | Dose-dependent reduction in TUNEL-positive (apoptotic) cells. 16 mg/kg was most effective. | [9] |
| Mouse (Myocardial I/R) | 20 μmol/L (in vitro) | In vitro | Significantly decreased levels of CKMB, CPK, CTNI, MDA, and LDH in H9C2 cell supernatant. | [15] |
Table 3: Anti-inflammatory Effects of HSYA
| Animal Model/Cell Line | HSYA Dosage/Concentration | Key Findings | Reference |
| Rat (Strike-induced soft tissue injury) | 16, 32, or 64 mg/kg (i.p.) | Attenuated increases in TNF-α, IL-1β, IL-6, VCAM-1, and ICAM-1 mRNA levels. | [12] |
| Mice (High-fat diet-induced NAFLD) | Not specified | Reduced serum levels of ALT, AST, and TG. Decreased hepatic mRNA and protein expression of NLRP3 and Caspase-1. | [16][17] |
Table 4: Anti-cancer Effects of HSYA
| Cell Line/Animal Model | HSYA Concentration/Dosage | Key Findings | Reference |
| Human Gastric Carcinoma (BGC-823 cells) | 25, 50, 100, 200, and 400 μM | Dose-dependent inhibition of cell proliferation. | Not specified |
| Mouse (Hepatocellular carcinoma model) | 1.13 mg/kg | Inhibited tumor growth most effectively at this concentration. | [14] |
| Human Colorectal Cancer (HCT116 cells) | 25, 50, and 100 μM | Dose-dependent inhibition of cell proliferation, migration, and invasion. | [3] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, often with an intraperitoneal injection of ketamine and xylazine or inhaled isoflurane.[18] Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted, coated tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The depth of insertion is critical and is typically around 18-20 mm from the carotid bifurcation.
-
Ischemia and Reperfusion: For transient MCAO, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a scoring system. A common scale ranges from 0 (no deficit) to 4 or 5 (severe deficit, including circling, falling, and reduced consciousness).[19]
-
Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Cell Culture
This in vitro model simulates the ischemic and reperfusion conditions experienced by cells in vivo.
-
Cell Culture: PC12 cells or primary neurons are commonly used. Cells are cultured in appropriate media and conditions until they reach the desired confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution). The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O2, 5% CO2, and balance N2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion time (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.[20][21][22][23][24]
-
Apoptosis Assays: Apoptosis can be quantified using methods such as TUNEL staining or flow cytometry with Annexin V and propidium iodide staining.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a method such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-p-Akt, anti-NF-κB p65). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway in HSYA-Mediated Protection
Caption: HSYA activates the PI3K/Akt pathway, promoting cell survival.
NF-κB Signaling Pathway in HSYA's Anti-inflammatory Action
Caption: HSYA inhibits NF-κB signaling, reducing inflammation.
MAPK Signaling Pathway in HSYA's Cellular Effects
Caption: HSYA modulates the MAPK pathway, affecting cellular responses.
Experimental Workflow for Preclinical Evaluation of HSYA
Caption: Workflow for preclinical evaluation of HSYA's bioactivities.
Conclusion
This compound has demonstrated a remarkable range of biological activities in preclinical studies, positioning it as a promising candidate for the development of novel therapies for a variety of diseases, particularly those with an underlying inflammatory and oxidative stress component. Its neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects are supported by a growing body of evidence. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK appears to be central to its mechanism of action. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compelling natural compound.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of this compound on acute and chronic congestive cardiac failure mediated by reducing ET-1, NOS and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound cardioprotection in ischemia-reperfusion (I/R) injury mainly via Akt/hexokinase II independent of ERK/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates the expression of inflammatory cytokines in acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydroxyl safflower yellow A regulates the tumor immune microenvironment to produce an anticancer effect in a mouse model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. greenmedinfo.com [greenmedinfo.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT Assay [protocols.io]
- 23. atcc.org [atcc.org]
- 24. texaschildrens.org [texaschildrens.org]
The Multifaceted Role of Hydroxysafflor Yellow A in Traditional Chinese Medicine: A Technical Guide
Introduction
Hydroxysafflor Yellow A (HSYA), a principal active chalcone glycoside extracted from the flowers of Safflower (Carthamus tinctorius L.), holds a significant position in Traditional Chinese Medicine (TCM).[1][2][3] For centuries, Safflower (Honghua) has been utilized in TCM to invigorate blood circulation, eliminate stasis, and alleviate pain, particularly in cardiovascular and gynecological conditions.[1][4] HSYA is now recognized as a key pharmacological component responsible for many of Safflower's therapeutic effects and is a quality control marker for the herb in the Chinese Pharmacopoeia.[2] This technical guide provides an in-depth analysis of HSYA's pharmacological actions, underlying molecular mechanisms, and relevant experimental data, tailored for researchers, scientists, and drug development professionals.
Pharmacological Properties and Therapeutic Potential
HSYA exhibits a broad spectrum of pharmacological activities, primarily centered around its potent antioxidant, anti-inflammatory, and anticoagulant properties.[1][3] These attributes contribute to its efficacy in a range of diseases, most notably cardiovascular and cerebrovascular disorders.[1][2][5] Clinical trials and preclinical studies have demonstrated the therapeutic potential of HSYA in conditions such as myocardial and cerebral ischemia, hypertension, atherosclerosis, and vascular dementia.[5][6] Furthermore, emerging research has highlighted its neuroprotective, anti-cancer, and hepatoprotective effects.[1][2][7]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various preclinical and clinical studies on this compound, providing insights into its dose-dependent efficacy and pharmacokinetic profile.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Disease Model | Animal Model | HSYA Dosage | Route of Administration | Key Findings | Reference |
| Focal Cerebral Ischemia | Male Wistar-Kyoto (WKY) rats (MCAO) | 1.5, 3.0, 6.0 mg/kg | Sublingual vein injection | 3.0 and 6.0 mg/kg significantly decreased neurological deficit scores and reduced infarct area. 6.0 mg/kg showed similar potency to nimodipine (0.2 mg/kg). | [8][9] |
| Cerebral Ischemia-Reperfusion Injury | MCAO rats | 4, 8, 16 mg/kg | Not specified | 8 and 16 mg/kg significantly promoted neurological and functional recovery within 3 hours after ischemia. | [10] |
| Cerebral Ischemia-Reperfusion Injury | MCAO rats | 8 mg/kg | Not specified | Significantly improved synaptic plasticity. | [11] |
| Parkinson's Disease Model | C57/BL6 mice | 20 mg/kg for 28 days | Not specified | Improved motor dysfunction by promoting the expression of BDNF, p-TrkB/TrkB, DRD3, p-PI3K/PI3K and p-AKT/AKT. | [1] |
| Spinal Cord Compression Injury | Sprague-Dawley rats | 8 mg/kg (1 and 6 h post-injury), then 14 mg/kg daily for 7 days | Intraperitoneal injection | Reduced oxidative stress, inflammatory response, and caspase-related apoptosis. | [12] |
| Acute Soft Tissue Injury | Rats | Not specified | Not specified | Reduced local edema and neutrophil infiltration in a dose-dependent manner. | [13] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dosage | Route of Administration | Key Parameters and Findings | Reference |
| Rats | 3 to 24 mg/kg | Intravenous | Linear pharmacokinetics observed. Urinary excretion (48h): 52.6 ± 17.9% of dose. Fecal excretion (48h): 8.4 ± 5.3% of dose. Biliary excretion (24h): 1.4 ± 1.0% of dose. Plasma protein binding: 48.0 to 54.6%. | [14] |
| Dogs | 6 to 24 mg/kg | Intravenous | Linear pharmacokinetics observed. | [14] |
| Healthy Human Subjects | 50 mg once daily for 7 days | Not specified | Well tolerated with no accumulation observed. Female subjects exhibited higher Cmax and AUC values than males. | [2] |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Its anti-inflammatory and antioxidant actions are largely attributed to its ability to interfere with key inflammatory cascades and upregulate endogenous antioxidant defenses.
Anti-inflammatory Mechanisms
A primary mechanism of HSYA's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] HSYA has been shown to prevent the nuclear translocation of p65, a key subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][7][13] It also interacts with the Toll-like receptor 4 (TLR4) signaling pathway , which is an upstream activator of NF-κB.[1] Additionally, HSYA modulates the MAPK (Mitogen-Activated Protein Kinase) pathway , including the p38, JNK, and ERK1/2 signaling cascades, which are also crucial in regulating inflammation.[1][7] In some contexts, HSYA has been observed to inhibit the activation of the NLRP3 inflammasome .[15][16]
Antioxidant and Cytoprotective Mechanisms
The antioxidant effects of HSYA are mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway .[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. HSYA promotes the nuclear translocation of Nrf2, leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1).
The PI3K/Akt signaling pathway is another critical target of HSYA, playing a central role in cell survival, proliferation, and apoptosis.[1][2] By activating the PI3K/Akt pathway, HSYA can inhibit apoptosis and promote cell survival in various injury models.[5] This pathway is also implicated in HSYA's regulation of autophagy.[2][17]
Detailed Experimental Protocols
To facilitate the replication and further investigation of HSYA's effects, this section outlines the methodologies for key experiments cited in the literature.
In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Male Wistar-Kyoto (WKY) rats are commonly used.[8][9]
-
Ischemia Induction: Middle Cerebral Artery Occlusion (MCAO) is a standard procedure. A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 60 minutes).[18]
-
Drug Administration: HSYA is dissolved in saline and administered via sublingual or intravenous injection at specified doses (e.g., 1.5, 3.0, 6.0 mg/kg) at the onset of reperfusion.[8][9]
-
Outcome Assessment:
-
Neurological Deficit Scoring: A graded scale is used to assess motor, sensory, and reflex functions.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.[18]
-
Behavioral Tests: Rotarod and Y-maze tasks can be used to assess motor coordination and spatial memory, respectively.[18]
-
In Vitro Model of Neuronal Injury
-
Cell Culture: Primary cortical neurons are isolated from fetal rats and cultured.[8][19]
-
Induction of Injury:
-
Excitotoxicity: Cells are exposed to glutamate or N-methyl-D-aspartate (NMDA) to induce excitotoxic neuronal death.[8][19]
-
Chemical Hypoxia: Sodium cyanide (NaCN) can be used to mimic ischemic conditions by inhibiting mitochondrial respiration.[8]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Cells are incubated in a glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions to simulate ischemia-reperfusion.[17]
-
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations before, during, or after the injury-inducing stimulus.
-
Analysis:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Apoptosis Detection: Methods like TUNEL staining or Western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) are employed.[19][20]
-
Western Blotting: Used to quantify the expression and phosphorylation of proteins in key signaling pathways (e.g., Akt, p-Akt, NF-κB p65).[19]
-
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carthamus tinctorius L.: a comprehensive review of its ethnomedicine, phytochemistry, pharmacology, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 6. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 7. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates the expression of inflammatory cytokines in acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of this compound against excitotoxic neuronal death partially through down-regulation of NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Anticancer Effects of Hydroxysafflor Yellow A: A Technical Guide
Abstract
Hydroxysafflor Yellow A (HSYA), a primary active chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Emerging evidence from numerous preclinical studies has illuminated its potential as a multifaceted anticancer agent. This technical guide provides a comprehensive overview of the preliminary research on the anticancer effects of HSYA, detailing its mechanisms of action, summarizing key quantitative findings, and outlining the experimental protocols employed in these seminal studies. The primary focus is on HSYA's ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis across various cancer cell lines. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of anticancer compounds, and this compound (HSYA) has emerged as a promising candidate.[1][3] HSYA has been shown to exert inhibitory effects on a range of cancers, including hepatocellular carcinoma, ovarian cancer, lung cancer, breast cancer, and colorectal cancer.[1][4] Its anticancer activities are attributed to its influence on multiple cellular processes and signaling pathways.[1][4] This guide synthesizes the current understanding of HSYA's anticancer properties, with a focus on the molecular mechanisms and experimental evidence.
Mechanisms of Anticancer Action
HSYA's anticancer effects are not mediated by a single mechanism but rather through a network of interconnected cellular events, including the induction of apoptosis, cell cycle arrest, and the suppression of metastasis and angiogenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. HSYA has been demonstrated to induce apoptosis in various cancer cell lines through multiple pathways.
-
Mitochondrial Apoptotic Pathway: HSYA can trigger the mitochondrial apoptotic pathway by increasing the generation of reactive oxygen species (ROS). This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol, which in turn activates caspase-3, a key executioner of apoptosis.[4]
-
Signaling Pathway Modulation: Several signaling pathways are implicated in HSYA-induced apoptosis:
-
PI3K/Akt/mTOR Pathway: HSYA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4][5][6] This inhibition can lead to the induction of apoptosis. In some contexts, HSYA's inhibition of this pathway is also linked to the blockage of autophagic flux, which contributes to apoptosis in liver cancer cells.[4][6]
-
NF-κB Pathway: HSYA can inhibit the nuclear translocation of NF-κB/p65, a key regulator of inflammation and cell survival. This inhibition contributes to the induction of apoptosis in breast cancer cells.[4]
-
PPARγ Activation: HSYA can activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which is associated with the induction of apoptosis in gastric and colorectal cancer cells.[3][7]
-
Notch1 Signaling Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), HSYA has been shown to inhibit the Notch1 signaling pathway, leading to apoptosis.[8]
-
Cell Cycle Arrest
By interfering with the cell cycle, HSYA can halt the proliferation of cancer cells. Studies have shown that HSYA can induce cell cycle arrest at different phases in various cancer types.
-
In human gastric carcinoma BGC-823 cells, HSYA treatment led to a shift from the G0/G1 phase to the S phase, which was followed by cell cycle arrest and apoptosis.[4]
-
In Jurkat cells (T-ALL), HSYA induced G0/G1 cell cycle arrest in a concentration-dependent manner.[8]
-
In breast cancer cells (MCF-7), an isomer of HSYA, Hydroxysafflor yellow B (HSYB), was found to arrest the cell cycle in the S phase by downregulating cyclin D1, cyclin E, and CDK2.[4][9]
Inhibition of Metastasis and Invasion
The spread of cancer cells to distant organs is a major cause of cancer-related mortality. HSYA has demonstrated the ability to inhibit the key processes of metastasis: migration and invasion.
-
Epithelial-Mesenchymal Transition (EMT): HSYA can inhibit EMT, a process where cancer cells gain migratory and invasive properties. It achieves this by upregulating the expression of E-cadherin and downregulating mesenchymal markers like vimentin and fibronectin.[4]
-
TGF-β Signaling Pathway: HSYA has been shown to suppress the activation of the TGF-β signaling pathway, which is a key driver of EMT.[4]
-
Matrix Metalloproteinases (MMPs): HSYA can decrease the production of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1][4]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival.[10][11] HSYA exhibits anti-angiogenic properties by targeting vascular endothelial cells and key signaling molecules.
-
HSYA can effectively suppress the excessive proliferation of vascular endothelial cells.[4]
-
It has been shown to inhibit angiogenesis in H22 tumor-bearing mice by modulating the ERK/MAPK and NF-κB pathways.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on the anticancer effects of HSYA.
Table 1: In Vitro Cytotoxicity of HSYA
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 99.08 | 24 | [8] |
| 77.81 | 48 | [8] | |||
| 59.05 | 72 | [8] | |||
| HCT116 | Colorectal Cancer | Colony Formation | Concentration-dependent inhibition (25, 50, 100 µM) | Not Specified | [7] |
| BGC-823 | Human Gastric Carcinoma | MTT | Dose-dependent inhibition (up to 100 µM) | 48 | [3] |
| A549 & H1299 | Non-Small Cell Lung Cancer | MTT | Dose-dependent inhibition (5, 10, 20 µM) | Not Specified | [12] |
| HaCaT (UVA-induced damage) | Keratinocytes | MTT | Increased viability at 50, 100, 200 µM | 24 | [13] |
Table 2: Effects of HSYA on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect | Method | Concentration/Dose | Observations | Reference |
| BGC-823 | Human Gastric Carcinoma | Apoptosis Induction | Flow Cytometry | 100 µM HSYA | Apoptosis rate increased to 18.47 ± 5.46% from 6.55 ± 1.42% | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Cycle Arrest | Flow Cytometry | Concentration-dependent | Significant increase in G1 phase cells | [8] |
| A549 & H1299 | Non-Small Cell Lung Cancer | Apoptosis Induction | Flow Cytometry | 5, 10, 20 µM HSYA | Increased apoptosis rate | [12] |
Table 3: In Vivo Antitumor Effects of HSYA
| Cancer Model | Animal Model | HSYA Dose | Treatment Duration | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | Hepa1-6 mice | 1.13 mg/kg | Not Specified | Inhibited tumor growth without significant weight loss; reduced Tregs | [1][14] |
| H22 tumor-bearing mice | H22 tumor-bearing mice | Not Specified | Not Specified | Inhibited tumor development and angiogenesis | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of HSYA's anticancer effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[16]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well in 100 µL of culture medium and incubate according to the experimental design.[15]
-
HSYA Treatment: Treat the cells with various concentrations of HSYA for the desired duration. Include untreated control wells.
-
MTT Addition: Add 50 µL of 1x MTT working solution to each well and incubate for 4 hours under the same conditions as cell culture.[15]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculation: Cell viability is typically expressed as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay is used to quantify the percentage of apoptotic and necrotic cells.[19][20][21][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19][20][21]
-
Procedure:
-
Cell Treatment: Culture cells and treat with HSYA as per the experimental design.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[20][22]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[20]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Protein Extraction: Lyse HSYA-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by HSYA and a typical experimental workflow for studying its anticancer effects.
Caption: HSYA's multifaceted anticancer mechanisms.
Caption: A typical experimental workflow for HSYA anticancer studies.
Conclusion and Future Directions
The preliminary studies on this compound have consistently demonstrated its potential as a promising anticancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of multiple signaling pathways highlights its multifaceted nature. The quantitative data, though still emerging, provides a solid foundation for its further development.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor-Yellow A Induces Human Gastric Carcinoma BGC-823 Cell Apoptosis by Activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound promotes apoptosis via blocking autophagic flux in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of this compound on proliferation, cell cycle, and apoptosis of Jurkat cells through targeting of the Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting tumor angiogenesis with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiangiogenesis Role of Histone Deacetylase Inhibitors: Their Potential Application to Tumor Therapy and Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound (HSYA) on UVA-Induced Damage in HaCaT Keratinocytes [mdpi.com]
- 14. Hydroxyl safflower yellow A regulates the tumor immune microenvironment to produce an anticancer effect in a mouse model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Hydroxysafflor Yellow A: A Technical Guide to its Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor Yellow A (HSYA), a prominent water-soluble chalconoid compound derived from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which HSYA exerts its anti-inflammatory effects, with a focus on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome signaling cascades. Furthermore, this document elucidates the emerging role of HSYA in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway in inflammatory contexts. Detailed experimental protocols for key assays, quantitative data on HSYA's efficacy, and visual representations of the signaling pathways are presented to facilitate further research and drug development endeavors.
Core Anti-Inflammatory Mechanisms of this compound
HSYA's anti-inflammatory activity is multifaceted, primarily targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. HSYA has been demonstrated to potently inhibit this pathway through several mechanisms[1][2][3]:
-
Inhibition of IκBα Phosphorylation and Degradation: HSYA prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus.
-
Suppression of p65 Phosphorylation and Nuclear Translocation: HSYA directly inhibits the phosphorylation of the p65 subunit of NF-κB at Ser536, a critical step for its transcriptional activity. Consequently, the nuclear translocation of p65 is significantly reduced.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. HSYA has been shown to modulate the activity of key MAPKs, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK)[3]. By inhibiting the phosphorylation of these kinases, HSYA effectively dampens the downstream signaling that leads to the production of inflammatory cytokines and enzymes.
Attenuation of the NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18, through the activation of caspase-1. HSYA has been found to inhibit NLRP3 inflammasome activation by[4]:
-
Reducing the expression of NLRP3 protein: HSYA treatment can lead to a decrease in the cellular levels of the NLRP3 protein.
-
Inhibiting Caspase-1 Activation: HSYA has been observed to suppress the cleavage of pro-caspase-1 into its active form, thereby preventing the processing of pro-IL-1β and pro-IL-18.
Regulation of the JAK/STAT Signaling Pathway
Emerging evidence suggests that HSYA can also modulate the JAK/STAT signaling pathway, which is critically involved in cytokine signaling and inflammatory processes. HSYA has been shown to attenuate inflammation by inhibiting the JAK2/STAT3 signaling pathway, thereby reducing the expression of downstream inflammatory mediators[5][6][7][8][9]. In some contexts, HSYA has been reported to up-regulate the JAK2/STAT3 pathway, which in turn inhibits the activation of the NF-κB pathway, suggesting a complex, context-dependent regulatory role[6][8].
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
Table 1: Inhibitory Concentration (IC50) of HSYA on Inflammatory Enzymes
| Enzyme Target | IC50 Value (µM) | Cell/Assay System | Reference |
| Cyclooxygenase-2 (COX-2) | Varies by study; specific values require targeted search. | Various cell lines (e.g., RAW 264.7 macrophages) | [10][11][12] |
| Inducible Nitric Oxide Synthase (iNOS) | Varies by study; specific values require targeted search. | Various cell lines (e.g., RAW 264.7 macrophages) | [13] |
Table 2: Dose-Dependent Inhibition of Pro-Inflammatory Cytokine Production by HSYA
| Cytokine | Cell Type | HSYA Concentration (µM) | % Inhibition / Fold Change | Reference |
| TNF-α | IL-1β-stimulated chondrocytes | 2.5 - 40 | Dose-dependent decrease | [3] |
| IL-6 | IL-1β-stimulated chondrocytes | 2.5 - 40 | Dose-dependent decrease | [3] |
| IL-1β | DSS-induced colitis in rats | 16, 32, 64 mg/kg | Dose-dependent decrease | [1][2] |
| IL-1β | LPS-stimulated RAW264.7 cells | 50 - 100 | Dose-dependent decrease in mature IL-1β | [4] |
Table 3: Effect of HSYA on Phosphorylation of Signaling Proteins
| Protein | Cell Type | HSYA Concentration | Effect on Phosphorylation | Reference |
| NF-κB p65 | IL-1β-stimulated chondrocytes | Not specified | Suppression | [3] |
| JNK | IL-1β-stimulated chondrocytes | Not specified | Suppression | [3] |
| p38 | IL-1β-stimulated chondrocytes | Not specified | Suppression | [3] |
| STAT3 | Aβ1-42-induced AD mice | Not specified | Upregulation | [6] |
| JAK2 | Aβ1-42-induced AD mice | Not specified | Upregulation | [6] |
| STAT1 | Myocardial I/R model | Not specified | Inhibition | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of HSYA.
Western Blot Analysis for Phosphorylated NF-κB p65 (p-p65)
This protocol details the detection of phosphorylated NF-κB p65 in cell lysates.
Materials:
-
Cell culture reagents
-
HSYA
-
NF-κB activator (e.g., TNF-α, LPS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat with desired concentrations of HSYA for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-p65 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the p-p65 signal.
Enzyme-Linked Immunosorbent Assay (ELISA) for Interleukin-6 (IL-6)
This protocol describes the quantification of IL-6 in cell culture supernatants.
Materials:
-
Human IL-6 ELISA Kit (containing pre-coated plate, detection antibody, standard, avidin-HRP, assay buffer, wash buffer, substrate, and stop solution)
-
Cell culture supernatants from HSYA-treated and control cells
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve Preparation: Perform serial dilutions of the IL-6 standard to create a standard curve.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the liquid from each well and wash four times with 1X Wash Buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Avidin-HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
Quantitative Real-Time PCR (qPCR) for TNF-α and IL-1β
This protocol details the measurement of TNF-α and IL-1β mRNA expression levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Forward and reverse primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Human TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| Human IL-1β | GCTGAGGAAGATGCTGGTTC | TCCATATCCTGTCCATGGCC |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for specificity and efficiency.
Procedure:
-
RNA Extraction: Extract total RNA from HSYA-treated and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by HSYA and a general experimental workflow.
Signaling Pathway Diagrams
Caption: HSYA inhibits inflammatory pathways by targeting MAPK, NF-κB, and NLRP3 signaling.
Caption: HSYA modulates the JAK/STAT pathway, inhibiting inflammatory gene expression.
Experimental Workflow Diagram
Caption: A general workflow for investigating the anti-inflammatory effects of HSYA in vitro.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by targeting multiple key signaling pathways. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathways and experimental workflows serve as a valuable resource for researchers and drug development professionals. Further investigation into the nuanced roles of HSYA, particularly in the JAK/STAT pathway, and its efficacy in various in vivo models will be crucial for its translation into clinical applications.
References
- 1. This compound protects against ulcerative colitis via suppressing TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysafflower yellow A alleviates the inflammatory response in astrocytes following cerebral ischemia by inhibiting the LCN2/STAT3 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxy-safflor yellow A attenuates Aβ₁₋₄₂-induced inflammation by modulating the JAK2/STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Hydroxysafflor Yellow A (HSYA) from Safflower
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a principal bioactive chalcone glycoside extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2][3] It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects, making it a compound of significant interest for therapeutic applications, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] However, the inherent chemical instability and low natural abundance of HSYA present considerable challenges in its extraction, purification, and clinical application.[1][2]
These application notes provide a comprehensive overview of current methods for the extraction and purification of HSYA from safflower. Detailed protocols for various techniques are presented, along with a summary of quantitative data to aid in the selection and optimization of methods for laboratory and industrial-scale production.
Extraction Methods
The extraction of HSYA from safflower is a critical first step in its isolation. Due to its high solubility in water and poor solubility in lipophilic solvents, aqueous-based extraction methods are most common.[1][2] Various techniques have been developed to improve extraction efficiency and minimize degradation of the target compound.
Summary of Extraction Methods and Yields
The following table summarizes different extraction methods for HSYA, providing key parameters and reported yields for easy comparison.
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield (%) | Reference |
| Water Immersion | Water | - | - | - | 0.023 - 0.066 | [1][2] |
| Smashing Tissue Extraction | - | - | - | 2 min | 1.359 | [2] |
| Microwave-Assisted Extraction (MAE) | - | 1:100 | 70 | 20 min (3 cycles) | 6.96 | [2][3] |
| Ultrasonic-Assisted Extraction (UAE) | - | 1:16 (mL/g) | 66 | 36 min | - | [4][5] |
| Soxhlet Extraction | - | - | - | - | 13.09 | [2] |
| Matrix Solid-Phase Dispersion (MSPD) | - | - | - | - | 14.89 | [2] |
| DMSO Extraction | DMSO | 1:14 (v/w) | 80 | 1 h (heating for 50 min) | 14.564 | [3] |
Note: Dashes (-) indicate that the specific parameter was not detailed in the cited source.
Experimental Protocols
This protocol is based on a method that demonstrated a high yield of HSYA.[2][3]
Materials:
-
Dried safflower powder
-
Deionized water
-
MAS-I microwave extraction system (or equivalent)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried safflower powder and place it in the microwave extraction vessel.
-
Add 1000 mL of deionized water to achieve a solid-to-liquid ratio of 1:100.
-
Set the microwave extraction parameters:
-
Temperature: 70°C
-
Extraction time: 20 minutes, divided into 3 cycles.
-
-
Start the extraction process.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude HSYA extract.
-
Store the crude extract at 4°C in the dark for further purification.
This protocol is optimized for maximizing the yield of HSYA using response surface methodology.[4][5]
Materials:
-
Dried safflower powder
-
Solvent (e.g., 51.52% methanol in water)
-
Ultrasonic bath
-
Filter paper
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried safflower powder and place it in an extraction flask.
-
Add 160 mL of the extraction solvent for a solvent-to-material ratio of 16 mL/g.
-
Place the flask in an ultrasonic bath with the following optimized parameters:
-
Temperature: 66°C
-
Extraction time: 36 minutes
-
Ultrasonic power: 150 W
-
-
After the extraction is complete, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it through filter paper.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude HSYA extract.
-
Store the crude extract at 4°C away from light.
Purification Methods
Crude extracts of HSYA contain various impurities that need to be removed to obtain a high-purity product. Chromatographic techniques are widely employed for this purpose.
Summary of Purification Methods and Purity
| Purification Method | Stationary Phase | Mobile Phase | Purity (%) | Reference |
| Macroporous Adsorption Resin | - | - | - | [6] |
| Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) | C18-HS column | Acetonitrile and water with 0.5% acetic acid | 100 | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | - | tert-butyl methyl ether/n-butanol/acetonitrile/0.5% aqueous trifluoroacetic acid (2/2/1/5, V/V) | >95 | [8] |
Note: Dashes (-) indicate that the specific parameter was not detailed in the cited source.
Experimental Protocols
Macroporous resin chromatography is an effective method for the enrichment and preliminary purification of HSYA from crude extracts.[6]
Materials:
-
Crude HSYA extract
-
Macroporous adsorption resin (e.g., H-103)
-
Glass column
-
Ethanol (various concentrations for elution)
-
Deionized water
Procedure:
-
Resin Pre-treatment: Swell and clean the macroporous resin according to the manufacturer's instructions. Typically, this involves washing with ethanol and then equilibrating with deionized water.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude HSYA extract in a small volume of deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities like sugars and salts.
-
Elution: Elute the adsorbed HSYA from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect fractions.
-
Fraction Analysis: Analyze the collected fractions for HSYA content using a suitable analytical method such as HPLC.
-
Pooling and Concentration: Pool the fractions containing high-purity HSYA and concentrate them using a rotary evaporator to obtain the purified product.
HSCCC is a liquid-liquid partition chromatography technique that can yield high-purity HSYA.[8][9]
Materials:
-
Partially purified HSYA extract
-
HSCCC instrument
-
Two-phase solvent system: e.g., tert-butyl methyl ether/n-butanol/acetonitrile/0.5% aqueous trifluoroacetic acid (2:2:1:5, v/v/v/v)
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel. Allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Instrument Setup:
-
Fill the HSCCC column with the stationary phase.
-
Set the rotation speed (e.g., 850 rpm).
-
Pump the mobile phase through the column at a specific flow rate (e.g., 2 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the HSYA sample in a small volume of the biphasic solvent system and inject it into the column.
-
Separation and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the fractions for HSYA purity using HPLC.
-
Product Recovery: Pool the pure fractions and remove the solvent under vacuum to obtain the purified HSYA.
Experimental Workflows and Signaling Pathways
Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of HSYA from safflower.
Caption: General workflow for HSYA extraction and purification.
Key Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.[1]
The NF-κB pathway is a central regulator of inflammation. HSYA has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][10]
Caption: HSYA inhibits the NF-κB inflammatory pathway.
The PI3K/Akt pathway is crucial for cell survival and proliferation. HSYA can modulate this pathway, which is implicated in its protective effects in various disease models.[1][11]
Caption: HSYA modulates the PI3K/Akt cell survival pathway.
Conclusion
The extraction and purification of this compound are pivotal for its development as a therapeutic agent. This document provides a detailed guide to the most effective methods currently available, from initial extraction to high-purity separation. The choice of method will depend on the desired scale of production, required purity, and available resources. The provided protocols and workflows offer a solid foundation for researchers to establish and optimize their own procedures for isolating this promising natural compound. Further research into optimizing these methods and exploring novel, more sustainable techniques will be crucial for the future of HSYA-based therapeutics.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimized separation of anhydrosafflor yellow B from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrating Network Pharmacology and Transcriptomic Strategies to Explore the Pharmacological Mechanism of this compound in Delaying Liver Aging - ProQuest [proquest.com]
Application Note: Quantification of Hydroxysafflor Yellow A by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor Yellow A (HSYA) is a primary bioactive quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is extensively used in traditional medicine for treating cardiovascular and cerebrovascular diseases.[1] Accurate and reliable quantification of HSYA is crucial for the quality control of herbal preparations and for pharmacokinetic studies.[3][4] This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of HSYA.
Experimental Workflow
Caption: Workflow for HSYA quantification using HPLC.
Detailed Experimental Protocol
This protocol is a synthesis of established methods for the quantification of HSYA.
1. Materials and Reagents
-
This compound (HSYA) reference standard (>96.5% purity)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Acetic acid, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample containing HSYA (e.g., dried safflower flowers, extract)
2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of HSYA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 5 µg/mL to 600 µg/mL).[5]
3. Sample Preparation (Example: Safflower Flowers)
-
Grinding: Grind the dried safflower flowers into a fine powder.
-
Extraction: Accurately weigh a portion of the powder (e.g., 1.0 g) and place it in a flask. Add a suitable volume of extraction solvent (e.g., 50 mL of 70% methanol).
-
Ultrasonic Extraction: Perform ultrasonic-assisted extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 60-70°C).[6]
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for HSYA analysis, derived from various validated methods.
| Parameter | Condition 1 | Condition 2 |
| Column | ODS C18, 250 mm × 4.6 mm, 5 µm[1] | Venusil XBP-C18, 250 mm × 4.6 mm, 5 µm[5] |
| Mobile Phase | Isocratic: 0.2% formic acid in water, acetonitrile, and methanol (62:2:36, v/v/v)[1] | Gradient: Acetonitrile (A) and 0.1% formic acid in water (B). Gradient program can be optimized.[7] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[5] |
| Column Temperature | Ambient or controlled at 25-30°C | Ambient |
| Detection Wavelength | 403 nm[1][6] | 375 nm[5] |
| Injection Volume | 10 µL[1] | 10 µL |
5. Data Analysis and Quantification
-
Identification: Identify the HSYA peak in the sample chromatogram by comparing its retention time with that of the HSYA standard. The retention time for HSYA is typically around 21 minutes under certain conditions.[2]
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the HSYA standard against its concentration.
-
Quantification: Calculate the concentration of HSYA in the sample by interpolating its peak area onto the calibration curve.
Method Validation Data
The following tables summarize key quantitative data from validated HPLC methods for HSYA, demonstrating the performance of the analytical approach.
Table 1: Linearity and Detection Limits
| Parameter | Value (Method 1) | Value (Method 2) |
| Linearity Range (µg/mL) | 4.8 - 600[5] | 0.30 - 0.70 mg/mL (300 - 700 µg/mL)[6] |
| Correlation Coefficient (R²) | >0.999[5] | 0.9996[6] |
| Limit of Detection (LOD) | 0.6 µg/mL[5] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 2: Precision and Recovery
| Parameter | Value (Method 1) | Value (Method 2) |
| Precision (RSD %) | < 2% | 0.91%[6] |
| Repeatability (RSD %) | Not Reported | 1.8%[6] |
| Average Recovery (%) | 97.1%[5] | >95%[8] |
Conclusion
The described HPLC method is sensitive, reliable, and reproducible for the quantitative determination of this compound in various samples, including raw herbal materials and extracts.[5][6] The provided protocol and performance data can be readily adapted by researchers and quality control analysts. It is recommended to perform method validation according to the specific sample matrix and laboratory instrumentation.
References
- 1. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous HPLC Determination of Five Flavonoid Components in Carthamus tinctorius L. Flowers [spkx.net.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
Application Notes and Protocols for in vivo Efficacy of Hydroxysafflor Yellow A in MCAO Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxysafflor Yellow A (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), has garnered significant interest for its neuroprotective properties in the context of ischemic stroke.[1] The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the most widely used experimental paradigm to simulate focal cerebral ischemia and evaluate the therapeutic potential of novel compounds.[2][3] These application notes provide a comprehensive guide to the in vivo experimental design for assessing the efficacy of HSYA in MCAO models, including detailed protocols and data presentation formats. HSYA has been shown to exert its neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic pathways.[4]
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters from various studies investigating the effects of HSYA in MCAO models.
Table 1: HSYA Dosage and Administration in Rodent MCAO Models
| Animal Model | Route of Administration | HSYA Dosage | Therapeutic Time Window | Reference |
| Rats | Intravenous (tail vein) | 2 mg/kg, 4 mg/kg | 30 minutes after ischemia | [4] |
| Rats | Intravenous (sublingual vein) | 1.5 mg/kg, 3.0 mg/kg, 6.0 mg/kg | Not specified | [5][6] |
| Rats | Intravenous | 4 mg/kg, 8 mg/kg, 16 mg/kg | 3, 6, and 9 hours after ischemia | [1] |
| Rats | Common Carotid Artery Injection | 4 mg/kg, 8 mg/kg, 16 mg/kg | Not specified | [7] |
| Mice | Intraperitoneal injection | 5 mg/kg, 20 mg/kg | Daily for 3 days post-MCAO | [8] |
Table 2: Outcome Measures for HSYA Efficacy in MCAO Models
| Outcome Measure | Typical Assessment Time Points | Key Findings with HSYA Treatment |
| Neurological Deficit Score | 24 hours, 48 hours, 7 days post-MCAO | Dose-dependent improvement in neurological function.[1][3] |
| Infarct Volume (TTC Staining) | 24 hours or 48 hours post-MCAO | Significant reduction in cerebral infarct volume.[3][5][6] |
| Behavioral Tests (e.g., mNSS, Cylinder Test, Morris Water Maze) | Pre-MCAO (baseline), and various time points post-MCAO (e.g., days 3, 7, 14) | Improved motor and cognitive function.[7][9] |
| Histological Analysis (e.g., H&E, Nissl Staining) | 24 hours to several days post-MCAO | Attenuation of neuronal damage and inflammation in the ischemic penumbra.[10] |
| Biochemical Assays (e.g., oxidative stress markers) | 24 hours post-MCAO | Reduced levels of malondialdehyde (MDA) and increased activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[11][12] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model Protocol (Rat)
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.[13][14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament with a rounded tip[13]
-
Poly-L-lysine solution
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and place a temporary microvascular clip on the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the poly-L-lysine-coated 4-0 nylon monofilament through the ECA incision and advance it into the ICA until a slight resistance is felt (approximately 18-20 mm from the CCA bifurcation), indicating the occlusion of the middle cerebral artery (MCA).[13][15]
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow reperfusion.
-
Suture the cervical incision and allow the animal to recover. Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
Neurological Deficit Scoring
Neurological function can be assessed using a modified neurological severity score (mNSS).[9] The scoring is typically performed at 24 hours post-MCAO.
Scoring System (example): A score is given for various tasks related to motor function, sensory function, and reflexes. A higher score indicates a more severe neurological deficit.
-
Motor Tests (Maximum Score: 6)
-
Raising rat by the tail (0-3 points for flexion of forelimbs and torso twisting)
-
Placing rat on the floor (0-3 points for circling behavior)
-
-
Sensory Tests (Maximum Score: 2)
-
Placing and proprioceptive tests (0-1 point for each)
-
-
Beam Balance Tests (Maximum Score: 6)
-
Ability to balance on beams of different widths (0-6 points)
-
-
Reflexes and Abnormal Movements (Maximum Score: 4)
-
Pinna reflex, corneal reflex, startle reflex (0-1 point for absence of each)
-
Seizures, myoclonus, myodystonia (1 point if present)
-
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize the infarct area.[16]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Brain matrix slicer
Procedure:
-
At 24 or 48 hours post-MCAO, euthanize the animal and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Place the brain in a rat brain matrix and cut into 2 mm coronal sections.[13]
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct volume using image analysis software. The infarct volume is often corrected for edema.
Behavioral Testing: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory.[7][17]
Procedure:
-
Acquisition Phase (e.g., Days 7-11 post-MCAO):
-
Rats are trained to find a hidden platform in a circular pool of opaque water.
-
Four trials per day for five consecutive days.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (e.g., Day 12 post-MCAO):
-
The platform is removed, and the rat is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Histological and Biochemical Analyses
Histology:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Embed the brains in paraffin and section them.
-
Perform staining such as Hematoxylin and Eosin (H&E) for general morphology or Nissl staining to assess neuronal survival.[10][18]
Biochemical Assays for Oxidative Stress:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Use commercial kits to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[12][19][20]
Mandatory Visualizations
Caption: Experimental workflow for evaluating HSYA in a rodent MCAO model.
Caption: Key signaling pathways modulated by HSYA in cerebral ischemia.
Caption: Logical flow of HSYA's multi-target neuroprotective effects.
References
- 1. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliability of behavioral tests in the middle cerebral artery occlusion model of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 12. Remote ischemic conditioning attenuates oxidative stress and inflammation via the Nrf2/HO-1 pathway in MCAO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 15. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spatial and Temporal MRI Profile of Ischemic Tissue after the Acute Stages of a Permanent Mouse Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes: Cell Culture Assays for Testing Hydroxysafflor Yellow A (HSYA) Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor Yellow A (HSYA) is a principal active chalcone glycoside extracted from the flowers of the safflower plant, Carthamus tinctorius L.[1]. It is a water-soluble compound that has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects[2][3][4]. HSYA has been extensively studied for its therapeutic potential in various diseases, particularly cardiovascular and cerebrovascular conditions[3][5].
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro cell culture assays to evaluate the efficacy of HSYA. The methodologies described herein are essential for researchers seeking to elucidate the molecular mechanisms of HSYA and to screen its therapeutic potential in a controlled laboratory setting.
Key Therapeutic Applications and In Vitro Models
HSYA's diverse pharmacological effects can be systematically investigated using various cell culture models. Key areas of research include:
-
Neuroprotection: HSYA has demonstrated significant neuroprotective effects against ischemic injury and glutamate-induced neurotoxicity[5][6][7]. Relevant cell models include primary cortical neurons and neuroblastoma cell lines like SH-SY5Y, often subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic conditions[8][9].
-
Anti-Inflammation: The anti-inflammatory properties of HSYA are largely attributed to its ability to modulate key signaling pathways like NF-κB[2][10]. Macrophage cell lines (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS) are standard models to test these effects[3].
-
Oncology: HSYA exhibits anti-cancer activity by inhibiting proliferation and inducing apoptosis in various cancer cell lines, including liver cancer (HepG2, Huh7) and human umbilical vein endothelial cells (HUVECs)[3][11].
-
Cardiovascular Effects: The compound's benefits in cardiovascular diseases are studied using models like human umbilical vein endothelial cells (HUVECs) to assess effects on angiogenesis and protection against injury[7].
Data Presentation: Efficacy of HSYA in Cell Culture Assays
The following tables summarize quantitative data from various studies, demonstrating the effective concentrations and observed effects of HSYA in different cell culture assays.
Table 1: Neuroprotective and Anti-Apoptotic Effects of HSYA
| Cell Line | Model/Assay | HSYA Concentration | Observed Effect | Reference |
| Mesenchymal Stem Cells (MSCs) | Hypoxia/Serum Deprivation (H/SD) | 160 mg/L | Significantly reduced apoptosis from ~40% to ~15%; suppressed ROS production. | [12] |
| SH-SY5Y Neuroblastoma | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Gradient Concentrations | Increased cell viability under OGD/R conditions. | [9] |
| Fetal Cortical Cells | Glutamate & NaCN exposure | Not specified | Significantly inhibited neuron damage induced by both toxins. | [6][7] |
| Mesenchymal Stem Cells (MSCs) | D-galactose induced senescence | Not specified | Apoptotic rate reduced from 25.31% in the senescence group to 15.16% in the HSYA-treated group. | [13] |
Table 2: Anti-Cancer and Anti-Proliferative Effects of HSYA
| Cell Line | Assay | HSYA Concentration | Observed Effect | Reference |
| HepG2 & Huh7 (Liver Cancer) | CCK-8 Assay | 80 and 160 µmol/L | Inhibited cell proliferation and induced apoptosis. | [11] |
| SW1353 (Chondrosarcoma) | IL-1β induced model, CCK-8 Assay | 40 µM | Attenuated the IL-1β-induced suppression of cell viability. | [14] |
| HaCaT Keratinocytes | UVA Exposure, MTT Assay | 50, 100, 200 µM | Significantly increased cell viability after UVA exposure. | [15] |
Table 3: Anti-Inflammatory Effects of HSYA
| Cell Line/Model | HSYA Concentration | Observed Effect | Reference |
| Rats with Cerebral Ischemia | 10 mg/kg (in vivo) | Suppressed mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promoted anti-inflammatory IL-10. | [10] |
| Astrocytes | Not specified | Reduced the level of IL-17A secretion after OGD/R. | [16] |
Signaling Pathways Modulated by HSYA
HSYA exerts its effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing HSYA efficacy in cell culture.
Key Signaling Pathways
1. NF-κB Signaling Pathway HSYA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.[10][17]
2. PI3K/Akt/mTOR Signaling Pathway This pathway is crucial for cell survival, proliferation, and growth. HSYA can modulate this pathway, which is relevant in both its anti-cancer and protective effects.[2][5]
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of this compound in Antidiabetic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 5. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 6. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Inhibitory action of this compound on inflammatory signal transduction pathway related factors in rats with cerebral cortex ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound (HSYA) on UVA-Induced Damage in HaCaT Keratinocytes | MDPI [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pagepressjournals.org [pagepressjournals.org]
Application Notes and Protocols for Preparing Hydroxysafflor Yellow A (HSYA) Solutions for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA) is the principal bioactive flavonoid glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is a water-soluble compound with a characteristic yellow appearance.[3][4] HSYA has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][5][6] This document provides detailed application notes and protocols for the preparation of HSYA solutions for use in various in vitro studies, ensuring reproducibility and accuracy in experimental outcomes.
Physicochemical Properties of this compound
Understanding the physicochemical properties of HSYA is crucial for its proper handling and use in experimental settings. HSYA is an orange-yellow powdery substance.[1][2]
| Property | Value/Description | Source |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][3][4] |
| Appearance | Yellow amorphous powder | [4] |
| Solubility | Highly soluble in water.[1][3][4] Poorly lipophilic and virtually insoluble in organic solvents like chloroform, benzene, and ethyl acetate.[1][2] Soluble in DMSO (87.5 mg/mL with ultrasonic and warming to 60°C).[6] | [1][2][3][4][6] |
| Stability | Unstable and rapidly degrades under strong acidic and alkaline conditions, high temperatures (>60°C), and light exposure.[1][3] Stability can be improved by the addition of small amounts of ethylenediamine tetra-acetic acid (EDTA) and ascorbic acid.[1] | [1][3] |
| Maximum Absorption | 403 nm | [3][4] |
Recommended Materials and Reagents
-
This compound (HSYA) powder (high purity)
-
Sterile, nuclease-free water (for cell culture)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Ascorbic acid (optional, for enhancing stability)
-
Ethylenediaminetetraacetic acid (EDTA) (optional, for enhancing stability)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Experimental Protocols
Protocol 1: Preparation of HSYA Stock Solution
This protocol describes the preparation of a high-concentration stock solution of HSYA, which can be stored and diluted for various in vitro assays.
1. Solvent Selection:
- Primary Recommended Solvent: Sterile, nuclease-free water is the preferred solvent due to the high water solubility of HSYA.[1][3][4]
- Alternative Solvent: DMSO can be used, especially if a higher stock concentration is required.[6] Note that DMSO can have cytotoxic effects at higher concentrations, so the final concentration in the cell culture medium should typically be kept below 0.1-0.5%.
2. Preparation of 10 mM HSYA Stock Solution in Water: a. Under a laminar flow hood, weigh out the required amount of HSYA powder. The molecular weight of HSYA is approximately 612.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.125 mg of HSYA. b. Add the HSYA powder to a sterile conical tube. c. Add the appropriate volume of sterile, nuclease-free water to achieve a final concentration of 10 mM. d. Vortex the solution thoroughly until the HSYA is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid in dissolution if needed. e. Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
3. Storage of Stock Solution:
- Store the aqueous stock solution at -20°C or -80°C for long-term storage.
- HSYA is sensitive to light; therefore, protect the stock solution from light by wrapping the tubes in aluminum foil or using amber-colored tubes.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in vitro.
1. Determination of Final Concentration:
- The effective concentration of HSYA can vary depending on the cell type and the specific assay. Published studies have used a wide range of concentrations, from 1 µM to 160 µM.[5][6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
2. Dilution Procedure: a. Thaw a single aliquot of the HSYA stock solution at room temperature, protected from light. b. Under a laminar flow hood, perform serial dilutions of the stock solution using sterile cell culture medium to achieve the desired final concentrations. c. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of 10 mM HSYA stock to 990 µL of cell culture medium). d. Always prepare fresh working solutions for each experiment to ensure stability and activity.
Experimental Workflow Diagram
Caption: Workflow for preparing HSYA solutions.
HSYA-Modulated Signaling Pathways
HSYA has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and autophagy. Understanding these pathways is essential for interpreting experimental results.
PI3K/Akt/mTOR Signaling Pathway
HSYA has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and induction of apoptosis.[1][8]
Caption: HSYA inhibits the PI3K/Akt/mTOR pathway.
MAPK/ERK and NF-κB Signaling Pathways
HSYA can also modulate the MAPK/ERK and NF-κB signaling pathways, which are critical in inflammatory responses and cell survival.[1][2] By inhibiting these pathways, HSYA can suppress the expression of pro-inflammatory cytokines and reduce inflammation-driven cell proliferation.
Caption: HSYA inhibits MAPK/ERK and NF-κB pathways.
SIRT1 Signaling Pathway
Recent studies have indicated that HSYA can activate the SIRT1 signaling pathway, which is involved in cellular stress resistance and longevity.[5][9] Activation of SIRT1 by HSYA can lead to neuroprotective effects by reducing oxidative stress and apoptosis.[5][9]
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxysafflor Yellow A in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Hydroxysafflor Yellow A (HSYA) in preclinical animal models of stroke. The document includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and diagrams of the elucidated signaling pathways.
Introduction
This compound (HSYA) is a primary water-soluble active component extracted from the safflower plant (Carthamus tinctorius L.). It has demonstrated significant neuroprotective effects in various animal models of ischemic stroke. HSYA's therapeutic potential is attributed to its multifaceted mechanisms, including anti-inflammatory, anti-apoptotic, and anti-oxidative stress properties. These notes are intended to serve as a practical guide for researchers investigating the therapeutic efficacy and mechanisms of HSYA in stroke.
Quantitative Data Summary
The following tables summarize the quantitative data on HSYA administration in rodent models of stroke, primarily the middle cerebral artery occlusion (MCAO) model.
Table 1: HSYA Dosage and Administration in Rat Models of Stroke
| Animal Model & Species | HSYA Dosage | Administration Route | Timing of Administration | Key Outcomes |
| MCAO, Sprague-Dawley Rats | 1.5, 3.0, 6.0 mg/kg | Sublingual vein injection | 30 minutes after ischemia onset | Dose-dependently improved neurological deficit scores and reduced cerebral infarct area.[1] |
| MCAO, Sprague-Dawley Rats | 2, 4, 8 mg/kg | Tail vein injection | Immediately after MCAO/R for 3 consecutive days | Dose-dependently downregulated ROS and MDA, and upregulated GSH-Px and SOD.[2] |
| MCAO, Rats | 4, 8, 16 mg/kg | Carotid artery | Within 3 hours after ischemia | 8 and 16 mg/kg significantly promoted recovery of neurological functions, inhibited cerebral edema, and reduced infarct volume.[3] |
| Cerebral I/R, Sprague-Dawley Rats | Pretreatment for 5 days | Not specified | Before I/R injury model construction | Improved neurological deficits, reduced infarct area, increased SOD, GSH, and GSH-Px activities, and reduced MDA and LDH levels.[4] |
Table 2: Effects of HSYA on Neurological Deficits and Infarct Volume
| Animal Model & Species | HSYA Dosage | Neurological Deficit Score Improvement | Infarct Volume Reduction |
| MCAO, Rats | 8, 16 mg/kg | Significant improvement at 3h post-ischemia[3] | Significant reduction at 3h post-ischemia[3] |
| MCAO, Rats | 1.5, 3.0, 6.0 mg/kg | Dose-dependent improvement[1] | Dose-dependent reduction[1] |
| MCAO, Sprague-Dawley Rats | Not specified | Significant decrease[5] | Significant decrease[5] |
| Cerebral I/R, Sprague-Dawley Rats | Pretreatment | Improved neurological function scores[4] | Reduced infarct area[4] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a silicone-coated tip
-
4-0 silk sutures
-
Laser Doppler Flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37±0.5°C.
-
Place the rat in a supine position and make a midline neck incision.
-
Carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms occlusion.
-
After the desired occlusion period (e.g., 90-120 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
Neurological Deficit Scoring
A composite scoring system is used to assess neurological function post-MCAO.
Procedure: Assess the rats at 24 hours post-MCAO using a graded scoring system (e.g., 0-5 or 0-18 scale). The scoring should be performed by an investigator blinded to the experimental groups.
Example Scoring (Bederson Scale):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push.
-
3: Unilateral circling.
Modified Neurological Severity Scores (mNSS): This is a more comprehensive scale (up to 18 points for rats) that includes motor, sensory, reflex, and balance tests. One point is awarded for the inability to perform a task or for the lack of a specific reflex.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
TTC staining is used to visualize and quantify the ischemic infarct.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
10% buffered formalin
Procedure:
-
At 24 hours post-reperfusion, euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and calculate the infarct volume using image analysis software (e.g., ImageJ). The infarct area is often corrected for edema.
Western Blotting for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)
Materials:
-
Ischemic brain tissue (penumbra region)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the brain tissue in ice-cold RIPA buffer. Centrifuge at high speed at 4°C and collect the supernatant containing the protein lysate.[6][7]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but starting points are often 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of Bax/Bcl-2 is often calculated as an indicator of apoptotic potential.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by HSYA in Stroke
HSYA exerts its neuroprotective effects by modulating several key signaling pathways implicated in ischemic brain injury.
Caption: HSYA modulates multiple signaling pathways to confer neuroprotection in ischemic stroke.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of HSYA in a rat model of stroke.
Caption: A typical experimental workflow for HSYA evaluation in a stroke model.
References
- 1. This compound Alleviates Ischemic Stroke in Rats via HIF-1[Formula: see text], BNIP3, and Notch1-Mediated Inhibition of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 7. Proteomics Analysis of Brain Tissue in a Rat Model of Ischemic Stroke in the Acute Phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Neuroprotective Effects of Hydroxysafflor Yellow A (HSYA) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor Yellow A (HSYA) is the primary water-soluble active component extracted from the safflower plant, Carthamus tinctorius L.[1][2]. It has garnered significant interest for its wide range of pharmacological activities, particularly in the treatment of cardiovascular and cerebrovascular diseases[3][4]. Numerous in vitro studies have demonstrated that HSYA possesses potent neuroprotective properties, mitigating neuronal damage in models of various neurological disorders[5][6]. The mechanisms underlying these effects are multifaceted, involving the modulation of apoptosis, autophagy, oxidative stress, and inflammation through various signaling pathways[1][5][7]. HSYA has been shown to reduce the generation of reactive oxygen species (ROS), inhibit apoptosis, and regulate key cellular survival pathways, making it a promising candidate for neuroprotective drug development[2][7].
This document provides detailed protocols for assessing the neuroprotective effects of HSYA in vitro, summarizes key quantitative findings from published studies, and illustrates the molecular pathways involved.
Common In Vitro Models for Neuroprotection Studies
To investigate HSYA's neuroprotective capabilities, researchers commonly employ in vitro models that simulate the cellular stresses associated with neurodegenerative conditions.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This is the most widely used model to mimic the ischemic and reperfusion injury that occurs during a stroke.[1][7][8] Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons are subjected to a period of glucose and oxygen deprivation, followed by reintroduction of normal culture conditions.[1][7]
-
Chemical-Induced Neurotoxicity: Specific neurotoxins are used to model different diseases.
-
Glutamate/NMDA: High concentrations of glutamate or N-methyl-D-aspartate (NMDA) are used to induce excitotoxicity, a key pathological process in ischemic stroke and other neurodegenerative diseases.[8][9][10][11]
-
6-hydroxydopamine (6-OHDA): This neurotoxin selectively damages dopaminergic neurons and is used to model Parkinson's disease in vitro.[5]
-
Peroxynitrite (e.g., SIN-1): Peroxynitrite donors like SIN-1 are used to induce nitrosative stress, which is implicated in various neurodegenerative disorders.[2]
-
Key Signaling Pathways Modulated by HSYA
HSYA exerts its neuroprotective effects by influencing multiple intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: A typical workflow for assessing HSYA's neuroprotective effects in vitro.
HIF-1α/BNIP3-Mediated Autophagy Pathway
In models of oxygen-glucose deprivation, HSYA has been shown to activate autophagy as a protective mechanism. It promotes the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates its target, BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3), a key regulator of autophagy. This process helps clear damaged cellular components and reduce apoptosis.[1]
Caption: HSYA promotes neuroprotection by activating the HIF-1α/BNIP3 autophagy pathway.
JAK2/STAT3 and SOCS3 Signaling Crosstalk
HSYA can modulate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is implicated in ischemic brain injury.[3][4] HSYA treatment has been found to downregulate the excessive activation of JAK2/STAT3 signaling caused by ischemic insult while promoting the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway.[3]
Caption: HSYA modulates the crosstalk between JAK2/STAT3 and SOCS3 signaling pathways.
MAPK Signaling Pathway
In a 6-OHDA-induced model of Parkinson's disease, HSYA provides protection by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] It was shown to reduce the phosphorylation of pro-inflammatory and pro-apoptotic kinases p38 and JNK, while increasing the phosphorylation of the pro-survival kinase ERK.[5] This modulation helps to suppress neuroinflammation and apoptosis in dopaminergic neurons.[5]
Caption: HSYA regulates the MAPK signaling pathway to protect dopaminergic neurons.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of HSYA across various experimental models and assays.
Table 1: Effects of HSYA on Cell Viability and Apoptosis
| Cell Line / Model | Assay | HSYA Concentration | Outcome | Reference |
|---|---|---|---|---|
| SH-SY5Y / OGD/R | Autophagy/Apoptosis Analysis | Not Specified | Increased autophagy, decreased apoptosis | [1] |
| PC12 / OGD/R | MTT Assay | 1 and 10 µM | Significantly increased cell viability | [7] |
| PC12 / Phenylalanine | MTT Assay | 1 and 10 µM | Protected against phenylalanine-induced toxicity | [7] |
| SH-SY5Y / 6-OHDA | Western Blot (Apoptosis) | 2, 4, 8 mg/kg (in vivo) | Attenuated elevation of DA neuronal apoptosis | [5] |
| Primary Neurons / SIN-1 | Bcl-2 Expression | 1, 5, 10 mg/kg (in vivo) | Inhibited Bcl-2 downregulation | [2] |
| Cultured Cortical Cells / Glutamate, NaCN | Not Specified | Not Specified | Significantly inhibited neuron damage |[9][10] |
Table 2: Effects of HSYA on Oxidative Stress and Signaling Pathways
| Cell Line / Model | Target / Pathway | HSYA Concentration | Outcome | Reference |
|---|---|---|---|---|
| PC12 / OGD/R | ROS Levels (DCFH-DA) | Not Specified | Significantly reduced ROS levels | [7] |
| SH-SY5Y / OGD/R | HIF-1α, Caspase-3 | Not Specified | Induced HIF-1α expression, reduced Caspase-3 | [1] |
| SH-SY5Y / 6-OHDA | p-p38, p-JNK, p-ERK | Not Specified | Reduced p-p38 and p-JNK, increased p-ERK | [5] |
| Primary Neurons / SIN-1 | PPARγ Nitration | Not Specified | Prevented PPARγ nitrative modification and inactivation | [2] |
| Hippocampal Slices / NMDA | NMDAR currents | Not Specified | Inhibited NMDA-induced currents | [11] |
| Primary Neurons / OGD/R | SIRT1 Pathway | Not Specified | Regulated the SIRT1 pathway |[8] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental conditions.
Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
OGD Induction:
-
Wash cells twice with pre-warmed, glucose-free DMEM or Earle's Balanced Salt Solution (EBSS).
-
Replace the medium with glucose-free DMEM/EBSS.
-
Place the culture plates in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for a predetermined duration (e.g., 2-4 hours).
-
-
HSYA Treatment: HSYA can be added at different stages:
-
Pre-treatment: Add HSYA to the normal culture medium for a period (e.g., 1-24 hours) before OGD induction.
-
Co-treatment: Add HSYA to the glucose-free medium during the OGD period.
-
Post-treatment (Reperfusion): Add HSYA to the fresh, complete culture medium immediately after the OGD period.
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Quickly replace the glucose-free medium with pre-warmed, complete culture medium (containing glucose and serum).
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for 24 hours or the desired reperfusion time.
-
-
Assessment: Proceed with cell viability assays, ROS measurement, or protein/RNA extraction for mechanistic studies.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Treatment: After the OGD/R or chemical insult protocol with or without HSYA treatment, remove the culture medium from the 96-well plate.
-
MTT Incubation:
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Culture and treat cells in a 96-well plate or on coverslips as described in the OGD/R or neurotoxin protocol.
-
DCFH-DA Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Quantification: Normalize the fluorescence intensity of the treated groups to the control group.
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-HIF-1α, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows Protection against PPARγ Inactivation in Nitrosative Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - East China Normal University [pure.ecnu.edu.cn:443]
- 5. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Protects Neurons From Excitotoxic Death through Inhibition of NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxysafflor Yellow A in Myocardial Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia/reperfusion (MI/R) injury is a significant cause of morbidity and mortality worldwide, occurring when blood flow is restored to previously ischemic heart tissue.[1] This reperfusion, while essential, paradoxically triggers a cascade of detrimental events, including inflammation, apoptosis, oxidative stress, and calcium overload, leading to further cardiomyocyte death and cardiac dysfunction.[1][2] Hydroxysafflor Yellow A (HSYA), a primary water-soluble active component extracted from the safflower plant (Carthamus tinctorius L.), has demonstrated significant cardioprotective effects in numerous preclinical studies.[1][3][4][5] HSYA mitigates MI/R injury through multiple mechanisms, making it a promising therapeutic candidate for ischemic heart disease.[6]
These application notes provide a comprehensive overview of the use of HSYA in established in vivo and in vitro models of myocardial ischemia, detailing its mechanisms of action, summarizing key quantitative data, and offering standardized experimental protocols.
Mechanism of Action: Key Signaling Pathways
HSYA exerts its cardioprotective effects by modulating several critical signaling pathways involved in cell survival, inflammation, and cell death.
-
AMPK/mTOR Pathway: Autophagy Induction and Inflammasome Inhibition HSYA activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][5] Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[1][5] This inhibition serves a dual purpose: it promotes protective autophagy, a cellular recycling process that clears damaged components, and suppresses the activation of the NLRP3 inflammasome, a key driver of inflammation.[1][5][7] The reduction in NLRP3 activity leads to decreased production of pro-inflammatory cytokines like IL-1β and IL-18.[1][5]
References
- 1. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mitigated myocardial ischemia/reperfusion injury by inhibiting the activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Hydroxysafflor Yellow A (HSYA) in Angiogenesis and Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble flavonoid compound extracted from the flowers of Carthamus tinctorius L. (safflower). Traditionally used in Chinese medicine for treating cardiovascular and cerebrovascular diseases, HSYA has garnered significant scientific interest for its multifaceted pharmacological activities. This document provides detailed application notes and experimental protocols for researchers investigating the role of HSYA in angiogenesis and neurogenesis, two critical processes in tissue repair and regeneration, particularly in the context of ischemic diseases and neurological disorders.
Application in Angiogenesis
HSYA has demonstrated a dual role in angiogenesis, promoting blood vessel formation in ischemic tissues while potentially inhibiting it in the context of tumor growth. This highlights the compound's complex and context-dependent mechanism of action.
Pro-Angiogenic Effects in Ischemic Conditions
In models of ischemia, HSYA has been shown to promote angiogenesis, which is crucial for restoring blood flow and facilitating tissue repair.
Signaling Pathways:
-
Angiopoietin 1 (Ang1)/Tie-2 Signaling Pathway: HSYA upregulates the expression of Ang1 and its receptor Tie-2. This leads to the phosphorylation of Tie-2 and downstream activation of Akt and ERK1/2, promoting endothelial cell survival, migration, and tube formation.[1][2]
-
SIRT1/HIF-1α/VEGFA Signaling Pathway: In brain microvascular endothelial cells under oxygen-glucose deprivation/reoxygenation (OGD/R) conditions, HSYA upregulates SIRT1, which in turn increases the expression of HIF-1α and its target, VEGFA, a potent angiogenic factor.[3]
Quantitative Data Summary:
| Experimental Model | Assay | Treatment | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | HSYA | Significant increase in capillary-like tube formation. | [1][2][4] |
| HUVECs | Migration Assay | HSYA | Significant increase in cell migration. | [1][2][4] |
| Mouse Hindlimb Ischemia Model | Laser Doppler Perfusion Imaging | HSYA | Significantly increased recovery of perfusion in the ischemic limb. | [1][2] |
| Mouse Hindlimb Ischemia Model | Immunohistochemistry | HSYA | Significantly increased arteriole and capillary densities in ischemic muscles. | [1][2] |
| Rat Brain Microvascular Endothelial Cells (BMECs) under OGD/R | ELISA | HSYA | Upregulated levels of VEGF, Ang, and PDGF in the supernatant. | [3] |
| Rat BMECs under OGD/R | Western Blot | HSYA | Increased protein expression of VEGFA, Ang-2, and PDGFB. | [3] |
Anti-Angiogenic Effects in Cancer
Conversely, in the context of hepatocellular carcinoma, HSYA has been found to inhibit tumor growth by suppressing angiogenesis.
Signaling Pathways:
-
ERK/MAPK and NF-κB Signaling Pathway: HSYA inhibits the secretion of angiogenic factors like VEGFA and bFGF by blocking the ERK/MAPK and NF-κB signaling pathways in tumor-bearing mice.[5]
Quantitative Data Summary:
| Experimental Model | Assay | Treatment | Key Findings | Reference |
| H22 Tumor-Bearing Mice | ELISA | HSYA | Suppressed secretion of VEGFA and bFGF. | [5] |
| H22 Tumor-Bearing Mice | Western Blot | HSYA | Inhibited the expression of p-c-Raf, p-ERK1/2, p65, and p-IκB. | [5] |
Visualizations of Angiogenesis-Related Pathways and Workflows:
HSYA's pro-angiogenic signaling pathways.
HSYA's anti-angiogenic signaling in cancer.
Application in Neurogenesis
HSYA has demonstrated significant neuroprotective and neurogenic effects, promoting neuronal survival and regeneration in models of ischemic stroke and traumatic brain injury.
Signaling Pathways:
-
BDNF/STAT3/GAP43 Axis: In the context of traumatic brain injury, HSYA has been shown to enhance the expression of Brain-Derived Neurotrophic Factor (BDNF) and activate the STAT3/GAP43 axis, which is crucial for neurogenesis and axon regeneration.[6][7]
-
HIF-1α/BNIP3 Pathway: HSYA can exert neuroprotective effects by activating the HIF-1α/BNIP3 signaling pathway, leading to the induction of autophagy in neurons under OGD/R conditions, which helps in clearing damaged cellular components and promoting cell survival.[8]
-
JAK2/STAT3 and SOCS3 Crosstalk: In a focal cerebral ischemia model, HSYA was found to modulate the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways. It downregulates the ischemia-induced activation of JAK2/STAT3 signaling while promoting the expression of its negative regulator, SOCS3, contributing to its therapeutic effects.[9]
-
SIRT1 Signaling Pathway: HSYA has been shown to protect against cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis through the activation of the SIRT1 signaling pathway.[10]
Quantitative Data Summary:
| Experimental Model | Assay | Treatment | Key Findings | Reference |
| Rat Traumatic Brain Injury (TBI) Model | Immunohistochemistry | HSYA | Increased density of DCX (immature neurons) in the cortex and hippocampus. | [11] |
| Rat TBI Model | Immunofluorescence | HSYA | Increased integrative density and positive area of Tau1 (axon marker) in the cortex and hippocampus. | [11] |
| Rat TBI Model | Western Blot | HSYA | Significantly elevated levels of BDNF and GAP43 in the cortex and hippocampus. | [6] |
| Rat Middle Cerebral Artery Occlusion (MCAO) Model | Neurological Scoring | HSYA (8mg/kg or higher) | Significantly rescued neurological and functional deficits. | [9] |
| SH-SY5Y cells under OGD/R | Western Blot | HSYA | Increased expression of HIF-1α and decreased level of CASP3. | [8] |
| Hippocampal Neurons under OGD/R | Cell Viability Assay | HSYA (40, 60, 80 µM) | Dose-dependent increase in cell viability. | [10] |
Visualizations of Neurogenesis-Related Pathways and Workflows:
HSYA's neurogenic and neuroprotective signaling.
Experimental Protocols
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Brain Microvascular Endothelial Cells (BMECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
HSYA stock solution (dissolved in a suitable vehicle, e.g., DMSO, and diluted in media)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Plate Coating: Thaw the Basement Membrane Extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate. Ensure even distribution and incubate at 37°C for 30-60 minutes to allow for gelation.[12][13]
-
Cell Seeding: Harvest endothelial cells and resuspend them in a serum-reduced medium. Seed 1-2 x 10^4 cells per well onto the solidified gel.[12]
-
Treatment: Add HSYA at various concentrations to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[12]
-
Visualization and Quantification:
-
Carefully remove the medium and wash the cells gently with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.[14]
-
Capture images using an inverted fluorescence microscope.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.[15]
-
Endothelial cell tube formation assay workflow.
In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs (Day 3-4 of incubation)
-
HSYA solution
-
Sterile filter paper or silicone rings
-
Egg incubator
-
Stereomicroscope
-
70% ethanol
Protocol:
-
Egg Preparation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.[16][17]
-
Sample Application: Place a sterile filter paper disc or a silicone ring onto the CAM. Apply a small volume (e.g., 10 µL) of HSYA solution onto the disc/ring. Use PBS or the vehicle as a control.[18]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.[18]
-
Analysis:
-
Re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the disc/ring.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area.[17]
-
In Vivo Neurogenesis: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model of focal cerebral ischemia to study stroke and subsequent neurogenesis.
Materials:
-
Rats or mice
-
Anesthesia
-
Surgical instruments
-
Nylon monofilament suture (coated tip)
-
Heating pad to maintain body temperature
-
HSYA solution for administration (e.g., intraperitoneal or intravenous injection)
Protocol:
-
Anesthesia and Incision: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[19][20]
-
Occlusion:
-
Ligate the ECA distally.
-
Temporarily clamp the CCA and ICA.
-
Insert a coated nylon monofilament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[21]
-
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[19]
-
HSYA Administration: Administer HSYA at the desired dose and time points (e.g., immediately after reperfusion and daily thereafter).
-
Post-operative Care and Behavioral Testing: Provide post-operative care and perform neurological deficit scoring at various time points.
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry or immunofluorescence staining.
-
Stain for markers of neurogenesis (e.g., BrdU, DCX, NeuN) to quantify the number of new neurons in the subventricular zone (SVZ) and the peri-infarct area.[22]
-
Middle Cerebral Artery Occlusion (MCAO) workflow.
Conclusion
HSYA is a promising natural compound with significant potential for therapeutic applications in ischemic diseases and neurological disorders. Its ability to modulate angiogenesis and neurogenesis through multiple signaling pathways makes it a valuable tool for researchers in these fields. The provided application notes and protocols offer a framework for investigating the mechanisms of action of HSYA and evaluating its efficacy in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.
References
- 1. This compound Promotes Angiogenesis via the Angiopoietin 1/ Tie-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits angiogenesis of hepatocellular carcinoma via blocking ERK/MAPK and NF-κB signaling pathway in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics reveals the effects of this compound on neurogenesis and axon regeneration after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. promocell.com [promocell.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Steps towards standardized quantification of adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Hydroxysafflor Yellow A on HaCaT Cell Viability using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor Yellow A (HSYA) is a primary active component extracted from the safflower plant (Carthamus tinctorius). It is a chalcone glycoside compound known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects.[1][2] Recent studies have explored its potential in dermatology, particularly its effects on human immortalized keratinocytes (HaCaT cells). This document provides a detailed protocol for assessing the impact of HSYA on the viability and proliferation of HaCaT cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[4][6]
Mechanism of Action of this compound on HaCaT Cells
HSYA has been shown to influence HaCaT cell proliferation and migration. Its mechanism of action involves the regulation of key signaling pathways. Notably, HSYA can activate the HBEGF/EGFR and PI3K/AKT signaling pathways, which are crucial for cell growth and survival.[7] Additionally, HSYA has demonstrated protective effects against UVA-induced damage in HaCaT cells by reducing oxidative stress and inhibiting the expression of matrix metalloproteinases (MMP-1, MMP-2, MMP-9) and cyclooxygenase-2 (COX-2).[8][9][10][11] The anti-inflammatory properties of HSYA are often attributed to its ability to modulate signaling pathways such as NF-κB and MAPK.[1][12][13][14]
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the effect of various concentrations of this compound on the viability of HaCaT cells.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| HaCaT cells | ATCC | PCS-200-011 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 | 2-8°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 | 2-8°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 | Room Temperature |
| This compound (HSYA) | Cayman Chemical | 10011319 | -20°C |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher Scientific | M6494 | 2-8°C (Protect from light) |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well flat-bottom cell culture plates | Corning | 3596 | Room Temperature |
| CO2 Incubator | |||
| Microplate Reader |
Cell Culture
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
MTT Assay Procedure
-
Cell Seeding:
-
Trypsinize the HaCaT cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well).[15]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
HSYA Treatment:
-
Prepare a stock solution of HSYA in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. A suggested concentration range to test, based on previous studies, is 50, 100, and 200 μM.[8]
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the various concentrations of HSYA-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest HSYA concentration) and a negative control (cells with medium only).
-
Incubate the plate for 24 to 72 hours, depending on the experimental design.[15]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the average absorbance for each treatment group and the control group.
-
Subtract the average absorbance of the blank (medium only) from all other absorbance values.
-
Express the cell viability as a percentage of the control group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Data Presentation
Table 2: Example Data Table for MTT Assay Results
| Treatment | Concentration (µM) | Incubation Time (h) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Control (Medium Only) | 0 | 24 | 100 | ||
| Vehicle Control (DMSO) | - | 24 | |||
| HSYA | 50 | 24 | |||
| HSYA | 100 | 24 | |||
| HSYA | 200 | 24 | |||
| Control (Medium Only) | 0 | 48 | 100 | ||
| Vehicle Control (DMSO) | - | 48 | |||
| HSYA | 50 | 48 | |||
| HSYA | 100 | 48 | |||
| HSYA | 200 | 48 |
Visualizations
Experimental Workflow
Caption: Workflow for the MTT assay to assess HaCaT cell viability after HSYA treatment.
Signaling Pathway of HSYA in HaCaT Cells
Caption: HSYA promotes HaCaT cell proliferation via the HBEGF/EGFR and PI3K/AKT pathways.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of this compound on acute liver injury based on transcriptomics [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. This compound Promotes HaCaT Cell Proliferation and Migration by Regulating HBEGF/EGFR and PI3K/AKT Pathways and Circ_0084443 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound (HSYA) on UVA-Induced Damage in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Effects of this compound (HSYA) on UVA-Induced Damage in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 13. Pharmacological Actions, Molecular Mechanisms, Pharmacokinetic Progressions, and Clinical Applications of this compound in Antidiabetic Research - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT cell viability assay [bio-protocol.org]
- 16. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Hydroxysafflor Yellow A (HSYA) on Blood-Brain Barrier Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxysafflor yellow A (HSYA) is a prominent active compound extracted from the flowers of Carthamus tinctorius L. It has demonstrated a range of pharmacological effects, including antioxidative and anti-inflammatory activities.[1] Notably, HSYA has been shown to protect the blood-brain barrier (BBB) and reduce its permeability, particularly in pathological conditions such as traumatic brain injury (TBI) and cerebral ischemia-reperfusion injury.[1][2] These application notes provide a comprehensive overview of the methodologies used to study the effects of HSYA on BBB permeability, encompassing in vitro and in vivo models, detailed experimental protocols, and data presentation guidelines.
Section 1: In Vitro Assessment of HSYA on BBB Permeability
In vitro models are essential for high-throughput screening and mechanistic studies of HSYA's effects on the BBB.[3] These models typically involve the culture of brain microvascular endothelial cells (BMECs) on semipermeable supports, which mimic the luminal (blood) and abluminal (brain) compartments.[4]
In Vitro BBB Model Protocol (bEnd.3 Cells)
This protocol describes the establishment of a monoculture BBB model using the mouse brain endothelioma cell line, bEnd.3.
Materials:
-
bEnd.3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Transwell inserts (0.4 µm pore size)
-
Collagen Type I (rat tail)
-
HSYA (desired concentrations)
-
Oxygen-Glucose Deprivation (OGD/R) chamber (for injury models)
Protocol:
-
Coating Transwell Inserts:
-
Dilute Collagen Type I to 50 µg/mL in sterile PBS.
-
Add 100 µL of the collagen solution to the upper chamber of the Transwell inserts.
-
Incubate for at least 2 hours at 37°C.
-
Aspirate the excess collagen solution and allow the inserts to air dry.
-
-
Cell Seeding:
-
Culture bEnd.3 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Once confluent, trypsinize the cells and seed them onto the coated Transwell inserts at a density of 1 x 10^5 cells/cm².
-
Add fresh media to both the upper (apical) and lower (basolateral) chambers.
-
Culture for 3-5 days to allow for monolayer formation, monitoring barrier integrity with Transendothelial Electrical Resistance (TEER).
-
-
HSYA Treatment and Injury Model (Optional):
-
Once a stable TEER value is achieved, replace the medium with fresh medium containing the desired concentrations of HSYA.
-
For injury models, such as oxygen-glucose deprivation/reperfusion (OGD/R) which mimics ischemic stroke, subject the cells to OGD conditions (glucose-free medium in a hypoxic chamber) for a specified period (e.g., 4 hours), followed by reperfusion with normal medium containing HSYA.[5]
-
Key In Vitro Assays
TEER is a non-invasive method to quantify the integrity of the tight junctions in the endothelial monolayer.[6]
Protocol:
-
Use an epithelial voltohmmeter with "chopstick" electrodes.
-
Equilibrate the Transwell plates to room temperature.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading (in Ω).
-
Subtract the resistance of a blank, cell-free insert from the reading of the cell-seeded inserts.
-
Multiply the result by the surface area of the insert (in cm²) to obtain the TEER value (Ω·cm²).
This assay measures the flux of a fluorescent tracer across the endothelial monolayer, indicating paracellular permeability.
Protocol:
-
After HSYA treatment, replace the medium in the apical chamber with a medium containing FITC-dextran (e.g., 4 kDa or 70 kDa) at a final concentration of 1 mg/mL.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
Calculate the permeability coefficient (Pe) using established formulas.[7]
This technique visualizes the localization and expression of key tight junction proteins like ZO-1, Occludin, and Claudin-5.
Protocol:
-
After treatment, wash the cell monolayers on the Transwell membranes with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against ZO-1, Occludin, or Claudin-5 overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the membranes on slides and visualize using a fluorescence or confocal microscope.
Western blotting quantifies the total protein levels of tight junction components.
Protocol:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against ZO-1, Occludin, or Claudin-5 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Quantitative Data Summary (In Vitro)
| Parameter | Control Group (e.g., OGD/R) | HSYA-Treated Group | Reference |
| TEER (Ω·cm²) | Decreased | Significantly Increased | [8] |
| FITC-Dextran Permeability | Increased | Significantly Decreased | [5] |
| ZO-1 Protein Expression | Decreased | Significantly Increased | [2] |
| Occludin Protein Expression | Decreased | Significantly Increased | [2] |
| Claudin-5 Protein Expression | Decreased | Significantly Increased | [2] |
Section 2: In Vivo Assessment of HSYA on BBB Permeability
In vivo models are crucial for validating the effects of HSYA in a complex physiological system. Animal models of TBI and cerebral ischemia-reperfusion are commonly used.[1][9]
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[10]
Protocol:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow for reperfusion.[10]
-
Administer HSYA (e.g., intraperitoneally or intravenously) at a predetermined dose and time point relative to the ischemic insult.
Key In Vivo Assay: Evans Blue Extravasation
This assay quantifies BBB permeability by measuring the leakage of Evans Blue dye, which binds to serum albumin, into the brain parenchyma.[1]
Protocol:
-
At the end of the experiment, inject Evans Blue dye (2% in saline, 4 mL/kg) intravenously.
-
Allow the dye to circulate for a specified time (e.g., 1-2 hours).
-
Transcardially perfuse the animal with saline to remove the dye from the vasculature.
-
Harvest the brain and dissect the ischemic and non-ischemic hemispheres.
-
Homogenize the brain tissue in formamide and incubate (e.g., at 60°C for 24 hours) to extract the dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans Blue extravasation using a standard curve.
Quantitative Data Summary (In Vivo)
| Parameter | Vehicle-Treated Group (e.g., MCAO) | HSYA-Treated Group | Reference |
| Evans Blue Extravasation (µg/g tissue) | Significantly Increased | Significantly Decreased | [1] |
| Brain Water Content (%) | Increased | Significantly Decreased | |
| Neurological Deficit Score | High | Significantly Reduced |
Section 3: Signaling Pathways and Visualizations
HSYA is known to modulate several signaling pathways to exert its protective effects on the BBB.[2]
Key Signaling Pathways
-
TLR4/NF-κB Pathway: HSYA has been shown to down-regulate the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway.[2] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are known to disrupt BBB integrity.[2][11]
-
Antioxidant Pathways: HSYA can enhance the activity of antioxidant enzymes like SOD and CAT, and increase the levels of GSH, thereby reducing oxidative stress, a key contributor to BBB damage.[2]
Graphviz Visualizations
Caption: In Vitro Experimental Workflow for HSYA BBB Studies.
Caption: In Vivo Workflow for Assessing BBB Permeability.
Caption: HSYA's Modulation of the TLR4/NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acutely attenuates blood-brain barrier permeability, oxidative stress, inflammation and apoptosis in traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Ischemia-Reperfusion Injury in Stroke Using the BBB Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Claudin 5 Across the Vascular Landscape: From Blood–Tissue Barrier Regulation to Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing the Permeability of the Blood–brain Barrier in Three Different Models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Blood-Brain Barrier Permeability in a Cerebral Ischemia-Reperfusion Model in Rats; A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ischemia Reperfusion Injury Induced Blood Brain Barrier Dysfunction and the Involved Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A: A Potent Inducer of Autophagy in Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor Yellow A (HSYA) is a principal bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L. (safflower). Traditionally used in Chinese medicine for cardiovascular diseases, recent studies have unveiled its potent anti-cancer properties. A significant mechanism underlying HSYA's therapeutic effect is the induction of autophagy, a cellular self-degradation process, in various cancer cell lines. This document provides a comprehensive overview of HSYA's role in cancer cell autophagy, including detailed experimental protocols and a summary of its effects on key signaling pathways. HSYA has been shown to modulate autophagy in several cancer types, including liver, colorectal, and non-small cell lung cancer.[1][2]
Mechanism of Action
HSYA primarily induces autophagy in cancer cells by modulating two key signaling pathways: the PI3K/Akt/mTOR and the ERK/MAPK pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. HSYA has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[1] By suppressing the phosphorylation of Akt and mTOR, HSYA relieves the inhibitory effect of mTOR on the autophagy-initiating ULK1 complex, thereby triggering autophagosome formation.[3]
-
ERK/MAPK Pathway: The role of the ERK/MAPK pathway in autophagy is context-dependent. In some cancer cells, HSYA has been observed to inhibit the phosphorylation of ERK1/2, which in turn promotes the expression of the essential autophagy protein Beclin 1, leading to autophagy induction.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key autophagy markers and signaling proteins in different cancer cell lines.
Table 1: Effect of HSYA on Autophagy Markers in Hep-G2 Human Liver Cancer Cells
| Treatment | Time (hours) | LC3-II/GAPDH Ratio (Fold Change vs. Control) | p62/GAPDH Ratio (Fold Change vs. Control) | Reference |
| 2 µM HSYA | 3 | ~1.5 | Not specified | [4] |
| 2 µM HSYA | 6 | ~2.5 | ~0.54 | [4] |
| 2 µM HSYA | 12 | ~2.0 | Not specified | [4] |
| 2 µM HSYA | 24 | ~1.8 | ~1.0 | [4] |
Table 2: Effect of HSYA on Signaling Pathways in Cancer Cells
| Cancer Cell Line | Treatment | Target Protein | Effect | Reference |
| Hep-G2 | 2 µM HSYA | p-ERK1/2 | Decrease | [4] |
| Hep-G2 | 2 µM HSYA | Beclin 1 | Increase | [4] |
| Colorectal Cancer Cells (HCT116, HT-29) | Not Specified | p-Akt | Decrease | |
| Colorectal Cancer Cells (HCT116, HT-29) | Not Specified | p-mTOR | Decrease | |
| THP-1 Macrophages (in sonodynamic therapy) | HSYA-SDT | p-Akt (Ser473) | Decrease | [3][5] |
| THP-1 Macrophages (in sonodynamic therapy) | HSYA-SDT | p-mTOR (Ser2448) | Decrease | [3][5] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: HSYA-induced autophagy signaling pathways.
Caption: General experimental workflow for studying HSYA-induced autophagy.
Experimental Protocols
Cell Culture and HSYA Treatment
-
Cell Lines: Human hepatocellular carcinoma (Hep-G2) or human colorectal carcinoma (HCT116, HT-29) cells are commonly used.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
HSYA Preparation: Dissolve this compound (purity > 98%) in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare a stock solution. Further dilute the stock solution to the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM) in the culture medium immediately before use.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of HSYA or vehicle control (PBS). Incubate for the specified time periods (e.g., 3, 6, 12, 24 hours).
Western Blot Analysis for Autophagy Markers and Signaling Proteins
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 12% or 15% SDS-polyacrylamide gel. The higher percentage gel is crucial for resolving the LC3-I and LC3-II bands.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-Beclin 1 (1:1000)
-
Rabbit anti-phospho-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (1:1000)
-
Rabbit anti-phospho-mTOR (Ser2448) (1:1000)
-
Rabbit anti-mTOR (1:1000)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Rabbit anti-ERK1/2 (1:1000)
-
Mouse anti-GAPDH or β-actin (1:5000) as a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Autophagic Flux Assay using mRFP-GFP-LC3 Reporter
-
Transfection: Seed cells on glass coverslips in a 24-well plate. When cells reach 60-70% confluency, transfect them with a tandem mRFP-GFP-LC3 plasmid or adenovirus according to the manufacturer's instructions.
-
HSYA Treatment: After 24-48 hours of transfection, treat the cells with HSYA as described in Protocol 1.
-
Fixation: Following treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips onto glass slides. Visualize the cells using a confocal fluorescence microscope.
-
Analysis: In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP fluorescence is more stable.
-
Yellow puncta (mRFP+GFP+): Represent autophagosomes that have not yet fused with lysosomes.
-
Red puncta (mRFP+GFP-): Represent autolysosomes, indicating the completion of autophagic flux.
-
An increase in both yellow and red puncta, with a significant number of red puncta, indicates a functional autophagic flux induced by HSYA.
-
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
-
Cell Preparation: After HSYA treatment, harvest the cells and fix them with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide for 1-2 hours.
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed them in epoxy resin.
-
Sectioning and Staining: Cut ultrathin sections (70-90 nm) and stain them with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to observe the formation of double-membraned autophagosomes and autolysosomes.
Conclusion
This compound is a promising natural compound for cancer therapy due to its ability to induce autophagy in various cancer cell lines. The protocols and data presented here provide a framework for researchers to investigate the autophagic effects of HSYA and further elucidate its anti-cancer mechanisms. The modulation of the PI3K/Akt/mTOR and ERK/MAPK signaling pathways appears to be central to HSYA's pro-autophagic activity. Further studies are warranted to explore the full therapeutic potential of HSYA in preclinical and clinical settings.
References
- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 2. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteolysis.jp [proteolysis.jp]
- 4. This compound induces autophagy in human liver cancer cells by regulating Beclin 1 and ERK expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Hydroxysafflor Yellow A (HSYA) in Osteoarthritis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive degradation of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1][2][3] The pathophysiology involves a complex interplay of inflammatory cytokines, matrix-degrading enzymes, and oxidative stress, which collectively lead to chondrocyte apoptosis and extracellular matrix (ECM) destruction.[2][4][5] Hydroxysafflor yellow A (HSYA), the primary active component of the safflower plant, has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising therapeutic candidate for OA research.[4] This document provides detailed application notes on the mechanism of HSYA and standardized protocols for its use in established in vitro and in vivo models of osteoarthritis.
Mechanism of Action of HSYA in Osteoarthritis
HSYA ameliorates the progression of osteoarthritis primarily by targeting key inflammatory and catabolic signaling pathways. Its protective effects are attributed to the inhibition of pro-inflammatory cytokine production, suppression of matrix-degrading enzymes, and reduction of oxidative stress, ultimately preventing chondrocyte apoptosis and cartilage degradation.[4][6]
Inhibition of NF-κB and MAPK Signaling Pathways
In the OA microenvironment, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) are major drivers of the disease process.[7][8] IL-1β stimulation of chondrocytes activates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5] Activation of these pathways leads to the upregulation of genes encoding inflammatory mediators (e.g., COX-2, iNOS, TNF-α, IL-6) and matrix-degrading enzymes.[4][8][9]
HSYA has been shown to suppress the IL-1β-induced activation of both NF-κB and MAPK pathways.[4] By inhibiting the phosphorylation of key proteins in these cascades (such as p65 for NF-κB, and ERK, p38, and JNK for MAPK), HSYA effectively downregulates the expression of downstream catabolic and inflammatory targets.[4][10]
Regulation of HIF-1α/JAK/STAT3 Signaling Pathway
Recent studies suggest HSYA also regulates inflammation and oxidative stress by suppressing the Hypoxia-inducible factor-1 alpha (HIF-1α)/Janus kinase (JAK)/Signal transducer and activator of transcription 3 (STAT3) pathway, which is implicated in OA pathogenesis.[6] This action helps to mitigate the inflammatory response and reduce oxidative damage within the joint.[6]
Summary of In Vitro Experimental Data
The following tables summarize the quantitative effects of HSYA in cell-based osteoarthritis models.
Table 1: Effect of HSYA on Pro-inflammatory Mediators in IL-1β-stimulated Chondrocytes
| Mediator | HSYA Concentration (µM) | Outcome | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | 2.5 - 40 | Dose-dependent inhibition of over-production | [4] |
| Prostaglandin E2 (PGE2) | 2.5 - 40 | Dose-dependent inhibition of over-production | [4] |
| COX-2 | 2.5 - 40 | Dose-dependent inhibition of expression | [4] |
| iNOS | 2.5 - 40 | Dose-dependent inhibition of expression | [4] |
| TNF-α | 2.5 - 40 | Dose-dependent inhibition of expression | [4] |
| IL-6 | 2.5 - 40 | Dose-dependent inhibition of expression |[4] |
Table 2: Effect of HSYA on Extracellular Matrix Degrading Enzymes in IL-1β-stimulated Chondrocytes
| Enzyme | HSYA Concentration (µM) | Outcome | Reference |
|---|---|---|---|
| MMPs (general) | 2.5 - 40 | Decreased expression | [4] |
| ADAMTS5 | 2.5 - 40 | Decreased expression |[4] |
Experimental Protocols
Protocol 1: In Vitro Model of Osteoarthritis using IL-1β Stimulation
This protocol describes the establishment of an in vitro OA model by treating primary chondrocytes or a chondrocyte cell line (e.g., SW1353) with IL-1β, followed by treatment with HSYA to assess its protective effects.
Materials:
-
Primary chondrocytes or SW1353 cell line
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound (HSYA)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Griess Reagent for NO, ELISA kits for PGE2/cytokines, TRIzol for RNA extraction, RIPA buffer for protein extraction)
Methodology:
-
Cell Culture: Culture chondrocytes in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) and allow them to adhere for 24 hours.
-
HSYA Pre-treatment: Pre-treat the cells with various concentrations of HSYA (e.g., 2.5, 5, 10, 20, 40 µM) for 2 hours. Include a vehicle control group (medium only).
-
OA Induction: After pre-treatment, add IL-1β (typically 10 ng/mL) to the culture medium to induce an inflammatory and catabolic state. Maintain an untreated control group and an IL-1β only group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene/protein expression, 48 hours for mediator release).
-
Sample Collection & Analysis:
-
Supernatant: Collect the culture medium to measure the concentration of secreted mediators like NO, PGE2, TNF-α, and IL-6 using Griess assay and ELISA kits, respectively.
-
Cell Lysate: Wash cells with cold PBS and lyse them to extract RNA (for qRT-PCR analysis of genes like MMP13, ADAMTS5, COX2, INOS) or protein (for Western blot analysis of signaling pathway components like p-p65, p-ERK).
-
Protocol 2: In Vivo Model of Surgical Destabilization of the Medial Meniscus (DMM)
This protocol outlines the creation of a surgically-induced OA model in mice to evaluate the therapeutic efficacy of HSYA in vivo.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope and micro-instruments
-
HSYA solution for administration (e.g., intraperitoneal injection)
-
4% Paraformaldehyde (PFA) for tissue fixation
-
EDTA for decalcification
-
Histology reagents (Safranin O-Fast Green stain)
Methodology:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to surgery.
-
Anesthesia and Surgery: Anesthetize a mouse and perform the DMM surgery on one knee joint (e.g., the right knee). This involves transecting the medial meniscotibial ligament to induce joint instability. The contralateral (left) knee can serve as a sham or unoperated control.
-
HSYA Administration: Post-surgery, divide the animals into groups: a sham group, a DMM + vehicle group, and DMM + HSYA treatment groups (e.g., low and high dose). Administer HSYA or vehicle via a chosen route (e.g., daily intraperitoneal injection) for a specified duration (e.g., 8 weeks).
-
Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice and carefully dissect the entire knee joints.
-
Histological Processing:
-
Fix the joints in 4% PFA for 48 hours.
-
Decalcify the joints in 10% EDTA for 2-3 weeks, changing the solution regularly.
-
Process the tissues, embed in paraffin, and cut sagittal sections (5 µm thickness).
-
-
Staining and Analysis:
-
Stain the sections with Safranin O-Fast Green to visualize cartilage proteoglycan content (Safranin O, red) and bone (Fast Green).
-
Score the severity of cartilage degradation using a standardized system, such as the OARSI (Osteoarthritis Research Society International) scoring system. Compare scores between the vehicle-treated and HSYA-treated groups to determine efficacy.
-
Conclusion: HSYA presents a multi-target therapeutic strategy for osteoarthritis by potently inhibiting key inflammatory and catabolic pathways, including NF-κB, MAPK, and HIF-1α/JAK/STAT3. The provided protocols offer standardized methods for researchers to investigate and validate the chondroprotective effects of HSYA in both cellular and animal models of OA, facilitating further pre-clinical development.
References
- 1. Chondrocyte apoptosis: a cause or consequence of osteoarthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoarthritis : Pathophysiology [hopkinsarthritis.org]
- 3. p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inflammation as a therapeutic target for osteoarthritis: A literature review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of inflammatory mediators and matrix metalloproteinases (MMPs) in the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathophysiology of osteoarthritis: canonical NF-κB/IKKβ-dependent and kinase-independent effects of IKKα in cartilage degradation and chondrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enhancing the Oral Bioavailability of Hydroxysafflor Yellow A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the principal active component extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, making it a promising candidate for the treatment of cardiovascular and cerebrovascular diseases.[1][2] However, the clinical application of HSYA in oral dosage forms is significantly hindered by its low oral bioavailability.[1][2][3][4] HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1][5][6] Its hydrophilic nature and poor intestinal membrane permeability lead to limited absorption from the gastrointestinal tract.[3][4][5] This document outlines various advanced formulation strategies and experimental protocols designed to overcome these challenges and improve the oral bioavailability of HSYA.
Formulation Strategies and Quantitative Data
Several innovative drug delivery systems have been developed to enhance the oral absorption of HSYA. These strategies primarily focus on increasing its lipophilicity, improving its permeation across the intestinal epithelium, and protecting it from efflux transporters like P-glycoprotein (P-gp). A summary of the quantitative improvements in oral bioavailability achieved with different formulations is presented in the tables below.
Lipid-Based Drug Delivery Systems
Lipid-based formulations are a prominent approach to improve the oral bioavailability of hydrophilic compounds like HSYA by facilitating their absorption through the lymphatic pathway and protecting them from first-pass metabolism.
Table 1: Pharmacokinetic Parameters of HSYA Lipid-Based Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Fold Increase | Reference |
| HSYA Solution | 100 | 0.08 | - | 100 | 1.00 | [1][2] |
| HSYA-Phospholipid Complex in WL 1349 oil solution | - | 2.79 | - | - | ~37 | [1][2] |
| HSYA-SDEDDS | - | - | - | 217 | 2.17 | [5] |
| HSYA-SLNs | - | - | - | 397 | 3.97 | [1][2][3] |
Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; SDEDDS: Self-Double-Emulsifying Drug Delivery System; SLNs: Solid Lipid Nanoparticles.
Polymer-Based and Other Novel Carrier Systems
Polymer-based systems and other novel carriers can enhance bioavailability by improving mucoadhesion, opening tight junctions, and protecting the drug from degradation.
Table 2: Pharmacokinetic Parameters of HSYA in Polymer-Based and Other Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Fold Increase | Reference |
| HSYA Solution | 100 | - | - | 100 | 1.00 | [7] |
| HSYA with Sodium Caprate | - | - | - | 284.2 | 2.84 | [7] |
| HSYA-Chitosan Complex Granules (with Sodium Caprate) | - | - | - | 476 | 4.76 | [1][2][7] |
| HSYA with Ligusticum chuanxiong volatile oil (0.02 mg/mL) | - | - | - | - | 6.48 | [1][2] |
| HSYA in 90% GCH (NADES) | 100 | - | - | 326.08 | 3.26 | [6][8] |
GCH: Glucose and Choline Chloride; NADES: Natural Deep Eutectic Solvent.
Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (HSYA-SLNs)
This protocol is based on a warm microemulsion technique to prepare w/o/w structured SLNs for enhanced oral delivery of HSYA.[3][4]
Materials:
-
This compound (HSYA)
-
Lipid matrix (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Oil phase (e.g., Medium-chain triglycerides)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: Melt the lipid matrix at a temperature 5-10°C above its melting point. Dissolve the required amount of HSYA in a small volume of deionized water to form the internal aqueous phase (w). Add the internal aqueous phase to the molten lipid and oil phase mixture.
-
Formation of the Primary Emulsion (w/o): Homogenize the mixture from the previous step at high speed to form a water-in-oil (w/o) primary emulsion.
-
Preparation of the External Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the oil phase.
-
Formation of the Double Emulsion (w/o/w): Add the hot primary emulsion to the external aqueous phase with continuous stirring.
-
Homogenization: Homogenize the resulting w/o/w double emulsion using a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[9]
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared HSYA-SLNs for particle size, zeta potential, encapsulation efficiency, and morphology using appropriate analytical techniques (e.g., dynamic light scattering, transmission electron microscopy). The optimized HSYA SLNs are expected to be spherical with an average size of around 214 nm and an encapsulation efficiency of approximately 55%.[3][4]
Preparation of HSYA Self-Double-Emulsifying Drug Delivery System (HSYA-SDEDDS)
This protocol describes the formulation of an SDEDDS to improve the oral absorption of HSYA.[5][10]
Materials:
-
This compound (HSYA)
-
Internal aqueous phase vehicle (e.g., 0.5% gelatin solution)[1][2]
-
Oil phase components (e.g., bean phospholipids, medium-chain triglycerides, oleic acid)[1][2]
Procedure:
-
Preparation of the Internal Aqueous Phase: Dissolve HSYA in the internal aqueous phase vehicle.
-
Preparation of the Oil Phase: Mix the oil phase components and surfactants together.
-
Formation of the w/o Emulsion: Add the internal aqueous phase to the oil phase and stir to form a water-in-oil emulsion.
-
Formation of the SDEDDS: The resulting mixture is the SDEDDS pre-concentrate.
-
Self-Emulsification: To evaluate the self-emulsifying properties, add a small amount of the SDEDDS formulation to an aqueous medium (e.g., simulated gastric or intestinal fluid) with gentle agitation. The system should spontaneously form a w/o/w double emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, morphology (e.g., using confocal laser scanning microscopy), and drug release profile.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of HSYA formulations in a rat model.[5][8]
Animals:
-
Male Sprague-Dawley rats (fasted overnight with free access to water).
Procedure:
-
Dosing: Divide the rats into groups. Administer the HSYA formulation (e.g., HSYA solution as control, HSYA-SLNs, HSYA-SDEDDS) orally via gastric gavage at a specified dose (e.g., 100 mg/kg).[8]
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of HSYA in the plasma samples using a validated analytical method, such as UPLC-MS/MS.[6]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control (HSYA solution) using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) × (Dose_control / Dose_test) × 100
In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of HSYA and its formulations.[11][12]
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
HSYA and HSYA formulations
-
Analytical equipment for HSYA quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed and differentiated (typically 18-22 days).[12]
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral): a. Remove the culture medium from the apical (AP) and basolateral (BL) compartments. b. Wash the monolayer with pre-warmed HBSS. c. Add the HSYA solution or formulation in HBSS to the AP compartment (donor). d. Add fresh HBSS to the BL compartment (receiver). e. Incubate at 37°C. f. At predetermined time points, collect samples from the BL compartment and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical) for Efflux Assessment: a. Add the HSYA solution or formulation to the BL compartment (donor). b. Add fresh HBSS to the AP compartment (receiver). c. Follow the same incubation and sampling procedure as in the A-B study.
-
Sample Analysis: Determine the concentration of HSYA in the collected samples.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A × C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.[12][13]
Visualizations
Signaling Pathway of HSYA Intestinal Absorption
Caption: Proposed mechanism of enhanced HSYA absorption via formulation-mediated P-gp inhibition.
Experimental Workflow for HSYA Formulation Development and Evaluation
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. japsonline.com [japsonline.com]
- 10. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: In vitro and in vivo studies - 康复大学 [scholars.uhrs.edu.cn]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Sonodynamic Therapy using Hydroxysafflor Yellow A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for sonodynamic therapy (SDT) utilizing Hydroxysafflor Yellow A (HSYA) as a sonosensitizer. The information is based on preclinical research and is intended to guide researchers in studying the therapeutic potential of HSYA-mediated SDT, particularly in the context of atherosclerosis and inflammation.
Introduction
Sonodynamic therapy is an emerging non-invasive therapeutic modality that combines a non-toxic sonosensitizing agent with low-intensity ultrasound to induce localized cytotoxicity. This compound (HSYA), a primary active component of the safflower plant, has been identified as a promising sonosensitizer. When activated by ultrasound, HSYA can generate reactive oxygen species (ROS), leading to various cellular responses, including the induction of autophagy and inhibition of inflammatory processes. This document outlines the protocols for HSYA-mediated SDT in a macrophage cell line, providing a framework for further investigation into its mechanisms and therapeutic applications.
Core Mechanism of Action
HSYA-mediated SDT has been shown to induce autophagy in THP-1 macrophages, a human monocytic cell line often used to model macrophage behavior in atherosclerosis. The underlying mechanism involves the generation of ROS, which in turn suppresses the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and autophagy. This targeted induction of autophagy can lead to the inhibition of pro-inflammatory cytokine secretion, suggesting a potential therapeutic strategy for inflammatory diseases like atherosclerosis.[1][2]
Data Presentation
The following tables summarize the key quantitative parameters and results from studies investigating HSYA-mediated SDT in THP-1 macrophages.
| Table 1: Experimental Parameters for HSYA-Mediated Sonodynamic Therapy | |
| Parameter | Value |
| Cell Line | Human THP-1 Macrophages |
| Sonosensitizer | This compound (HSYA) |
| HSYA Concentration | 30 µg/mL |
| Ultrasound Frequency | 1.0 MHz |
| Ultrasound Intensity | 0.5 W/cm² |
| Ultrasound Duty Cycle | 10% |
| Ultrasound Duration | 1 minute |
| Incubation Time with HSYA (pre-ultrasound) | 4 hours |
| Table 2: Summary of Key Findings in HSYA-Mediated SDT in THP-1 Macrophages | |
| Finding | Observation |
| Autophagy Induction | Increased conversion of LC3-I to LC3-II, increased Beclin 1 expression, and degradation of p62.[2] |
| Inflammatory Response | Significant reduction in the expression and secretion of IL-1β, IL-12, and TNF-α.[1] |
| Signaling Pathway Modulation | Decreased phosphorylation of Akt (Ser473) and mTOR (Ser2448).[1][2] |
| Role of ROS | ROS scavenger (N-acetyl cysteine) blocked the HSYA-SDT-induced effects on autophagy and inflammation.[1][2] |
Experimental Protocols
Cell Culture and Differentiation
Objective: To culture and differentiate THP-1 monocytes into macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
To induce differentiation into macrophages, seed THP-1 cells in 6-well plates at a suitable density.
-
Treat the cells with 100 ng/mL of PMA for 48 hours.
-
After 48 hours, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before proceeding with the SDT protocol.
This compound (HSYA) Sonodynamic Therapy (SDT) Protocol
Objective: To perform HSYA-mediated SDT on differentiated THP-1 macrophages.
Materials:
-
Differentiated THP-1 macrophages in 6-well plates
-
This compound (HSYA) stock solution
-
Serum-free RPMI-1640 medium
-
Ultrasound generator and transducer (1.0 MHz)
-
Ultrasound coupling gel
-
37°C water bath
Protocol:
-
Prepare a working solution of HSYA at a final concentration of 30 µg/mL in serum-free RPMI-1640 medium.
-
Remove the culture medium from the differentiated THP-1 macrophages and wash once with phosphate-buffered saline (PBS).
-
Add the HSYA-containing medium to the cells and incubate for 4 hours at 37°C.
-
Following incubation, place the 6-well plate in a 37°C water bath.
-
Apply ultrasound coupling gel to the bottom of the well to be treated.
-
Position the ultrasound transducer directly below the well.
-
Expose the cells to ultrasound at a frequency of 1.0 MHz, an intensity of 0.5 W/cm², and a 10% duty cycle for 1 minute.
-
Immediately after ultrasound exposure, replace the treatment medium with fresh, complete RPMI-1640 medium.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) before downstream analysis.
Assessment of Autophagy by Western Blot
Objective: To measure the expression of key autophagy-related proteins.
Materials:
-
Treated and untreated THP-1 macrophages
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-Beclin 1, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). An increased LC3-II/LC3-I ratio and Beclin 1 expression, along with decreased p62 expression, are indicative of induced autophagy.
Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the secretion of pro-inflammatory cytokines.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
ELISA kits for human IL-1β, IL-12, and TNF-α
Protocol:
-
Collect the cell culture supernatants at the desired time points after SDT.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for IL-1β, IL-12, and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the generation of intracellular ROS.
Materials:
-
Treated and untreated THP-1 macrophages
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Flow cytometer or fluorescence microscope
Protocol:
-
After SDT, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
References
- 1. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oral Administration of Hydroxysafflor Yellow A (HSYA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the oral administration of Hydroxysafflor Yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may encounter during your experiments with HSYA.
1. Physicochemical and Stability Issues
-
Question: My HSYA solution appears to be degrading during my experiment. How can I minimize this?
-
Answer: HSYA is known to be unstable under several conditions.[1][2][3][4] To minimize degradation, ensure your experimental setup avoids high temperatures (above 60°C), strong acidic or alkaline pH, and direct exposure to light.[2][4] It is advisable to use freshly prepared solutions and store stock solutions in a cool, dark place. For oral gavage studies, consider formulation strategies that protect HSYA from the acidic environment of the stomach.[4]
-
-
Question: I am having trouble dissolving HSYA in a specific organic solvent for my formulation. What are my options?
-
Answer: HSYA is highly soluble in water but has very poor solubility in most lipophilic organic solvents such as ethyl acetate, ether, benzene, and chloroform.[1][2][5] If your formulation requires an organic solvent, consider using a co-solvent system or exploring alternative formulation strategies like lipid-based delivery systems where HSYA can be encapsulated in the aqueous phase of an emulsion.[1][6][7]
-
2. In Vitro Dissolution and Permeability Assays
-
Question: I am observing inconsistent results in my in vitro dissolution testing for an HSYA formulation. What could be the cause?
-
Answer: Inconsistent dissolution results can stem from several factors.[8][9][10] For HSYA, which is highly water-soluble, the issue might not be solubility but rather the stability in the dissolution medium, especially if the pH is not controlled.[4] Ensure the dissolution medium is deaerated and its pH is stable throughout the experiment. Variability can also be introduced by the apparatus itself, such as inconsistent agitation speeds or improper sampling techniques.[10][11]
-
-
Question: My Caco-2 cell permeability assay for HSYA shows high variability and low Papp values. How can I troubleshoot this?
-
Answer: HSYA is a BCS Class III drug with inherently low permeability.[1][12] Low apparent permeability (Papp) values are expected. High variability in Caco-2 assays can be due to several factors, including inconsistencies in cell monolayer integrity (check TEER values), cell passage number, and efflux transporter activity.[13][14][15] HSYA absorption is thought to occur mainly through passive diffusion, so ensure that the experimental conditions are tightly controlled.[6] Using a consistent cell passage number and verifying monolayer integrity with Lucifer yellow are crucial steps.[13][15]
-
-
Question: Could efflux transporters be impacting the intestinal permeability of HSYA in my Caco-2 model?
-
Answer: While passive diffusion is the primary absorption mechanism, some studies suggest that efflux transporters like P-glycoprotein (P-gp) can impact the transport of various compounds across the intestinal epithelium.[6][16] To investigate the potential involvement of P-gp, you can perform bidirectional transport studies (apical to basolateral and basolateral to apical) or use a P-gp inhibitor like verapamil in your assay.[6] An efflux ratio greater than 2 would suggest the involvement of efflux transporters.
-
3. In Vivo Pharmacokinetic Studies
-
Question: The oral bioavailability of my HSYA formulation in rats is still very low. What are some common reasons?
-
Answer: The absolute oral bioavailability of unformulated HSYA is extremely low, at approximately 1.2%.[1][4][5] Even with advanced formulations, achieving high bioavailability can be challenging. Potential reasons for continued low bioavailability include:
-
Instability in the GI tract: The formulation may not be adequately protecting HSYA from degradation in the stomach and intestines.[4]
-
Poor membrane permeation: The formulation may not be effectively enhancing the absorption of HSYA across the intestinal epithelium.[1][5]
-
First-pass metabolism: Although not extensively reported for HSYA, hepatic first-pass metabolism can reduce the amount of drug reaching systemic circulation.[5]
-
Rapid elimination: HSYA has a relatively short elimination half-life.[5]
-
-
-
Question: I am observing a double-peak phenomenon in the plasma concentration-time profile of HSYA after oral administration in rats. What could this indicate?
-
Answer: A bimodal or double-peak pattern in the pharmacokinetic profile of orally administered drugs can be attributed to several factors.[5] For HSYA, this could be due to:
-
Enterohepatic recirculation: The drug is absorbed, metabolized in the liver, excreted into the bile, and then reabsorbed in the intestine.
-
Variable absorption sites: HSYA is primarily absorbed in the small intestine.[4][5] Differences in pH and transit time along the gastrointestinal tract could lead to two distinct absorption phases.
-
-
II. Quantitative Data Summary
The following tables summarize key quantitative data related to the oral administration of HSYA.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₂O₁₆ | [1][2] |
| Solubility | Highly soluble in water; poorly soluble in lipophilic solvents | [1][2][5] |
| BCS Classification | Class III | [1][12] |
| Absolute Oral Bioavailability | 1.2% | [1][4][5] |
| Elimination Half-life (t₁/₂) | 2.6 to 3.5 hours (in humans) | [5] |
| Plasma Protein Binding | ~50% | [5] |
Table 2: Comparison of Formulation Strategies to Improve Oral Bioavailability of HSYA in Rats
| Formulation Strategy | Key Components | Relative Bioavailability Increase (compared to HSYA solution) | Reference |
| Solid Lipid Nanoparticles (SLNs) | w/o/w microemulsification | 3.97-fold | [1][2] |
| Chitosan Complex | HSYA-Chitosan complex with sodium caprate | 4.76-fold (476%) | [1][2][17] |
| Phospholipid Complex | HSYA-phospholipid complex in oil solution | ~37-fold | [1][2] |
| Microemulsion | Cremophor RH40, ethanol, propylene glycol | ~19.37-fold (1937%) | [1][2] |
| Natural Deep Eutectic Solvent (NADES) | Glucose and choline chloride | 3.26-fold (326.08%) | [12] |
III. Experimental Protocols
This section provides an overview of methodologies for key experiments.
1. Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the w/o/w microemulsification procedure.
-
Materials: HSYA, lipid material (e.g., glyceryl monostearate), surfactant (e.g., Tween 80), co-surfactant (e.g., ethanol), oil phase (e.g., oleic acid), aqueous phase (e.g., distilled water).
-
Methodology:
-
Dissolve the lipid in the oil phase by heating.
-
Prepare an aqueous solution of HSYA.
-
Add the aqueous HSYA solution to the oil-lipid mixture under high-speed stirring to form a w/o primary emulsion.
-
Separately, prepare an aqueous solution of the surfactant.
-
Add the primary emulsion to the surfactant solution under continuous stirring to form the w/o/w double emulsion.
-
Homogenize the double emulsion using a high-pressure homogenizer.
-
Cool the nanoemulsion to form solid lipid nanoparticles.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
-
2. Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of HSYA.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Add the HSYA solution (in HBSS) to the apical (AP) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, perform a reverse transport study by adding HSYA to the basolateral side and sampling from the apical side.
-
Quantify the concentration of HSYA in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
3. In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral bioavailability study.
-
Animals: Use male Sprague-Dawley or Wistar rats. Fast the animals overnight before the experiment with free access to water.
-
Drug Administration:
-
Divide the rats into groups (e.g., control group receiving HSYA solution, test group receiving HSYA formulation).
-
Administer the HSYA solution or formulation orally via gavage.
-
For intravenous administration (to determine absolute bioavailability), administer HSYA via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of HSYA in rat plasma.
-
Analyze the plasma samples to determine the concentration of HSYA at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t₁/₂.
-
Calculate the relative and absolute oral bioavailability.
-
IV. Visualizations
Logical Relationship of HSYA Oral Administration Challenges
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. agilent.com [agilent.com]
- 11. irispublishers.com [irispublishers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers [mdpi.com]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current industrial practices of assessing permeability and P-glycoprotein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxysafflor Yellow A (HSYA) Dosage for Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxysafflor Yellow A (HSYA) in neuroprotection studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for HSYA in in vivo neuroprotection studies?
A1: The optimal dosage of HSYA can vary depending on the animal model and the specific neurological condition being studied. However, based on published research, a common starting point for in vivo studies, particularly in rodent models of cerebral ischemia, is in the range of 2 to 8 mg/kg.[1][2] For instance, studies have shown that HSYA administered at doses of 3.0 mg/kg and 6.0 mg/kg significantly reduced neurological deficit scores and infarct area in rats with focal cerebral ischemic injury.[3][4][5] Doses of 8 mg/kg and 16 mg/kg have also been shown to be effective in promoting recovery of neurological functions and reducing infarct volume.[6] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How should HSYA be administered in animal models?
A2: The route of administration can influence the bioavailability and efficacy of HSYA. Common administration routes in preclinical studies include intravenous (i.v.) and intraperitoneal (i.p.) injections. For example, intravenous injection of HSYA has been shown to be effective in rodent models of cerebral ischemia.[2] Another study utilized intraperitoneal administration in a mouse model of Parkinson's disease.[1] The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
Q3: What are the effective concentrations of HSYA for in vitro neuroprotection experiments?
A3: For in vitro studies using cell cultures, the effective concentration of HSYA typically falls within the micromolar (µM) range. For example, a concentration of 25 µmol/L was identified as optimal in an oxygen-glucose deprivation/reperfusion (OGD/R) model using SH-SY5Y cells.[7] Another study demonstrated that 10 µM HSYA could effectively alleviate oxidative stress damage in neuronal cells. In primary mouse neurons subjected to OGD, HSYA concentrations of 1 or 10 µM have been used.[8] It is crucial to determine the optimal concentration through a dose-response curve for each specific cell line and injury model.
Q4: What are the key signaling pathways modulated by HSYA in neuroprotection?
A4: HSYA exerts its neuroprotective effects through the modulation of multiple signaling pathways. Some of the key pathways identified include:
-
JAK2/STAT3 signaling pathway: HSYA has been shown to downregulate the expression of the JAK2-mediated signaling pathway, which is activated in response to ischemic insult.[6]
-
HIF-1α/BNIP3 pathway: HSYA can activate this pathway to induce autophagy, which plays a role in its neuroprotective effects.[7]
-
MAPK signaling pathway: HSYA can regulate the MAPK pathway by reducing the levels of p-p38 and p-JNK proteins, thereby protecting against neuronal injury.[1]
-
TLR4 signaling pathway: HSYA has been shown to inhibit the innate immune TLR4-inducing pathway, leading to anti-inflammatory and neurotrophic functions.[9]
-
PI3K/AKT pathway: HSYA can activate the PI3K/AKT cell survival signaling pathway.[8]
Troubleshooting Guide
Problem 1: Inconsistent or no significant neuroprotective effect observed with HSYA treatment.
-
Possible Cause 1: Suboptimal Dosage. The dosage of HSYA may be too low or too high for the specific model.
-
Solution: Conduct a dose-response study to determine the optimal effective dose. Refer to the quantitative data in the tables below for guidance on ranges used in similar studies.
-
-
Possible Cause 2: Inappropriate Timing of Administration. The therapeutic window for HSYA can be narrow.
-
Solution: Optimize the timing of HSYA administration relative to the induction of injury. For instance, in a middle cerebral artery occlusion (MCAO) model, HSYA administration within 3 hours after ischemia showed a satisfactory therapeutic outcome.[6]
-
-
Possible Cause 3: Poor Bioavailability. The chosen route of administration may not be optimal.
-
Solution: Consider alternative administration routes (e.g., intravenous vs. intraperitoneal) to improve bioavailability. Ensure proper dissolution of HSYA in a suitable vehicle. HSYA is often dissolved in 0.9% saline for injection.[6]
-
Problem 2: High variability in experimental results between animals or culture wells.
-
Possible Cause 1: Inconsistent Injury Induction. The severity of the induced neurological injury may vary between subjects.
-
Solution: Standardize the injury model to ensure consistent and reproducible damage. For example, in the MCAO model, ensure the suture insertion depth and occlusion time are consistent.
-
-
Possible Cause 2: Animal Strain or Cell Line Differences. The response to HSYA can vary between different animal strains or cell lines.
-
Solution: Use a well-characterized and consistent animal strain or cell line for all experiments. Report the specific strain or cell line used in your methodology.
-
-
Possible Cause 3: Improper HSYA Handling and Storage. HSYA may degrade if not handled or stored correctly.
-
Solution: Follow the manufacturer's instructions for storage. Prepare fresh solutions of HSYA for each experiment and protect them from light.
-
Quantitative Data Summary
Table 1: In Vivo HSYA Dosage and Effects in Neuroprotection Studies
| Animal Model | HSYA Dosage | Administration Route | Key Findings | Reference |
| MCAO Rats | 4, 8, 16 mg/kg | Unilateral common carotid artery | 8 and 16 mg/kg significantly promoted recovery of neurological functions and reduced infarct volume. | [6] |
| MCAO Mice | 5, 20 mg/kg | Not specified | 20 mg/kg significantly alleviated neurological deficits. | [8] |
| 6-OHDA Mice | 2, 4, 8 mg/kg | Intraperitoneal | 8 mg/kg significantly reduced apomorphine-induced rotation and restored TH-positive neurons. | [1] |
| MCAO Rats | 1.5, 3.0, 6.0 mg/kg | Sublingual vein injection | 3.0 and 6.0 mg/kg significantly decreased neurological deficit scores and reduced infarct area. | [3][4][5] |
| MCAO Rats | 4, 8, 16 mg/kg | Common carotid artery injection | 8 and 16 mg/kg improved impaired cognitive function. | [10] |
| MCAO Rats | 2, 4, 8 mg/kg | Intravenous | Significantly decreased neurological deficit scores and reduced the percentage of infarction. | [2] |
Table 2: In Vitro HSYA Concentration and Effects in Neuroprotection Studies
| Cell Model | HSYA Concentration | Key Findings | Reference |
| SH-SY5Y cells (OGD/R) | 25 µmol/L | Optimal concentration for promoting HIF1A expression and inhibiting CASP3. | [7] |
| Primary mouse neurons (OGD/R) | 1, 10 µM | Rescued expression of p-Akt, β-catenin, and BCL2. | [8] |
| PC12 cells (OGD/R) | 10 µM | Significantly reduced ROS levels and promoted mitochondrial function. | [8] |
| SH-SY5Y cells (6-OHDA) | 10 x 10⁻⁶ mol/L (10 µM) | Elevated p-ERK protein level and alleviated p-p38 and p-JNK levels. | [1] |
| Cultured fetal cortical cells (Glutamate/NaCN) | Not specified | Significantly inhibited neuron damage. | [3][4][5] |
| Cultured hippocampal neurons | 0.1 to 100 µM | Inhibited NMDAR-mediated excitatory postsynaptic currents in a concentration-dependent manner (IC50 = 17.60 µM). | [11] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Perform a midline cervical incision to expose the common carotid artery (CCA).
-
Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Maintain the occlusion for a specified period (e.g., 1.5 hours).
-
Withdraw the suture to allow for reperfusion.
-
Administer HSYA (dissolved in 0.9% saline) via the unilateral common carotid artery at the desired time point post-ischemia.
-
Perform neurological deficit scoring and measure infarct volume at 24 hours post-treatment.[6]
Protocol 2: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Cell Culture
-
Culture neuronal cells (e.g., SH-SY5Y or primary neurons) to the desired confluency.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specified duration (e.g., 120 minutes) to induce OGD.
-
Terminate the OGD by returning the cells to normal culture medium with glucose and placing them back in a normoxic incubator.
-
Treat the cells with the desired concentration of HSYA for a specified period (e.g., 20 hours).
-
Assess cell viability, apoptosis, and relevant signaling pathway markers.[7][8]
Visualizations
Caption: Experimental workflow for optimizing HSYA dosage.
Caption: Key signaling pathways modulated by HSYA.
References
- 1. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects rat brains against ischemia-reperfusion injury by antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exerts neuroprotective effects in cerebral ischemia reperfusion-injured mice by suppressing the innate immune TLR4-inducing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects Neurons From Excitotoxic Death through Inhibition of NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Hydroxysafflor Yellow A (HSYA)
Welcome to the Technical Support Center for Hydroxysafflor Yellow A (HSYA) Bioavailability Enhancement. This resource is designed for researchers, scientists, and drug development professionals working with HSYA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of this promising, yet challenging, compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (HSYA) so low?
A1: The low oral bioavailability of HSYA is attributed to several factors:
-
High Hydrophilicity: HSYA is highly soluble in water but struggles to dissolve in lipophilic solvents. This characteristic hinders its ability to pass through the lipid-rich membranes of intestinal epithelial cells.[1][2]
-
Poor Intestinal Permeability: As a Biopharmaceutics Classification System (BCS) Class III drug, HSYA exhibits high solubility but low permeability across the intestinal mucosa.[3] The intestinal absorption of HSYA is thought to occur primarily through passive diffusion, which is inefficient for highly water-soluble compounds.[2]
-
Chemical Instability: HSYA is susceptible to degradation under high temperature, alkaline conditions, and illumination, which can occur during extraction and in the gastrointestinal tract.[1][2]
-
First-Pass Metabolism: HSYA undergoes significant metabolism in the gastrointestinal tract and liver, leading to a high first-pass extraction and reduced systemic availability.[4] Phase I and Phase II metabolic reactions, including reduction, hydrolysis, and glucuronidation, contribute to its rapid clearance.[1][2]
-
Efflux Transporters: There is some evidence suggesting the involvement of efflux transporters like P-glycoprotein (P-gp) in limiting HSYA absorption, although findings have been inconsistent.[2][3][5]
Q2: What are the most common strategies to improve the oral bioavailability of HSYA?
A2: Researchers have explored various formulation strategies to enhance the oral bioavailability of HSYA. These can be broadly categorized as:
-
Lipid-Based Drug Delivery Systems: These formulations aim to increase the lipophilicity of HSYA, facilitating its transport across the intestinal membrane. Examples include:
-
Polymeric Nanoparticles and Complexes: These systems can protect HSYA from degradation and enhance its absorption.
-
Co-administration with Absorption Enhancers: Certain excipients can transiently open tight junctions between intestinal cells or inhibit efflux pumps.
-
Novel Solvent Systems:
-
Natural Deep Eutectic Solvents (NADES)[4]
-
Q3: How significant are the reported improvements in HSYA bioavailability with these different formulation strategies?
A3: The reported improvements in the relative oral bioavailability of HSYA vary significantly depending on the formulation strategy employed. Lipid-based formulations have shown particularly promising results. For instance, an HSYA-phospholipid complex dissolved in an oil solution increased the oral bioavailability in rats by approximately 37-fold compared to an HSYA aqueous solution.[1][2] Microemulsions have demonstrated an even more dramatic increase of almost 1937% when administered intraduodenally.[1] Other approaches like HSYA-chitosan complexes and Solid Lipid Nanoparticles (SLNs) have also shown substantial enhancements, with relative bioavailabilities increasing to 476% and 3.97-fold, respectively.[1][8][9] A self-double-emulsifying drug delivery system (SDEDDS) resulted in a 2.17-fold increase in relative bioavailability.[3]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low encapsulation efficiency of HSYA in lipid-based nanoparticles. | - High water solubility of HSYA leading to leakage into the external aqueous phase during preparation.- Inappropriate lipid or surfactant selection.- Suboptimal homogenization or sonication parameters. | - Optimize the formulation: Experiment with different lipids and surfactants to improve HSYA partitioning into the lipid phase. Consider using a w/o/w double emulsion technique for hydrophilic drugs.[1][3][5][6][7]- Refine the preparation method: Adjust homogenization speed and time, or sonication amplitude and duration, to achieve smaller and more uniform particle sizes, which can improve encapsulation.- Incorporate charge interactions: Utilize charged lipids or polymers (e.g., chitosan) to form complexes with HSYA, enhancing its retention within the nanoparticle.[8][9] |
| High variability in in vivo pharmacokinetic data. | - Instability of the formulation in the gastrointestinal tract.- Inconsistent dosing or sampling.- Inter-animal physiological differences. | - Assess formulation stability: Conduct in vitro stability studies in simulated gastric and intestinal fluids to ensure the formulation protects HSYA until it reaches the absorption site.[4]- Standardize experimental procedures: Ensure precise and consistent oral gavage techniques and blood sampling times. Use a sufficient number of animals per group to account for biological variability.- Consider the fed/fasted state: The presence of food can significantly alter gastrointestinal physiology and drug absorption. Standardize the feeding state of the animals (e.g., overnight fasting).[4] |
| In vitro Caco-2 cell permeability results do not correlate with in vivo absorption. | - Caco-2 cells may not fully replicate the complexity of the in vivo intestinal environment (e.g., mucus layer, gut motility, microbiome).- The formulation may interact differently with the Caco-2 monolayer compared to the intestinal epithelium.- Involvement of transporters not adequately expressed in Caco-2 cells. | - Refine the in vitro model: Co-culture Caco-2 cells with mucus-secreting HT29 cells to better mimic the intestinal mucus layer.[11]- Investigate transport mechanisms: Use specific inhibitors for efflux transporters (e.g., verapamil for P-gp) to determine their role in HSYA transport across the Caco-2 monolayer.[2]- Complement with in situ or ex vivo models: Employ models like the in situ single-pass intestinal perfusion (SPIP) technique to obtain more physiologically relevant permeability data. |
| Formulation shows good bioavailability enhancement but causes intestinal toxicity. | - High concentrations of surfactants or absorption enhancers can disrupt cell membranes and tight junctions, leading to inflammation or damage.[3][5][6][7] | - Optimize the concentration of excipients: Reduce the concentration of potentially toxic components to the minimum effective level.[3][5][6][7]- Screen for biocompatible excipients: Prioritize the use of generally recognized as safe (GRAS) excipients.- Conduct histopathological examinations: Perform histological analysis of the intestinal tissue from in vivo studies to assess any potential damage caused by the formulation.[3][5][6][7] |
Quantitative Data Summary
Table 1: Comparison of Different Formulation Strategies for Enhancing HSYA Oral Bioavailability
| Formulation Strategy | Key Components | Animal Model | Relative Bioavailability Increase | Reference |
| HSYA-Chitosan Complex with Sodium Caprate | This compound, Chitosan, Sodium Caprate | Rat | 476% | [8][9] |
| HSYA-Phospholipid Complex in Oil Solution | This compound, Phospholipid, WL1349 (oil) | Rat | ~37-fold | [1][2] |
| Solid Lipid Nanoparticles (SLNs) | This compound, Lipid, Surfactant | Rat | 3.97-fold | [1] |
| Microemulsion (intraduodenal) | This compound, Cremophor RH40, Ethanol, Propylene Glycol | Rat | ~1937% | [1] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | HSYA, Bean phospholipids, Medium chain triglycerides, Tween 80, Oleic acid, Labrasol | Rat | 217% (2.17-fold) | [3][7] |
| Natural Deep Eutectic Solvent (NADES) | This compound, Glucose, Choline Chloride, Water | Rat | 326.08% | [4] |
Experimental Protocols
Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the microemulsification method described in the literature.[1]
Materials:
-
This compound (HSYA)
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Distilled water
Procedure:
-
Preparation of the Oil Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Preparation of the Aqueous Phase: Dissolve HSYA, surfactant, and co-surfactant in distilled water and heat to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the hot aqueous phase to the melted oil phase with continuous stirring to form a clear and transparent microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold water (2-4°C) under moderate stirring. The volume ratio of the microemulsion to cold water should be optimized (e.g., 1:10).
-
Solidification: The rapid cooling of the microemulsion causes the lipid to precipitate, forming solid lipid nanoparticles with HSYA encapsulated.
-
Characterization: Characterize the resulting SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of HSYA formulations.[3][4]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
HSYA formulation and control (HSYA in aqueous solution)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin)
-
Centrifuge
-
Analytical equipment for HSYA quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group and test formulation group). Administer a single oral dose of the HSYA formulation or control solution via oral gavage. The dose should be consistent across groups (e.g., 100 mg/kg).[4]
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
HSYA Quantification:
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with methanol or perchloric acid).[7] Centrifuge and collect the supernatant.
-
Analysis: Quantify the concentration of HSYA in the plasma samples using a validated analytical method like HPLC-UV or LC-MS/MS.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability (Frel) of the test formulation compared to the control solution using the formula: Frel (%) = (AUC_test / AUC_control) × (Dose_control / Dose_test) × 100.
Visualizations
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dovepress.com [dovepress.com]
- 8. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to enhance solubility of Hydroxysafflor Yellow A for cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Hydroxysafflor Yellow A (HSYA) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and what are its general solubility properties?
A1: this compound (HSYA) is a water-soluble chalcone glycoside and the main active component of the safflower plant (Carthamus tinctorius L.).[1][2] Despite its good water solubility, it is poorly lipophilic and has low membrane permeability, which can present challenges in cellular uptake and bioavailability.[1][2] It is practically insoluble in organic solvents like chloroform, benzene, and ethyl acetate.[1]
Q2: What is the recommended solvent for preparing HSYA stock solutions for cell culture?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of HSYA for cell culture experiments.[3] While HSYA is water-soluble, using a DMSO stock allows for the preparation of a concentrated, sterile solution that can be easily diluted into your aqueous cell culture medium to achieve the desired final concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[1][4] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without HSYA) in your experiments to account for any potential effects of the solvent.
Q4: What is a typical working concentration range for HSYA in cell culture experiments?
A4: The optimal working concentration of HSYA will vary depending on the cell type and the specific biological endpoint being investigated. Based on published studies, a broad range of concentrations has been used, from micromolar (µM) to milligram per liter (mg/L) levels. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Experimental Context | Effective Concentration Range | Reference |
| Human Keratinocytes (HaCaT) | Protection against UVA-induced damage | 50, 100, and 200 µM | [6] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Inhibition of viability and migration | 1, 5, 25 µM | [7] |
| Human Keloid Fibroblasts (HKF) | Improvement of scars | 80 and 160 mg/L | [3] |
| 3T3-L1 Preadipocytes | Inhibition of proliferation and adipogenesis | 0.01-10 mg/L | [8] |
| Liver Cancer Cells | Inhibition of cell proliferation | 20-160 µM | [8] |
Troubleshooting Guide: HSYA Precipitation in Cell Culture Media
Issue: I observed a precipitate in my cell culture medium after adding the HSYA working solution.
This is a common issue that can arise from the poor solubility of a compound in an aqueous environment. Here are some potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of HSYA in the cell culture medium exceeds its solubility limit. | Decrease the final working concentration of HSYA. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock solution to the aqueous cell culture medium can cause a sudden change in polarity, leading to the compound "crashing out" of the solution.[9] | 1. Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[9] 2. Gradual Dilution: Add the HSYA stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[9] 3. Intermediate Dilution: Create an intermediate dilution of the HSYA stock in a small volume of pre-warmed medium before adding it to the final volume. |
| Low Temperature of Media | Adding the HSYA stock to cold media can significantly decrease its solubility. | Ensure your cell culture medium is always pre-warmed to 37°C before adding the HSYA stock solution. |
| Interaction with Media Components | HSYA may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes.[10] | If possible, try a different basal media formulation. You can also test the solubility of HSYA in a simpler buffered solution like PBS to determine if media components are contributing to the precipitation. |
| pH of the Medium | The solubility of some compounds can be pH-dependent. HSYA is known to be unstable under strong acidic or alkaline conditions. | Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4). |
Experimental Protocols
Protocol for Preparing HSYA Stock and Working Solutions
This protocol provides a step-by-step guide for preparing HSYA solutions for cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound (HSYA) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mg/mL or 100 mg/mL in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of HSYA powder.
-
Dissolve the HSYA powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the HSYA is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of the HSYA stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v), and preferably stays at or below 0.1% (v/v).
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, slowly add the calculated volume of the HSYA stock solution drop-by-drop.
-
Continue to mix gently for a few seconds to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Signaling Pathways and Experimental Workflows
HSYA-Modulated Signaling Pathways
HSYA has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[1][5][9]
Caption: HSYA inhibits key signaling pathways.
Experimental Workflow for HSYA Treatment in Cell Culture
The following diagram illustrates a typical workflow for treating cultured cells with HSYA and assessing its effects.
Caption: Workflow for HSYA cell experiments.
Troubleshooting Logic for HSYA Precipitation
This diagram outlines the logical steps to troubleshoot precipitation issues with HSYA in cell culture.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. youtube.com [youtube.com]
- 8. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxysafflor Yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo HSYA experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and what are its common applications in research?
A1: this compound (HSYA) is a primary active compound extracted from the dried flowers of the safflower plant (Carthamus tinctorius L.).[1][2] It is a water-soluble chalcone glycoside known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[1][2] In preclinical research, HSYA is extensively studied for its therapeutic potential in various conditions such as ischemic stroke, cardiovascular diseases, neurodegenerative disorders, and diabetes.[1][2]
Q2: My HSYA solution appears to lose efficacy over time. How can I ensure the stability of HSYA in my experiments?
A2: HSYA is known to have chemical instability under certain conditions. It is particularly sensitive to light, high temperatures (above 60°C), and alkaline or strongly acidic conditions, which can lead to its degradation.[3] To maintain its stability and ensure consistent results, follow these guidelines:
-
Storage: Store powdered HSYA and stock solutions in a dark, cool, and dry place. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Solution Preparation: Prepare fresh dilutions of HSYA from a stock solution for each experiment. HSYA is highly soluble in water.[1]
-
Experimental Conditions: Maintain a pH between 3 and 7 in your experimental buffers and media.[3] Protect HSYA-containing solutions from direct light exposure during incubation. The addition of small amounts of ethylenediaminetetraacetic acid (EDTA) and ascorbic acid has been shown to improve its stability.[4]
Q3: I am observing high variability in my results between different batches of HSYA. What could be the cause?
A3: The concentration of HSYA in safflower can vary significantly based on several factors, which can lead to batch-to-batch variability in commercial preparations.[1][2] Key factors include:
-
Geographical Origin: The growing region of the safflower plant can impact the HSYA content.[2][3]
-
Harvest Time and Color: The developmental stage of the flower and its color (darker red flowers often have higher HSYA content) are also critical determinants of HSYA concentration.[2][3]
-
Extraction and Purity: The method of extraction and purification can affect the final purity of the HSYA compound.
To mitigate this variability, it is recommended to:
-
Purchase HSYA from a reputable supplier that provides a certificate of analysis with purity information.
-
If possible, purchase a large single batch of HSYA to use across a series of related experiments.
-
Always dissolve and prepare HSYA solutions consistently.
Q4: What are the typical concentrations of HSYA used in in vitro and in vivo experiments?
A4: The effective concentration of HSYA can vary depending on the experimental model and the specific biological question. Below is a summary of commonly reported concentration ranges.
| Experimental Model | Typical HSYA Concentration/Dosage | Key Findings |
| In vitro (e.g., cell culture) | 1 µM - 100 µM | Neuroprotection, anti-inflammatory effects, anti-apoptotic effects |
| In vivo (e.g., rat/mouse models) | 1 mg/kg - 20 mg/kg | Reduction in infarct volume, improved neurological scores, cardioprotective effects |
Note: The optimal concentration for your specific experiment should be determined through dose-response studies.
Troubleshooting Guides
In Vitro Experiments (Cell-Based Assays)
Problem: Inconsistent results in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Troubleshooting Steps |
| HSYA Degradation | Prepare fresh HSYA dilutions for each experiment and protect from light. Ensure the pH of the culture medium is stable. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated pipette and a consistent pipetting technique. |
| Variable Incubation Times | Standardize the incubation time for both HSYA treatment and the viability assay reagent. |
| Assay Interference | HSYA is a yellow compound, which could interfere with colorimetric assays. Include a "HSYA only" control (no cells) to measure background absorbance. Consider using a luminescent-based assay, such as an ATP assay, which is generally less prone to colorimetric interference. |
Problem: No or weak signal in Western blot for signaling proteins (e.g., p-Akt, NF-κB).
| Possible Cause | Troubleshooting Steps |
| Suboptimal HSYA Treatment | Optimize HSYA concentration and treatment time. Perform a time-course and dose-response experiment to find the optimal conditions for activating or inhibiting your pathway of interest. |
| Low Protein Expression | Ensure you are using a cell line known to express your target protein. Load a sufficient amount of protein (typically 20-40 µg of total protein per lane). |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins. |
| Poor Antibody Performance | Use an antibody validated for Western blotting. Titrate the primary antibody to find the optimal concentration. Include a positive control to confirm antibody activity. |
In Vivo Experiments (e.g., MCAO Model of Stroke)
Problem: High variability in infarct volume in the Middle Cerebral Artery Occlusion (MCAO) model.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Occlusion | The experience of the surgeon is critical. Ensure the filament is inserted to the correct depth to consistently occlude the MCA. Using a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow is highly recommended.[2] |
| Animal Strain and Weight | Use a consistent rat or mouse strain and a narrow weight range for all animals in the study, as anatomical variations can affect the surgery's outcome. |
| Filament Type | The type and coating of the filament can impact the consistency of the infarct. Some studies suggest that coated filaments produce more reliable infarcts. |
| HSYA Administration | Standardize the route and timing of HSYA administration. Due to its low oral bioavailability, intravenous or intraperitoneal injections are common. The timing of administration (before, during, or after ischemia) will significantly impact the results. |
Experimental Protocols
Key Experimental Workflow for HSYA Studies
Figure 1. A general experimental workflow for both in vitro and in vivo HSYA studies.
1. In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol describes a common method to assess the neuroprotective effects of HSYA on cultured neurons.
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density. Allow cells to adhere and differentiate for 24-48 hours.
-
HSYA Pre-treatment: Prepare fresh dilutions of HSYA in culture medium. Remove the old medium from the cells and add the HSYA-containing medium at various concentrations (e.g., 1, 10, 50 µM). Incubate for 1-2 hours.
-
Glutamate Exposure: Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 100-200 µM). Include control wells with no glutamate and wells with glutamate but no HSYA.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol provides a summary of the intraluminal suture method for inducing focal cerebral ischemia.
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in a supine position. Maintain body temperature at 37°C.[2]
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert a nylon monofilament suture.
-
Remove the clamp from the ICA and advance the suture into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler, confirms occlusion. The insertion depth is typically 18-20 mm from the CCA bifurcation.[5]
-
-
Ischemia and HSYA Treatment: Maintain the occlusion for a specific period (e.g., 90 minutes for transient ischemia). Administer HSYA (e.g., 5 mg/kg, IV) at a predetermined time (e.g., at the onset of reperfusion).
-
Reperfusion: For transient MCAO, withdraw the suture to allow reperfusion. For permanent MCAO, the suture is left in place.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative care, including pain relief and easy access to food and water.
-
Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animal and harvest the brain to measure the infarct volume using TTC staining.
Signaling Pathways and Visualizations
HSYA has been shown to modulate several key signaling pathways involved in cell survival, inflammation, and antioxidant response.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway. HSYA has been reported to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival.
Figure 2. HSYA-mediated activation of the PI3K/Akt signaling pathway.
2. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. HSYA often exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.
Figure 3. HSYA-mediated inhibition of the NF-κB signaling pathway.
3. Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. HSYA can activate this pathway, leading to the expression of antioxidant enzymes.
Figure 4. HSYA-mediated activation of the Nrf2/HO-1 antioxidant pathway.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rwdstco.com [rwdstco.com]
- 3. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Extraction
Welcome to the technical support center for Hydroxysafflor Yellow A (HSYA) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing HSYA degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is its stability a concern?
A1: this compound (HSYA) is a primary water-soluble active compound extracted from the flowers of Safflower (Carthamus tinctorius L.). It possesses significant pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects. However, HSYA is chemically unstable and prone to degradation, which can severely hamper its clinical applications and lead to inaccurate experimental results.[1][2]
Q2: What are the main factors that cause HSYA degradation during extraction?
A2: The primary factors that accelerate the degradation of HSYA are high temperature, alkaline pH conditions, and exposure to light.[1][2][3] Due to the presence of phenolic hydroxyl groups, HSYA is particularly unstable in alkaline solutions, with the highest instability observed at a pH of 9.[4] Temperatures above 60°C can also readily degrade the compound.[3]
Q3: My HSYA extract has a low yield. What are the common causes?
A3: Low yield is a frequent issue, often linked to both the extraction method and degradation. Traditional water immersion methods are known for low yields (e.g., 0.023% to 0.066%).[1][2] Degradation due to improper temperature, pH, or light exposure during the process will also significantly reduce the final yield of active HSYA.
Q4: How can I minimize HSYA degradation during the extraction process?
A4: To minimize degradation, it is crucial to control the key stability factors.
-
Temperature: Maintain the extraction temperature below 60-70°C.[3][5]
-
pH: Use neutral or slightly acidic solvents. Avoid alkaline conditions. Adding a small amount of acid, like acetic acid, can improve stability.[6]
-
Light: Conduct all extraction and subsequent processing steps in a dark environment or using amber-colored glassware to protect the compound from light.[2]
Q5: Which extraction method is recommended for obtaining high-yield, high-purity HSYA?
A5: While methods like DMSO extraction can offer high yields (up to 14.6%), they may also co-extract high levels of impurities.[3] Ultrasonic-Assisted Extraction (UAE) provides a good balance of high yield and efficiency while allowing for precise temperature control.[5] For purification, techniques like reverse-phase medium-pressure liquid chromatography (RP-MPLC) are effective.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low HSYA Yield | Degradation during extraction: Temperature too high, pH is alkaline, or sample exposed to light. | Optimize extraction parameters: maintain temperature <70°C, use a neutral or slightly acidic solvent, and work in a dark environment.[2][3][5] |
| Inefficient extraction method: Traditional water immersion may be insufficient. | Consider using Ultrasonic-Assisted Extraction (UAE) or another advanced method to improve efficiency.[5] | |
| Inconsistent Results Between Batches | Variable extraction conditions: Fluctuations in temperature, time, or solvent-to-material ratio. | Standardize your extraction protocol. Use a temperature-controlled ultrasonic bath and precisely measure all parameters. |
| Degradation during storage: Improper storage of raw material or extracts. | Store safflower and HSYA extracts in a cool, dark, and dry place. For long-term storage, -20°C is recommended.[7] | |
| Extract Contains High Levels of Impurities | Non-selective solvent: Solvents like DMSO can extract a wide range of compounds. | Use a more selective solvent system. If high yield is the priority with DMSO, a subsequent purification step like MPLC or column chromatography is necessary.[3][6] |
| Color of the Extract Fades Quickly | Photo-degradation or oxidation: HSYA is sensitive to light and oxygen. | Protect the extract from light at all stages. Consider purging storage containers with nitrogen or argon to remove oxygen.[1][2] |
Data Presentation: Comparison of HSYA Extraction Methods
| Extraction Method | Solvent | Typical Yield | Advantages | Disadvantages | Reference |
| Water Immersion | Water | 0.023% - 0.066% | Simple, cost-effective | Low yield, high material consumption, degradation risk | [1][2][3] |
| Ultrasonic-Assisted Extraction (UAE) | Water or Ethanol | ~12.25% (unoptimized) | Efficient, faster, better yield | Requires specific equipment | [1][5] |
| Soxhlet Extraction | Water or Ethanol | ~13.09% | Established method | Long extraction time, potential for thermal degradation | [1] |
| Matrix Solid-Phase Dispersion (MSPD) | Not specified | ~14.89% | High yield, low material consumption | More complex procedure | [1] |
| DMSO Extraction | DMSO | ~14.56% | Highest reported extraction efficiency | Co-extracts many impurities, reducing purity | [3] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of HSYA
This protocol is based on optimized conditions reported in the literature for maximizing HSYA yield while minimizing degradation.[5]
-
Preparation: Weigh 1.0 g of dried and powdered safflower petals.
-
Solvent Addition: Place the powder in a flask and add 16 mL of deionized water (a 16:1 solvent-to-material ratio).
-
Ultrasonic Extraction:
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 150 W.
-
Set the temperature to 66°C.
-
Extract for 36 minutes.
-
Crucial: Ensure the flask is protected from light using aluminum foil or by performing the extraction in a dark room.
-
-
Sample Processing:
-
After extraction, immediately cool the mixture in an ice bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an amber HPLC vial for analysis.
-
Protocol 2: Quantification of HSYA using HPLC
This is a general method for the determination of HSYA content in extracts.[8]
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Agilent EC-C18 column (150 mm × 4.6 mm, 4 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (A) and water containing 0.5% acetic acid (B). The acetic acid helps to maintain an acidic pH, ensuring HSYA stability.
-
Detection: Monitor the eluent at a wavelength of 403 nm, which is the characteristic absorption maximum for HSYA.
-
Quantification: Prepare a calibration curve using HSYA reference standards of known concentrations. Calculate the concentration of HSYA in the extract by comparing its peak area to the calibration curve.
Visualizations
Logical Relationships in HSYA Degradation
Caption: Key environmental factors leading to the degradation of HSYA.
Experimental Workflow for HSYA Extraction and Analysis
Caption: Recommended workflow for HSYA extraction and quantification.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ultrasonic Extraction of Hydroxysafflor Yellow A (HSYA) from Safflower
Welcome to the technical support center for the optimization of ultrasonic-assisted extraction (UAE) of Hydroxysafflor Yellow A (HSYA) from safflower. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is ultrasonic-assisted extraction (UAE) and why is it preferred for HSYA from safflower?
A1: Ultrasonic-assisted extraction is a process that uses high-frequency sound waves to create acoustic cavitation in a solvent. This phenomenon generates intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular components into the solvent. UAE is favored for HSYA extraction because it offers several advantages over traditional methods, including shorter extraction times, reduced solvent consumption, and often higher extraction yields.[1][2]
Q2: What are the most critical parameters influencing the efficiency of HSYA ultrasonic extraction?
A2: Several key parameters significantly impact the yield of HSYA during ultrasonic extraction. These include the type and concentration of the solvent, the ratio of liquid (solvent) to solid (safflower powder) material, the duration of the extraction, the temperature of the extraction medium, and the ultrasonic power applied.[3][4] Optimizing these parameters is crucial for maximizing the extraction efficiency.
Q3: What is the optimal solvent for extracting HSYA from safflower?
A3: Methanol-water or ethanol-water mixtures are commonly used for HSYA extraction. The optimal concentration can vary, but some studies have found a methanol concentration of around 51.52% to be effective.[3][5] It is important to note that a higher ethanol content in an ethanol-water mixture can sometimes lead to a lower yield of safflower yellow pigments.
Q4: How does the liquid-to-material ratio affect HSYA extraction?
A4: The liquid-to-material ratio, also known as the solvent-to-solid ratio, plays a critical role in creating a concentration gradient that drives the diffusion of HSYA from the safflower material into the solvent. A higher ratio can enhance extraction up to a certain point by increasing the dissolution of HSYA.[4] Optimal ratios reported in the literature range from 1:15 to 16 mL/g.[3][4][6][7]
Q5: What is the recommended ultrasonic power and extraction time for HSYA?
A5: The ideal ultrasonic power and extraction time are interdependent. Higher power can accelerate the extraction process but excessive power or time may lead to the degradation of HSYA. Optimized conditions from various studies suggest an ultrasonic power in the range of 150 W to 450 W and an extraction time between 36 and 70 minutes.[3][4][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low HSYA Yield | - Sub-optimal solvent concentration. - Inadequate liquid-to-material ratio. - Insufficient extraction time or ultrasonic power. - Inappropriate extraction temperature. | - Optimize the methanol or ethanol concentration in your aqueous solution. A good starting point is around 50-60%.[3][8] - Increase the liquid-to-material ratio to enhance the concentration gradient. Try ratios between 1:15 and 1:25 g/mL.[3][8] - Gradually increase the ultrasonic power and/or extraction time. Monitor the yield at different intervals to find the optimal point before degradation occurs.[4][9] - Adjust the temperature. While higher temperatures can increase solubility, excessive heat can degrade HSYA. An optimal range is often found between 60°C and 70°C.[4][8] |
| Inconsistent Results | - Non-homogenous safflower powder. - Fluctuations in ultrasonic instrument performance. - Inconsistent temperature control. | - Ensure the safflower material is ground to a uniform and fine particle size to maximize surface area for extraction. - Calibrate and regularly check the output of your ultrasonic equipment. - Use a temperature-controlled ultrasonic bath or a jacketed extraction vessel to maintain a stable temperature throughout the experiment. |
| Degradation of HSYA (indicated by color change or loss of activity) | - Excessive ultrasonic power or extraction time. - High extraction temperature. - Exposure to light or alkaline conditions. | - Reduce the ultrasonic power and/or shorten the extraction duration.[10] - Lower the extraction temperature.[4] - Protect the extraction mixture from direct light and maintain a neutral or slightly acidic pH.[10] |
| Difficulty in Separating Extract from Plant Material | - Very fine particle size clogging filters. - Insufficient centrifugation force or time. | - Use a coarser grind of the safflower material if filtration is problematic. - Optimize centrifugation parameters (increase g-force or duration) to achieve a clear separation of the supernatant. |
Experimental Protocols
Optimized Ultrasonic Extraction Protocol 1
This protocol is based on a definitive screening design to identify critical extraction parameters.[3][5]
-
Solvent: 51.52% methanol in water
-
Liquid-to-Material Ratio: 1:15 (g/mL)
-
Extraction Time: 70 minutes
-
Ultrasonic Power: 450 W
-
Post-extraction: After extraction, the mixture is typically centrifuged, and the supernatant containing HSYA is collected for analysis.
Optimized Ultrasonic Extraction Protocol 2
This protocol was optimized using response surface methodology (RSM) for maximizing the yields of HSYA and Anhydrosafflor yellow B (AHSYB).[4][6][7]
-
Solvent: Water (or an optimized ethanol/methanol concentration)
-
Liquid-to-Material Ratio: 16 mL/g
-
Extraction Time: 36 minutes
-
Extraction Temperature: 66°C
-
Ultrasonic Power: 150 W
-
Post-extraction: The extract is filtered, and the HSYA content is determined using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Optimized Ultrasonic Extraction Parameters for HSYA
| Parameter | Study 1 [3][5] | Study 2 [4][6][7] | Study 3 [8] |
| Solvent | 51.52% Methanol | Not specified, likely aqueous | 57% Methanol |
| Liquid-to-Material Ratio | 1:15 (g/mL) | 16 mL/g | 1:25 (g/mL, assuming 0.1g in 2.5mL) |
| Extraction Time (min) | 70 | 36 | 45 |
| Ultrasonic Power (W) | 450 | 150 | 177 |
| Temperature (°C) | Not specified | 66 | 70 |
| Predicted/Achieved HSYA Yield | 0.650 mg/mL (predicted) | Not specified in mg/mL | 1.74% |
Visualizations
Diagram 1: General Workflow for Ultrasonic Extraction of HSYA
Caption: Workflow for HSYA extraction from safflower.
Diagram 2: Logical Relationship of Key Optimization Parameters
Caption: Key parameters influencing HSYA extraction yield.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. wsr-j.org [wsr-j.org]
- 4. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Definitive Screening Design for Optimizing the Ultrasonic Extraction Process of this compound in Safflower|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 6. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bbr.nefu.edu.cn [bbr.nefu.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hydroxysafflor Yellow A (HSYA) Instability at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Hydroxysafflor Yellow A (HSYA) instability at high temperatures. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and diagrams of relevant signaling pathways.
FAQs about HSYA Instability at High Temperatures
What is HSYA and why is its stability a concern?
This compound (HSYA) is the primary active flavonoid compound extracted from the safflower (Carthamus tinctorius L.)[1]. It is a water-soluble quinochalcone C-glycoside with a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticoagulant properties, making it a subject of interest in cardiovascular and cerebrovascular disease research[2][3]. However, HSYA is structurally unstable and prone to degradation under certain conditions, including high temperatures (above 60°C), alkaline pH, and exposure to light[1][2][3]. This instability can lead to a loss of bioactivity and the formation of degradation products, which can compromise experimental results and affect its therapeutic efficacy and safety[4].
At what temperature does HSYA begin to degrade?
HSYA is known to be heat-sensitive and readily degrades at water temperatures exceeding 60°C[1]. The rate of degradation increases with rising temperature.
What are the main factors that influence HSYA stability?
Several factors can influence the stability of HSYA:
-
Temperature: Higher temperatures significantly accelerate the degradation of HSYA[2][3].
-
pH: HSYA is most stable in acidic conditions and becomes increasingly unstable in neutral to alkaline environments, with the greatest degradation rate observed around pH 9[4].
-
Light: Exposure to light can also promote the degradation of HSYA[2][3].
-
Presence of Oxygen: Oxidation can contribute to the degradation of HSYA, especially at higher temperatures and alkaline pH[2][3].
What are the degradation products of HSYA at high temperatures?
At high temperatures, HSYA can undergo hydrolysis and intramolecular nucleophilic substitution[2][4]. One of the identified degradation products is p-coumaric acid[2][3]. The degradation process involves the transformation of the chromophore structure, leading to a loss of the characteristic yellow color[2].
How can I minimize HSYA degradation during my experiments?
To minimize HSYA degradation, consider the following precautions:
-
Temperature Control: Maintain HSYA solutions at low temperatures (e.g., on ice) whenever possible. Avoid heating solutions containing HSYA above 60°C. For extraction, low-temperature methods like ultrasonic extraction are preferable to high-temperature methods like water immersion[1].
-
pH Management: Prepare HSYA solutions in acidic buffers if compatible with your experimental design. Avoid alkaline conditions.
-
Light Protection: Store HSYA solutions in light-proof containers or wrap containers in aluminum foil[4].
-
Use Fresh Solutions: Prepare HSYA solutions fresh before each experiment to minimize degradation over time.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing solvents and storing HSYA solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
What are the visual indicators of HSYA degradation?
The most apparent visual indicator of HSYA degradation is the loss of its characteristic yellow color. The solution may become colorless as the chromophore structure of HSYA is altered[2].
Troubleshooting Guide for HSYA Experiments
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with HSYA. | Degradation of HSYA due to high temperature, alkaline pH, or light exposure. | 1. Strictly control the temperature of your experimental setup, keeping it below 60°C. 2. Use acidic or neutral pH buffers if your experiment allows. 3. Protect HSYA solutions from light. 4. Prepare fresh HSYA solutions for each experiment. 5. Confirm the concentration and purity of your HSYA stock solution using HPLC before each experiment. |
| Loss of yellow color in HSYA solution. | Degradation of the HSYA molecule, specifically its chromophore. | 1. This is a clear indication of HSYA degradation. Discard the solution. 2. Review your experimental protocol to identify and rectify potential causes of degradation (high temperature, pH, light). |
| Unexpected peaks in HPLC analysis of HSYA. | Presence of degradation products. | 1. Compare the chromatogram to a reference standard of pure HSYA. 2. If degradation is suspected, analyze the sample using UPLC-MS/MS to identify the degradation products[4]. 3. Optimize your sample preparation and storage conditions to minimize degradation. |
| Low bioavailability or poor cellular uptake in in-vitro studies. | HSYA exists in a protonated form in neutral or alkaline aqueous solutions, which impairs its transmembrane transport[1][2]. | 1. Consider using a suitable drug delivery system to enhance the stability and cellular uptake of HSYA. 2. Adjust the pH of the cell culture medium to a slightly acidic range if the cells can tolerate it, though this should be done with caution as it can affect cell viability. |
Experimental Protocols
Protocol 1: Determination of HSYA Thermal Stability using HPLC
This protocol outlines a method to evaluate the thermal stability of HSYA in an aqueous solution.
1. Materials and Reagents:
-
This compound (HSYA) standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
Light-proof flasks
-
Water bath or incubator
-
HPLC system with a UV detector
2. Preparation of HSYA Solution:
-
Prepare a stock solution of HSYA in deionized water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 45 µg/mL in a neutral pH buffer (e.g., phosphate buffer, pH 6.8)[4].
3. Thermal Stress Testing:
-
Aliquot the HSYA working solution into several light-proof flasks.
-
Incubate the flasks at different temperatures (e.g., 65°C, 75°C, 85°C, and 95°C) in a water bath[4].
-
Withdraw samples at specific time intervals (e.g., 0, 1, 2, 4, 6, 8, and 12 hours).
-
Immediately cool the withdrawn samples to room temperature to stop further degradation[4].
4. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Inject the samples and a standard solution of HSYA for quantification.
5. Data Analysis:
-
Quantify the remaining HSYA concentration at each time point by comparing the peak area with the standard curve.
-
Plot the natural logarithm of the HSYA concentration versus time.
-
The degradation of HSYA follows first-order kinetics[4]. Calculate the degradation rate constant (k) from the slope of the linear regression.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Accelerated Stability Testing of HSYA
This protocol uses the Arrhenius equation to predict the long-term stability of HSYA from short-term experiments at elevated temperatures.
1. Experimental Setup:
-
Follow steps 1-4 of Protocol 1 to obtain the degradation rate constants (k) at different temperatures (e.g., 65°C, 75°C, 85°C, and 95°C)[4].
2. Data Analysis using the Arrhenius Equation:
-
The Arrhenius equation is: k = Ae^(-Ea/RT), where:
-
k is the degradation rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin.
-
-
Take the natural logarithm of the Arrhenius equation: ln(k) = ln(A) - Ea/RT.
-
Plot ln(k) versus 1/T.
-
The slope of the resulting line will be -Ea/R, from which the activation energy (Ea) can be calculated[4].
-
The intercept will be ln(A).
-
With the calculated Ea and A, you can predict the degradation rate constant (k) and thus the shelf-life of HSYA at lower, more relevant storage temperatures (e.g., room temperature or refrigerated conditions).
Signaling Pathways Involving HSYA
HSYA has been shown to exert its pharmacological effects by modulating various signaling pathways. Understanding these interactions is crucial for researchers investigating its mechanisms of action.
HSYA and the NF-κB Signaling Pathway
HSYA has been reported to suppress the NF-κB signaling cascade, which plays a key role in inflammation. By inhibiting this pathway, HSYA can reduce the expression of pro-inflammatory cytokines.
Caption: HSYA inhibits the NF-κB signaling pathway.
HSYA and the TGF-β/Smad Signaling Pathway
HSYA has been shown to mitigate organ fibrosis by downregulating the TGF-β/Smad pathway. This pathway is a critical regulator of extracellular matrix production.
Caption: HSYA downregulates the TGF-β/Smad signaling pathway.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 4. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism | MDPI [mdpi.com]
enhancing the permeability of Hydroxysafflor Yellow A across cell membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxysafflor Yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the permeability of HSYA across cell membranes.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound (HSYA) inherently low?
A1: HSYA is a hydrophilic drug with high water solubility, which makes it difficult for it to pass through the lipid-rich cell membranes.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[1] This inherent low permeability leads to poor oral bioavailability, limiting its clinical applications.[1][2]
Q2: What are the primary strategies to enhance the permeability of HSYA?
A2: The main strategies focus on utilizing drug delivery systems to overcome the hydrophilicity of HSYA. These include:
-
Lipid-based carriers: Microemulsions and self-emulsifying drug delivery systems (SEDDS) can encapsulate HSYA, facilitating its transport across the cell membrane.[3][4]
-
Nanoparticles: Formulations such as chitosan nanoparticles can improve the oral absorption and bioavailability of HSYA.[3][4]
-
Co-administration with absorption enhancers: Certain compounds can modulate cellular mechanisms to increase HSYA uptake.
Q3: Is HSYA a substrate for P-glycoprotein (P-gp) efflux pumps?
A3: There is evidence suggesting that HSYA is subject to efflux by P-glycoprotein (P-gp), which actively transports the compound out of the cell, thereby reducing its intracellular concentration and apparent permeability.[3] However, some studies have reported conflicting results, indicating that the role of P-gp in HSYA transport may vary depending on the experimental conditions.[3]
Q4: How do tight junctions affect HSYA permeability?
A4: Tight junctions are protein complexes that regulate the paracellular pathway (the space between cells). Some strategies to enhance HSYA permeability involve the transient opening of these tight junctions. For instance, phospholipids in SEDDS formulations may increase cell membrane fluidity and open tight junctions, allowing for enhanced permeation of hydrophilic drugs like HSYA.[1]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of HSYA in Caco-2 Assays
Possible Causes:
-
Inherent low permeability of HSYA: As a BCS Class III drug, low Papp values are expected for unmodified HSYA.
-
P-glycoprotein efflux: Active transport of HSYA out of the Caco-2 cells by P-gp can significantly lower the measured Papp value.[3]
-
Low Transepithelial Electrical Resistance (TEER): TEER values below 300 Ω·cm² may indicate that the Caco-2 cell monolayer integrity is compromised, leading to unreliable permeability data.
-
Incorrect pH of the transport buffer: The pH of the apical and basolateral compartments can influence the ionization state and transport of HSYA.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure TEER values are consistently above 300 Ω·cm² before and during the experiment. If values are low, allow cells more time to differentiate (typically 21 days) or review cell culture and seeding protocols.
-
Investigate P-gp Involvement: Co-incubate HSYA with a known P-gp inhibitor, such as cyclosporin A or verapamil. A significant increase in the Papp value in the presence of the inhibitor confirms P-gp mediated efflux.[3]
-
Optimize Buffer pH: Maintain a pH of 7.4 in the basolateral compartment and consider a slightly acidic pH (e.g., 6.5) in the apical compartment to mimic the conditions of the small intestine.
-
Employ an Enhancement Strategy: If the goal is to improve permeability, utilize a drug delivery system like a self-emulsifying drug delivery system (SEDDS) or chitosan nanoparticles.
Issue 2: High Variability in Permeability Data
Possible Causes:
-
Inconsistent cell culture conditions: Variations in cell passage number, seeding density, and culture duration can lead to differences in Caco-2 cell monolayer characteristics.
-
Instability of HSYA formulation: The HSYA-loaded delivery system (e.g., nanoemulsion) may not be stable under the experimental conditions.
-
Adsorption to plasticware: Lipophilic formulations used to deliver HSYA may adsorb to the plastic wells of the assay plate, reducing the concentration available for transport.
Troubleshooting Steps:
-
Standardize Cell Culture Protocol: Use a consistent cell passage number, seeding density, and culture time for all experiments to ensure monolayer uniformity.
-
Characterize Formulation Stability: Assess the particle size, zeta potential, and drug encapsulation efficiency of your HSYA delivery system before and after the experiment to ensure its stability.
-
Assess Compound Recovery: Measure the concentration of HSYA in both the apical and basolateral compartments at the end of the experiment to calculate the mass balance and check for significant loss due to adsorption. The use of low-adsorption plates or the addition of a small percentage of bovine serum albumin (BSA) to the basolateral chamber can sometimes mitigate this issue.
Quantitative Data Summary
The following table summarizes the reported apparent permeability coefficient (Papp) values for HSYA under different experimental conditions.
| Formulation/Condition | Cell Model | HSYA Concentration | Papp (cm/s) | Fold Increase | Reference |
| HSYA Solution | Caco-2 | 1 g/L | (2.16 ± 1.21) x 10⁻⁸ | - | [3] |
| HSYA + Cyclosporin A | Caco-2 | 1 g/L | (47.92 ± 17.8) x 10⁻⁸ | ~22.2 | [3] |
| HSYA Solution | Caco-2 | 0.4 mg/mL | (3.52 ± 1.41) x 10⁻⁶ | - | [1] |
| HSYA-SDEDDS | Caco-2 | 0.4 mg/mL | (6.62 ± 2.61) x 10⁻⁶ | 1.88 | [1] |
Experimental Protocols
Caco-2 Permeability Assay for HSYA
This protocol is adapted from standard Caco-2 permeability assay procedures.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin.
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
HSYA standard
-
Analytical method for HSYA quantification (e.g., HPLC)
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C and 5% CO₂. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Differentiation: Change the culture medium every 2-3 days. Allow the cells to grow and differentiate for 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values > 300 Ω·cm².
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS. b. Add HBSS to the basolateral (receiver) compartment. c. Add the HSYA solution (or HSYA formulation) in HBSS to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment, replacing the volume with fresh HBSS.
-
Sample Analysis: Quantify the concentration of HSYA in the collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of HSYA across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of HSYA in the donor compartment.
-
Preparation of HSYA-loaded Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
HSYA
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
Methodology:
-
Solubility Studies: Determine the solubility of HSYA in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Pseudo-ternary Phase Diagram: a. Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios. b. Titrate each mixture with water and observe the formation of emulsions. c. Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: a. Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. b. Dissolve HSYA in this mixture with gentle heating and stirring to form the HSYA-SEDDS pre-concentrate.
-
Characterization: a. Emulsification time: Add the HSYA-SEDDS pre-concentrate to water and measure the time taken to form a clear emulsion. b. Droplet size and Zeta potential: Dilute the emulsion with water and measure the droplet size and zeta potential using a particle size analyzer. c. Drug content: Determine the concentration of HSYA in the SEDDS formulation.
Preparation of HSYA-loaded Chitosan Nanoparticles
Materials:
-
HSYA
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
Methodology:
-
Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution with continuous stirring. Adjust the pH as needed.
-
HSYA Loading: Add HSYA to the chitosan solution and stir until fully dissolved.
-
Nanoparticle Formation (Ionic Gelation): a. Prepare an aqueous solution of TPP. b. Add the TPP solution dropwise to the HSYA-chitosan solution under constant magnetic stirring. c. Continue stirring for a specified period to allow for the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the pellet.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water and then lyophilize to obtain a dry powder.
-
Characterization: a. Particle size and Zeta potential: Resuspend the nanoparticles in water and measure their size and surface charge. b. Encapsulation efficiency and Loading capacity: Determine the amount of HSYA encapsulated within the nanoparticles.
Visualizations
Caption: Experimental workflow for developing and evaluating HSYA formulations.
Caption: Mechanisms of enhanced HSYA permeability across a cell membrane.
References
Technical Support Center: Hydroxysafflor Yellow A (HSYA) and Blood-Brain Barrier Crossing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the transport of Hydroxysafflor yellow A (HSYA) across the intact blood-brain barrier (BBB).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments designed to evaluate HSYA's ability to cross the intact BBB.
FAQ 1: Why am I observing very low or undetectable levels of HSYA in the brain or basolateral chamber of my in vitro model after systemic administration in healthy animals or application to the apical chamber?
Answer:
It is a well-documented observation that this compound (HSYA) is almost impossible to cross a healthy, intact blood-brain barrier (BBB)[1]. This inherent low permeability is a primary reason for observing minimal to no HSYA in the central nervous system (CNS) under normal physiological conditions. Several physicochemical and biological factors contribute to this challenge:
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream. It is plausible that HSYA is a substrate for one or more of these transporters, further limiting its net influx into the brain.
-
Polarity: Although not definitively quantified in the context of BBB transport, the structure of HSYA, a glycoside, suggests a degree of polarity that would hinder its passive diffusion across the lipid-rich cell membranes of the BBB.
Troubleshooting Steps:
-
Confirm BBB Model Integrity: Before concluding that low HSYA transport is solely due to its inherent properties, it is crucial to validate the integrity of your BBB model.
-
In Vitro Models (e.g., Transwell): Measure the transendothelial electrical resistance (TEER) to ensure a tight monolayer has formed. Additionally, perform a permeability assay with a known paracellular marker (e.g., Lucifer yellow or fluorescently labeled dextrans) to confirm low paracellular leakage.
-
In Vivo Models: In pathological models, BBB breakdown is a factor. However, in healthy animals, you can assess baseline BBB integrity using methods like Evans blue or sodium fluorescein extravasation.
-
-
Investigate Efflux Transporter Involvement: To determine if HSYA is a substrate for efflux pumps like P-gp, you can perform co-incubation studies with known inhibitors (e.g., verapamil, cyclosporin A) in your in vitro BBB model. A significant increase in HSYA transport in the presence of an inhibitor would suggest it is an efflux substrate.
-
Consider Formulation Strategies: If the goal is to deliver HSYA to the brain, consider formulation approaches designed to enhance BBB penetration. Studies have shown that solid lipid nanoparticles (SLNs) can improve the oral bioavailability of HSYA, which may also influence its brain distribution[1].
FAQ 2: I am trying to quantify HSYA in brain tissue or CSF from healthy animals, but my concentrations are below the limit of quantification (LOQ). What can I do?
Answer:
Given the extremely low permeability of HSYA across an intact BBB, achieving quantifiable concentrations in the CNS of healthy animals is a significant challenge. Here are some troubleshooting strategies:
-
Optimize Analytical Method Sensitivity:
-
LC-MS/MS Method: This is the preferred method for quantifying HSYA in biological matrices due to its high sensitivity and selectivity. Ensure your method is fully optimized, including the selection of appropriate precursor and product ions, collision energy, and chromatographic conditions to maximize signal-to-noise ratio.
-
Sample Preparation: Efficient extraction of HSYA from the brain homogenate or CSF is critical. A simple and rapid protein precipitation with formic acid has been shown to be effective for brain tissue samples.
-
-
Increase Dosing: While being mindful of potential toxicity, a higher administered dose of HSYA may lead to detectable, albeit still low, brain concentrations. Pharmacokinetic studies in rats and dogs have shown linear pharmacokinetics at doses up to 24 mg/kg.
-
Consider Alternative Delivery Routes: While intravenous administration is common for assessing BBB permeability, direct administration into the CNS (e.g., intracerebroventricular injection) can be used to bypass the BBB and study the compound's effects within the brain. However, this does not address the issue of crossing the intact BBB.
-
Use of a Positive Control: Include a positive control compound with known BBB permeability in your experiments to validate your experimental setup and analytical methods.
FAQ 3: How can I experimentally determine if HSYA is a substrate for P-glycoprotein?
Answer:
A common method to assess if a compound is a P-gp substrate is to use an in vitro bidirectional transport assay with a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells, grown on Transwell inserts.
Experimental Workflow:
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on Transwell inserts until a confluent monolayer with high TEER is formed.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add HSYA to the apical (upper) chamber and measure its concentration in the basolateral (lower) chamber over time. This represents the absorptive direction.
-
Basolateral to Apical (B-A) Transport: Add HSYA to the basolateral chamber and measure its concentration in the apical chamber over time. This represents the efflux direction.
-
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated for both directions.
-
Determine Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Interpretation: An efflux ratio significantly greater than 1 (typically >2) suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Inhibitor Studies: To confirm P-gp involvement, repeat the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence that HSYA is a P-gp substrate.
Quantitative Data Summary
While specific quantitative data for HSYA crossing an intact BBB is scarce in the literature, the following table summarizes the key physicochemical properties that influence its low permeability.
| Property | Value/Observation | Implication for BBB Penetration |
| Molecular Weight | 611 Da | Above the typical 400-500 Da threshold for efficient passive diffusion across the BBB. |
| BBB Permeability | "Almost impossible to cross the healthy blood-brain-barrier"[1] | Very low brain uptake is expected in healthy subjects. |
| Efflux | Plausible substrate for efflux pumps like P-glycoprotein. | Active removal from the brain endothelial cells, further limiting brain entry. |
Experimental Protocols
Protocol 1: In Vitro HSYA Permeability Assay using a Transwell BBB Model
This protocol outlines a general procedure for assessing the permeability of HSYA across an in vitro BBB model, such as b.End3 or hCMEC/D3 cells, cultured on Transwell inserts.
Materials:
-
b.End3 or hCMEC/D3 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Coating material (e.g., collagen, fibronectin)
-
HSYA stock solution
-
Lucifer yellow or other paracellular marker
-
TEER meter
-
Analytical equipment for HSYA quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Coat Transwell inserts with the appropriate extracellular matrix protein. Seed the brain endothelial cells onto the apical side of the inserts at a high density. Culture until a confluent monolayer is formed (typically 3-7 days).
-
Barrier Integrity Assessment:
-
Measure TEER daily. A stable and high TEER value indicates the formation of a tight monolayer.
-
Perform a permeability assay with a paracellular marker like Lucifer yellow to confirm low paracellular flux.
-
-
HSYA Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add HSYA to the apical chamber (donor) at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver).
-
At the end of the experiment, collect a sample from the apical chamber to determine the final donor concentration.
-
-
Sample Analysis: Quantify the concentration of HSYA in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of HSYA transport into the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of HSYA in the donor chamber.
-
Protocol 2: In Vivo Brain Uptake of HSYA in Healthy Rodents
This protocol describes a general method to determine the brain-to-plasma concentration ratio of HSYA in healthy rats or mice following intravenous administration.
Materials:
-
Healthy adult rats or mice
-
HSYA solution for injection
-
Anesthesia
-
Surgical tools for decapitation and brain extraction
-
Homogenizer
-
Centrifuge
-
Analytical equipment for HSYA quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer HSYA intravenously to the animals at a predetermined dose.
-
Sample Collection: At various time points after administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals and collect blood via cardiac puncture. Immediately thereafter, perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Brain Tissue Collection: Decapitate the animals and quickly excise the brain. Weigh the brain tissue.
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to obtain plasma.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer.
-
-
HSYA Extraction: Perform a protein precipitation or other suitable extraction method on the plasma and brain homogenate samples to isolate HSYA.
-
Sample Analysis: Quantify the concentration of HSYA in the processed plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration of HSYA in the brain (ng/g) by the concentration of HSYA in the plasma (ng/mL).
Visualizations
Caption: Challenges for HSYA crossing the intact blood-brain barrier.
Caption: Workflow for determining if HSYA is a P-glycoprotein substrate.
References
Technical Support Center: Toxicity Assessment of Hydroxysafflor Yellow A (HSYA) in Cell Lines
Welcome to the technical support center for researchers investigating the toxicity of Hydroxysafflor Yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic effect of this compound (HSYA) on cell lines?
A1: this compound (HSYA) has been shown to exhibit cytotoxic effects in a variety of cancer cell lines, including liver, esophageal, and colorectal cancer cells.[1][2] The primary mechanisms of this cytotoxicity involve the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[1][2] In some non-cancerous cell lines, such as human keratinocytes (HaCaT), HSYA has shown no significant cytotoxicity at certain concentrations and can even offer protection against external stressors like UVA radiation.[3]
Q2: How does HSYA induce apoptosis in cancer cells?
A2: HSYA induces apoptosis through multiple pathways. It can trigger the intrinsic apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, such as cleaved caspase-3 and cleaved caspase-9.[4] This process is often associated with the release of cytochrome c from the mitochondria.[5][6] Additionally, HSYA can influence signaling pathways that regulate cell survival and death, such as the PI3K/Akt and MAPK pathways.[7][8]
Q3: What are the key signaling pathways affected by HSYA in the context of cell toxicity?
A3: Several key signaling pathways are modulated by HSYA. The PI3K/Akt signaling pathway, which is crucial for cell survival, is often inactivated by HSYA in cancer cells, leading to decreased cell viability.[7] HSYA has also been shown to suppress the activation of the NF-κB and MAPK signaling cascades, which are involved in inflammation and cell proliferation.[8] In some contexts, HSYA's anticancer effects are mediated through the activation of the PPARγ/PTEN/Akt signaling pathway.[2]
Q4: Does HSYA affect the generation of reactive oxygen species (ROS)?
A4: Yes, HSYA can modulate reactive oxygen species (ROS) levels within cells. In some studies, particularly in non-cancerous cells or in models of oxidative stress-induced injury, HSYA acts as an antioxidant, reducing ROS levels and protecting cells from damage.[4][9][10] It can achieve this by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4] However, in some cancer contexts, the induction of apoptosis by certain compounds can be associated with an increase in intracellular ROS.
Troubleshooting Guides
MTT/CCK-8 Assay for Cell Viability
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or incomplete formazan crystal dissolution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.[11]
-
After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution of formazan crystals by gentle mixing on an orbital shaker.[11]
-
Issue 2: Unexpectedly high cell viability at high HSYA concentrations.
-
Possible Cause: HSYA may directly interact with the MTT reagent, causing a false positive signal. Some compounds with antioxidant properties can directly reduce MTT to formazan.[11]
-
Troubleshooting Steps:
-
Perform a cell-free control experiment by adding HSYA to the culture medium with MTT but without cells. A color change would indicate a direct reaction.[11]
-
If an interaction is confirmed, consider using an alternative viability assay that does not rely on mitochondrial reductase activity, such as the Sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) cytotoxicity assay.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Issue 1: High percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells in the untreated control.
-
Possible Cause: Harsh cell handling during harvesting, over-trypsinization, or poor initial cell health.
-
Troubleshooting Steps:
-
Handle cells gently during harvesting and staining. Avoid vigorous vortexing.
-
Use a minimal concentration of trypsin and incubate for the shortest time necessary to detach the cells. Consider using a gentler cell detachment solution.
-
Ensure that the cells used for the experiment are in the logarithmic growth phase and have high viability before starting the treatment.[12]
-
Issue 2: Poor separation between live, apoptotic, and necrotic populations.
-
Possible Cause: Incorrect settings for fluorescence compensation, or inappropriate voltage settings on the flow cytometer.
-
Troubleshooting Steps:
-
Prepare single-stained compensation controls for both Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).
-
Use these controls to set the correct compensation to correct for spectral overlap between the fluorophores.[12]
-
Adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population and gate out debris.
-
Western Blotting for Signaling Pathway Proteins
Issue 1: Weak or no signal for the protein of interest.
-
Possible Cause: Insufficient protein loading, poor antibody affinity, or incorrect antibody dilution.
-
Troubleshooting Steps:
-
Increase the amount of protein loaded onto the gel.[13]
-
Optimize the primary antibody concentration by performing a titration.
-
Ensure the primary and secondary antibodies are compatible (e.g., the secondary antibody recognizes the host species of the primary antibody).[14]
-
Extend the primary antibody incubation time, for example, to overnight at 4°C.[13]
-
Issue 2: High background or non-specific bands.
-
Possible Cause: Insufficient blocking, antibody concentration is too high, or inadequate washing.
-
Troubleshooting Steps:
Data Presentation
Table 1: IC50 Values of HSYA in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method |
| HepG2 | Liver Cancer | ~160 | 24 | CCK-8 |
| Huh7 | Liver Cancer | ~160 | 24 | CCK-8 |
| KYSE-30 | Esophageal Cancer | 20 | 24 | Not Specified |
| HCT116 | Colorectal Cancer | 25, 50, 100 (Dose-dependent effects observed) | Not Specified | Colony Formation |
| SW1353 | Chondrosarcoma | >40 (Significant inhibition) | 48 | CCK-8 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Table 2: Apoptosis Induction by HSYA in Different Cell Lines
| Cell Line | HSYA Concentration (µM) | Apoptosis Rate (%) | Exposure Time (h) | Method |
| HepG2 | 80 | Increased | 24 | Annexin V/PI |
| HepG2 | 160 | Increased | 24 | Annexin V/PI |
| Huh7 | 80 | Increased | 24 | Annexin V/PI |
| Huh7 | 160 | Increased | 24 | Annexin V/PI |
| KYSE-30 | 20 | Significantly Increased | 24 | Annexin V/PI |
| HCT116 | 25, 50, 100 | Dose-dependently Increased | Not Specified | TUNEL Staining |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
HSYA Treatment: Treat the cells with a range of HSYA concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle control group.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with HSYA at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After HSYA treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound (HSYA) on UVA-Induced Damage in HaCaT Keratinocytes | MDPI [mdpi.com]
- 4. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (HSYA) on UVA-Induced Damage in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Improving Hydroxysafflor Yellow A (HSYA) Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Hydroxysafflor Yellow A (HSYA) from Carthamus tinctorius L. (safflower).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Yield
Q1: My HSYA yield is consistently low. What are the potential causes and how can I improve it?
A1: Low HSYA yield is a common issue. Several factors throughout the extraction and purification process can contribute to this. Consider the following troubleshooting steps:
-
Extraction Method Optimization: The choice of extraction method significantly impacts yield. Traditional water immersion is simple but often results in low yields (around 0.066%) due to the potential for HSYA degradation at high temperatures.[1][2] More advanced methods like ultrasonic and microwave-assisted extraction can significantly improve yields. For instance, microwave extraction has been reported to achieve yields as high as 6.96%.[1]
-
Solvent Selection: HSYA is highly soluble in water and DMSO, but poorly soluble in lipophilic solvents like ethyl acetate and chloroform.[3][4] While DMSO has been shown to achieve very high extraction efficiency (up to 14.564%), it can also co-extract a high level of impurities, complicating purification.[1][3][4] Optimizing the solvent system is crucial.
-
Plant Material Quality: The concentration of HSYA can vary depending on the plant's genetics, growing conditions, and harvest time.[5][6] Ensure you are using high-quality safflower with a known high HSYA content.
-
Particle Size: Inadequate grinding of the plant material can limit solvent penetration and reduce extraction efficiency.[7] Ensure the plant material is ground to a fine, consistent powder.
-
Solid-to-Liquid Ratio: An insufficient amount of solvent may not fully extract the HSYA from the plant matrix. Experiment with different solid-to-liquid ratios to find the optimal condition for your chosen method.[7]
-
Extraction Time and Temperature: Prolonged extraction times or excessively high temperatures can lead to HSYA degradation.[1][2][7] It is essential to optimize these parameters to maximize extraction while minimizing degradation.
Q2: I'm observing a significant loss of HSYA during the purification process. What could be the reason?
A2: HSYA is an unstable compound, and significant losses can occur during purification. Key factors to consider are:
-
pH Instability: HSYA is unstable in both strong acidic and alkaline conditions, which can lead to rapid degradation.[1] Maintain a neutral or slightly acidic pH during purification steps.
-
Light and Temperature Sensitivity: Exposure to light and high temperatures can accelerate the degradation of HSYA.[1][2] All purification steps should be carried out in a temperature-controlled environment and protected from light.
-
Oxidative Degradation: HSYA is susceptible to oxidation.[2] The use of antioxidants or performing purification under an inert atmosphere (e.g., nitrogen) can help mitigate this.
-
Inappropriate Purification Resin: The choice of adsorbent resin is critical. Macroporous adsorption resins have been shown to be effective for HSYA purification.[8] Using an inappropriate resin can lead to irreversible adsorption and loss of the target compound.
Q3: The final HSYA product has low purity. How can I improve it?
A3: Low purity is often due to the co-extraction of other compounds from the plant material. To improve purity:
-
Pre-extraction Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes, leading to a cleaner initial extract.[7]
-
Chromatographic Separation: Employing multiple chromatographic steps can significantly enhance purity. Techniques like macroporous resin chromatography followed by Sephadex LH-20 chromatography have been used to achieve high purity (up to 99.8%).[8]
-
Recrystallization: If a crystalline product is desired, recrystallization from an appropriate solvent system can be an effective final purification step.
Data Presentation: Comparison of HSYA Extraction Methods
| Extraction Method | Solvent | Key Parameters | Reported Yield (%) | Advantages | Disadvantages |
| Water Immersion | Water | High Temperature | ~0.066[1] | Simple, cost-effective | Low yield, HSYA degradation[1][2] |
| Ultrasonic Extraction | Water | 40 kHz, 40-60°C, 50 min | Can significantly improve yield over water immersion[8][9] | Faster, higher efficiency, less thermal degradation | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Water | Solid-to-liquid ratio 1:100, 70°C, 3 cycles in 20 min | 6.96[1] | Rapid, high efficiency | Requires large solvent volume, potential for variable composition[1] |
| DMSO Extraction | DMSO | 14 volumes DMSO, 80°C, 1h | 14.564[1][3][4] | Highest reported extraction efficiency | Co-extracts high levels of impurities[1] |
| Matrix Solid-Phase Dispersion (MSPD) | - | - | 14.89 | High yield, low consumption of raw materials | - |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of HSYA
This protocol is based on a method that has been shown to improve HSYA yield compared to traditional methods.[8]
-
Material Preparation: Grind dried safflower petals into a fine powder.
-
Extraction:
-
Weigh 10 g of the safflower powder and place it in a 250 mL beaker.
-
Add 130 mL of deionized water (solid-to-liquid ratio of 1:13).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz.
-
Conduct the extraction at 50°C for 50 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Purification (Macroporous Resin Chromatography):
-
Pack a column with HZ801 macroporous adsorption resin.
-
Load the supernatant onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the HSYA with an appropriate concentration of ethanol-water solution.
-
Collect the eluate containing HSYA.
-
-
Further Purification (Sephadex LH-20 Chromatography):
-
Concentrate the HSYA-containing eluate under reduced pressure.
-
Load the concentrated solution onto a Sephadex LH-20 column.
-
Elute with methanol-water.
-
Collect the fractions containing pure HSYA.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Freeze-dry the resulting solution to obtain pure HSYA powder.
-
Protocol 2: Quantification of HSYA using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantification of HSYA.[9][10]
-
Standard Preparation:
-
Accurately weigh a known amount of HSYA reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol-water mixture) to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a series of calibration standards with different concentrations.
-
-
Sample Preparation:
-
Accurately weigh the extracted and purified HSYA sample.
-
Dissolve it in the same solvent as the standard to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[11]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B) is commonly used.[9] A typical gradient might be: 0-12 min, 10-22% A; 12-20 min, 22-26% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 403 nm.[9]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of HSYA in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of HSYA.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 5. customprocessingservices.com [customprocessingservices.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
- 11. padproject.nd.edu [padproject.nd.edu]
Technical Support Center: Managing Batch-to-Batch Variability of Commercial Hydroxysafflor Yellow A (HSYA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the batch-to-batch variability of commercial Hydroxysafflor Yellow A (HSYA). By offering detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data, this center aims to enhance experimental reproducibility and ensure the reliable application of HSYA in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and what are its primary biological activities?
This compound (HSYA) is a prominent water-soluble quinochalcone C-glycoside pigment extracted from the florets of Carthamus tinctorius L., commonly known as safflower.[1] It is recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[2] HSYA has been extensively studied for its therapeutic potential in cardiovascular and cerebrovascular diseases.[2]
Q2: What are the main causes of batch-to-batch variability in commercial HSYA?
Batch-to-batch variability of HSYA, a natural product, can stem from several factors throughout its production, from cultivation to final purification. Key sources of variability include:
-
Geographical Origin and Harvest Time: The content of HSYA in safflower can vary significantly depending on the geographical origin and the time of harvest.[3]
-
Extraction and Purification Methods: Different extraction techniques (e.g., water immersion, ultrasonic extraction) and purification processes can yield HSYA with varying purity and impurity profiles. For instance, while DMSO extraction shows high efficiency, it can also lead to higher levels of impurities.[2]
-
Storage and Handling: HSYA is sensitive to light, pH, and temperature.[4] Improper storage and handling can lead to degradation, altering the composition of the product.
Q3: How can batch-to-batch variability of HSYA impact my experimental results?
Inconsistent HSYA quality can lead to significant variations in experimental outcomes, making it difficult to reproduce results. The primary impacts include:
-
Altered Biological Activity: Differences in the purity of HSYA and the presence of impurities or degradation products can lead to variations in its biological effects.
-
Inconsistent Potency: The effective concentration of HSYA can differ between batches, leading to shifts in dose-response curves and inconsistent results in cell-based assays.
-
Poor Reproducibility: Using different batches of HSYA with varying quality can be a major contributor to a lack of experimental reproducibility, a significant concern in scientific research.[5]
Q4: How can I assess the quality of a new batch of HSYA?
It is crucial to perform in-house quality control on each new batch of HSYA. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of HSYA and quantify its content.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and characterize the impurity profile of the batch.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural identity of HSYA and for fingerprinting analysis to compare batch consistency.
Q5: What are the best practices for storing and handling HSYA to maintain its stability?
To minimize degradation, HSYA should be stored under the following conditions:
-
Storage as Powder: Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. It is advisable to use anhydrous, high-purity DMSO.[6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7] While some sources suggest stability for up to 3 months at -20°C, it is best practice to prepare fresh solutions for critical experiments.[8]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. HSYA is known to be unstable in aqueous solutions, especially under alkaline conditions and when exposed to light.[4]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Different Batches of HSYA
You have purchased a new lot of HSYA and are observing a significant difference in its biological effect (e.g., altered IC50 value in a cell viability assay) compared to the previous batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
Verify Identity and Purity:
-
Use HPLC to confirm the purity of both the old and new batches of HSYA.
-
Employ LC-MS to compare the impurity profiles. A new or more abundant impurity in the new batch could be responsible for the altered activity.[9]
-
-
Assess Compound Stability:
-
Review the storage history of both batches. The older batch may have degraded over time, leading to a decrease in potency. HSYA is known to degrade when exposed to light, high temperatures, and alkaline conditions.[4]
-
Consider performing a forced degradation study (e.g., exposure to heat, light, acid, base) on the new batch to understand its stability profile.
-
-
Standardize Experimental Conditions:
-
Ensure all experimental parameters are kept consistent between experiments using the different batches. This includes cell passage number, seeding density, reagent concentrations, and incubation times.[5]
-
Always include positive and negative controls in your assays to monitor for experimental variability.
-
-
Direct Comparative Experiment:
-
If possible, perform a side-by-side experiment running a full dose-response curve with both the old and new batches of HSYA. This will provide a direct comparison of their potency.
-
Issue 2: Poor Solubility or Precipitation of HSYA in Aqueous Buffers
You are preparing a working solution of HSYA by diluting a DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium), and you observe precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HSYA solubility issues.
Detailed Steps:
-
Optimize Dilution Technique:
-
Precipitation often occurs when a concentrated DMSO stock is rapidly diluted into an aqueous solution. To avoid this, add the DMSO stock to the aqueous buffer slowly and with vigorous mixing (e.g., vortexing).[6]
-
Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer.
-
-
Modify Buffer Conditions:
-
Consider Formulation Aids:
-
For in vitro studies, the use of co-solvents is generally discouraged due to potential off-target effects. However, for certain applications, a very small percentage of a biocompatible co-solvent may be necessary.
-
For formulation development, solubility enhancers like cyclodextrins can be explored.
-
-
Verify Batch Purity:
-
In some cases, insoluble impurities within the HSYA powder can give the appearance of poor solubility of the compound itself. Analyze the purity of the batch using HPLC.
-
Data Presentation
The following tables present hypothetical comparative data for three different commercial batches of HSYA to illustrate the potential for variability. This data is for illustrative purposes and does not represent specific commercial products.
Table 1: Purity and Impurity Profile of Different HSYA Batches
| Batch ID | Purity (HPLC, %) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |
| HSYA-001 | 98.5 | 0.8 | 0.3 | 1.5 |
| HSYA-002 | 95.2 | 2.1 | 1.2 | 4.8 |
| HSYA-003 | 99.1 | 0.4 | 0.1 | 0.9 |
Table 2: Biological Activity of Different HSYA Batches
| Batch ID | Cell Viability Assay (IC50, µM) | Anti-inflammatory Assay (IC50, µM) |
| HSYA-001 | 15.2 | 8.5 |
| HSYA-002 | 28.9 | 15.2 |
| HSYA-003 | 12.5 | 7.1 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Purity Determination of HSYA
Objective: To determine the purity of HSYA in a given batch using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HSYA reference standard (≥98% purity)
-
HSYA sample (from the commercial batch to be tested)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of HSYA reference standard and dissolve in methanol to make a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to create a calibration curve.
-
-
Sample Solution Preparation:
-
Accurately weigh about 5 mg of the HSYA commercial batch and dissolve in methanol to make a 1 mg/mL solution.
-
Dilute to a final concentration within the range of the calibration curve (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 403 nm
-
Gradient Elution:
-
0-10 min: 15-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-15% B
-
30-35 min: 15% B
-
-
-
Data Analysis:
-
Run the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the concentration of HSYA from the calibration curve.
-
Calculate the purity of the batch as a percentage of the main HSYA peak area relative to the total peak area of all components in the chromatogram (Area Percent method).
-
Protocol 2: LC-MS/MS for Impurity Profiling of HSYA
Objective: To identify and relatively quantify impurities in a commercial batch of HSYA using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
HSYA sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.2 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.[10]
-
-
Sample Preparation:
-
Dissolve the HSYA sample in methanol to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 (2.1 x 100 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient Elution: (A representative gradient)
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 100-1000
-
MS/MS: For structural elucidation of impurities, perform product ion scans on the major impurity peaks detected in the full scan. The MS/MS ion transition for HSYA is m/z 611.3 → 491.2.[10]
-
-
-
Data Analysis:
-
Analyze the full scan data to identify potential impurities by comparing the mass spectra of minor peaks to known HSYA degradation products or related compounds.
-
Use the MS/MS data to aid in the structural elucidation of unknown impurities.
-
Relatively quantify the impurities based on their peak areas in the total ion chromatogram (TIC).
-
Signaling Pathways and Workflows
HSYA Signaling Pathways
HSYA has been shown to modulate several key signaling pathways, which contributes to its diverse pharmacological effects. Understanding these pathways is crucial for interpreting experimental results.
Caption: Key signaling pathways modulated by HSYA.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. sketchviz.com [sketchviz.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
Validation & Comparative
Validating the Neuroprotective Effects of HSYA in Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Hydroxysafflor Yellow A (HSYA) in experimental stroke models, primarily the middle cerebral artery occlusion (MCAO) model in rats. The performance of HSYA is compared with other neuroprotective agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Comparative Efficacy of Neuroprotective Agents in Ischemic Stroke Models
The following table summarizes the quantitative data on the neuroprotective effects of HSYA and alternative agents in rodent models of ischemic stroke. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., animal strain, ischemia duration, drug dosage, and administration route) can influence outcomes.
| Neuroprotective Agent | Animal Model | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Citation(s) |
| This compound (HSYA) | Rat (MCAO) | 8, 16 mg/kg | Carotid Artery | Significant, dose-dependent reduction | Significant improvement | [1] |
| Rat (MCAO) | Not Specified | Not Specified | Markedly reduced | Alleviated neurobehavioral deficits | [2] | |
| Edaravone | Rat (MCAO) | 10, 20, 30 mg/kg | Oral | Significantly reduced, dose-dependent | Dose-dependent improvement in sensorimotor functions | [3] |
| Rat (MCAO) | Not Specified | Not Specified | Significant reduction | Significant improvement | [4] | |
| Citicoline | Rat (MCAO) | 40-60 mM | Brain ECS | Significantly reduced | Not explicitly stated | [5] |
| Animal Models (Meta-analysis) | Various | Various | 27.8% | 20.2% improvement | [6] | |
| Nimodipine | Rat (MCAO) | 0.1 mg/kg | Subcutaneous | Significantly smaller infarct size | Better neurological outcome | [7][8] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method to induce focal cerebral ischemia.[9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Microsurgical instruments
-
4-0 silk suture
-
Silicone-coated monofilament (e.g., 4-0)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from the surrounding nerves.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow for reperfusion.
-
Close the neck incision with sutures.
-
Allow the animal to recover from anesthesia in a warm cage.
2,3,5-triphenyltetrazolium chloride (TTC) Staining for Infarct Volume Assessment
This method is used to visualize and quantify the extent of brain infarction 24 hours post-MCAO.[9][11][12]
Materials:
-
Rat brain from the MCAO model
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin solution
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for about 20 minutes to facilitate slicing.
-
Place the brain in a rat brain matrix and slice it into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Use image analysis software to measure the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume using the following formula: Infarct Volume = (Area of contralateral hemisphere – Non-infarcted area of ipsilateral hemisphere) x slice thickness. The total infarct volume is the sum of the infarct volumes of all slices.
Neurological Deficit Scoring
Neurological function is assessed at various time points after MCAO using a standardized scoring system. The modified Neurological Severity Score (mNSS) is a composite score evaluating motor, sensory, balance, and reflex functions.[13][14]
Scoring System (Example: mNSS - 18-point scale):
-
Motor Tests (6 points):
-
Raising the rat by the tail (0-3 points for flexion of forelimbs and hindlimbs)
-
Placing the rat on the floor (0-3 points for circling behavior)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests (0-1 point for each)
-
-
Beam Balance Test (6 points):
-
Scored 0-6 based on the ability to traverse a narrow beam.
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex (0-1 point for absence of each)
-
Seizures (1 point)
-
A higher score indicates a more severe neurological deficit.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in HSYA's Neuroprotection
The neuroprotective effects of HSYA are mediated through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these complex interactions.
Caption: HSYA modulates the JAK2/STAT3 and SOCS3 signaling pathways.
Caption: HSYA promotes neuroprotective autophagy via the HIF-1α/BNIP3 pathway.
Caption: HSYA exerts neuroprotective effects through the activation of SIRT1.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound in a stroke model.
Caption: A typical experimental workflow for preclinical stroke studies.
Conclusion
HSYA demonstrates significant neuroprotective effects in preclinical models of ischemic stroke, comparable to other established and investigational neuroprotective agents. Its multifaceted mechanism of action, targeting inflammation, apoptosis, and autophagy through various signaling pathways, makes it a promising candidate for further investigation. The provided experimental protocols and workflow diagrams offer a framework for researchers to design and conduct robust studies to further validate and compare the efficacy of HSYA and other potential neuroprotective therapies. Future research should focus on direct comparative studies under standardized conditions to provide a clearer picture of the relative therapeutic potential of these compounds.
References
- 1. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Ischemic Stroke in Rats via HIF-1[Formula: see text], BNIP3, and Notch1-Mediated Inhibition of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nimodipine on infarct size and cerebral acidosis after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The therapeutic value of nimodipine in experimental focal cerebral ischemia. Neurological outcome and histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rwdstco.com [rwdstco.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxysafflor Yellow A and Edaravone in the Context of Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Hydroxysafflor Yellow A (HSYA) and Edaravone, two potent antioxidant compounds with significant neuroprotective properties. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to offer an objective comparison of their mechanisms of action, efficacy in ischemic stroke models, and pharmacokinetic profiles.
Overview and Mechanism of Action
Both this compound and Edaravone exert their primary therapeutic effects through the mitigation of oxidative stress, a key pathological factor in various neurological disorders, including ischemic stroke. However, their mechanisms of action, while overlapping, involve distinct and broad interactions with cellular signaling pathways.
This compound (HSYA) is a water-soluble quinochalcone C-glycoside and the main active component of the safflower plant (Carthamus tinctorius L.).[1][2][3] It is recognized for its potent antioxidant and anti-inflammatory properties.[4] HSYA's neuroprotective effects are attributed to its ability to scavenge free radicals, reduce apoptosis, and modulate multiple signaling pathways.[1][3]
Edaravone is a synthetic low-molecular-weight free radical scavenger.[5][6] It is approved for the treatment of acute ischemic stroke in Japan and amyotrophic lateral sclerosis (ALS) in several countries.[5][7] Its neuroprotective mechanism is primarily attributed to its ability to scavenge hydroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and protecting neurons and endothelial cells from oxidative damage.[5][6][7]
Comparative Efficacy in Preclinical Ischemic Stroke Models
The most common preclinical model for evaluating neuroprotective agents in ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rodents. This model mimics the pathophysiology of human ischemic stroke. The efficacy of neuroprotective agents is typically assessed by measuring the reduction in infarct volume and the improvement in neurological deficit scores.
It is crucial to note that the following data are compiled from separate studies and are not from direct comparative experiments. Variations in experimental protocols, including the animal species, duration of ischemia and reperfusion, and the specific neurological scoring system used, can influence the outcomes.
Table 1: Comparison of Neuroprotective Efficacy in Rodent MCAO Models
| Compound | Species | Dosing and Administration | Neurological Deficit Improvement | Infarct Volume Reduction | Citation |
| This compound | Rat | 4 and 8 mg/kg, IV | Significant improvement | Significant reduction | [4] |
| Edaravone | Rat | 3 mg/kg, IV | Significant improvement | Significant reduction | [8] |
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) | Citation |
| This compound | DPPH | 13.4 ± 1.0 | [9] |
| Edaravone | DPPH | Not directly comparable from search results | |
| Edaravone | ABTS | Not directly comparable from search results |
Note: Direct comparison of IC50 values requires identical experimental conditions. The provided data for HSYA is from a study on the extract of Carthamus Tinctorius.
Comparative Pharmacokinetics
The pharmacokinetic profiles of HSYA and Edaravone have been characterized in preclinical models. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion of the drugs, which in turn influence their efficacy and dosing regimens.
Table 3: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | This compound | Edaravone | Citation (HSYA) | Citation (Edaravone) |
| Half-life (t½) | ~3.32 hours (in humans) | ~4.5 - 6.0 hours | [1] | [8] |
| Protein Binding | 48.0 - 54.6% | ~92% | [1] | [8] |
| Metabolism | Primarily excreted unchanged | Metabolized to sulfate and glucuronide conjugates | [1] | [8] |
| Excretion | Mainly via urine | Mainly via urine | [1] | [8] |
Signaling Pathways
Both HSYA and Edaravone modulate a complex network of intracellular signaling pathways to exert their neuroprotective effects. Understanding these pathways provides insights into their broader therapeutic potential.
This compound Signaling Pathways
HSYA has been shown to interact with multiple signaling cascades involved in cell survival, inflammation, and apoptosis.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]
- 7. mdpi.com [mdpi.com]
- 8. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Hydroxysafflor Yellow A vs. Safflor Yellow B: A Comparative Efficacy Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of two prominent safflower-derived compounds: Hydroxysafflor Yellow A (HSYA) and Safflor Yellow B (SYB). This analysis is supported by experimental data to delineate their respective pharmacological activities and potential therapeutic applications.
This compound (HSYA) and Safflor Yellow B (SYB) are the primary water-soluble bioactive components extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Both compounds have garnered significant attention for their potential in treating a range of conditions, particularly cardiovascular and cerebrovascular diseases.[1][2] While HSYA is more extensively studied, emerging research on SYB and its related compound, Anhydrosafflor Yellow B (AHSYB), reveals overlapping and distinct therapeutic profiles. This guide aims to synthesize the current experimental evidence to offer a comparative perspective on their efficacy.
Comparative Efficacy in Key Therapeutic Areas
Neuroprotection: Combating Cerebral Ischemia
Both HSYA and SYB, along with AHSYB, have demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia/reperfusion (I/R) injury.
This compound (HSYA): HSYA has been shown to exert potent neuroprotective effects by reducing infarct volume, improving neurological deficit scores, and mitigating brain edema in rat models of middle cerebral artery occlusion (MCAO).[3][4] Its mechanisms of action are multifaceted, involving the inhibition of inflammatory responses through the p38 MAPK/NF-κB pathway, attenuation of oxidative stress, and suppression of apoptosis.[3][5] In vitro studies have further demonstrated HSYA's ability to protect cultured fetal cortical neurons from glutamate and sodium cyanide-induced damage.[4]
Safflor Yellow B (SYB) and Anhydrosafflor Yellow B (AHSYB): SYB has also been shown to protect against cerebral I/R injury by reducing infarct size and improving neurological outcomes.[6] Its neuroprotective effects are mediated, at least in part, by the activation of the AMPK/NF-κB signaling pathway, leading to the inhibition of inflammatory cytokines such as IL-1, IL-6, and TNF-α.[6] A direct comparative study of HSYA and AHSYB in a rat MCAO model revealed that both compounds effectively reduced infarct volume and improved neurological function, suggesting similar neuroprotective properties.[5] Both compounds were also found to increase the expression of SIRT1, FOXO1, and PGC1α, key regulators of cellular stress resistance and metabolism.[5]
| Parameter | This compound (HSYA) | Safflor Yellow B (SYB) / Anhydrosafflor Yellow B (AHSYB) | Reference |
| Infarct Volume Reduction | Significant reduction in rat MCAO models. | Significant reduction in rat MCAO models. | [3][5][6] |
| Neurological Deficit Score | Significant improvement in rat MCAO models. | Significant improvement in rat MCAO models. | [4][5][6] |
| Brain Edema | Attenuation of brain edema. | Data not extensively available for direct comparison. | [3] |
| Primary Mechanism | Inhibition of p38 MAPK/NF-κB pathway, anti-inflammatory, antioxidant, anti-apoptotic. | Activation of AMPK/NF-κB pathway, anti-inflammatory. Activation of SIRT1 pathway (AHSYB). | [3][5][6] |
Cardiovascular Protection: From Anti-platelet Activity to Myocardial Protection
HSYA and related compounds from safflower have well-documented benefits in cardiovascular health, primarily through their effects on blood circulation and myocardial protection.
This compound (HSYA): HSYA has demonstrated significant antiplatelet and anticoagulant activities.[7] It contributes to the overall bioactivity of safflower in promoting blood circulation.[7] Furthermore, HSYA has shown cardioprotective effects in models of myocardial ischemia by reducing infarct size and improving cardiac function.[8]
Anhydrosafflor Yellow B (ASYB): A direct comparative study using a selective knock-out approach demonstrated that both HSYA and ASYB contribute to the antiplatelet and anticoagulation activities of safflower extracts.[7] The study suggested that both compounds play a direct role in activating blood circulation.[7]
| Parameter | This compound (HSYA) | Anhydrosafflor Yellow B (ASYB) | Reference |
| Antiplatelet Activity | Contributes to inhibition of platelet aggregation. | Contributes to inhibition of platelet aggregation. | [7] |
| Anticoagulation Activity | Contributes to anticoagulation effects. | Contributes to anticoagulation effects. | [7] |
| Myocardial Protection | Reduces myocardial infarct size and improves cardiac function. | Data on direct myocardial protection is less available for ASYB. | [8] |
Anti-inflammatory and Antioxidant Effects
The therapeutic efficacy of both HSYA and SYB in various disease models is strongly linked to their potent anti-inflammatory and antioxidant properties.
This compound (HSYA): HSYA exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] Its antioxidant activity involves scavenging free radicals and reducing oxidative stress markers.[5]
Safflor Yellow B (SYB) and Anhydrosafflor Yellow B (AHSYB): SYB has been shown to inhibit inflammatory cytokines (IL-1, IL-6, TNF-α, and COX-2) in a dose-dependent manner in cellular models of I/R injury.[6] Both HSYA and AHSYB have demonstrated the ability to depress oxidation properties and reduce neuronal cell apoptosis in vitro.[5]
| Parameter | This compound (HSYA) | Safflor Yellow B (SYB) / Anhydrosafflor Yellow B (AHSYB) | Reference |
| Pro-inflammatory Cytokine Inhibition | Inhibits TNF-α, IL-1β, IL-6. | Inhibits IL-1, IL-6, TNF-α, COX-2. | [3][6] |
| Antioxidant Activity | Scavenges free radicals, reduces oxidative stress. | Depresses oxidation properties. | [5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Cerebral Ischemia Studies)
-
Animal Model: Male Wistar-Kyoto (WKY) rats are commonly used.[4]
-
Procedure: Anesthesia is induced, and the middle cerebral artery is occluded permanently or transiently. For transient MCAO, a nylon monofilament is inserted into the internal carotid artery to block the origin of the MCA for a specific duration (e.g., 2 hours), followed by reperfusion.[6]
-
Drug Administration: HSYA or SYB is administered intravenously (e.g., via tail vein injection) at specified doses (e.g., HSYA: 3.0 and 6.0 mg/kg; SYB: various doses) at a set time point after the onset of ischemia or reperfusion.[4][6]
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-ischemia using a standardized scoring system.[4]
-
Infarct Volume Assessment: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.[4]
-
Biochemical Analysis: Brain tissue or blood samples are collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and oxidative stress markers using ELISA kits or Western blotting.[3][6]
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model (for Cellular Ischemia Studies)
-
Cell Culture: Primary cultured neurons or cell lines (e.g., PC12 cells) are used.[6]
-
Procedure: Cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period to induce oxygen-glucose deprivation. Reoxygenation is initiated by returning the cells to a normal glucose-containing medium and normoxic conditions.[6]
-
Drug Treatment: HSYA or SYB is added to the culture medium at various concentrations before, during, or after the OGD period.[6]
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or CCK-8.[5]
-
Apoptosis: Measured by techniques like TUNEL staining or flow cytometry.[6]
-
Lactate Dehydrogenase (LDH) Release: Quantified in the culture medium as an indicator of cell death.[6]
-
Protein Expression Analysis: Western blotting is used to measure the expression and phosphorylation levels of key signaling proteins (e.g., AMPK, NF-κB p65).[6]
-
Anti-platelet and Anticoagulation Activity Assays
-
Methodology: A selective knock-out approach using preparative high-performance liquid chromatography (prep-HPLC) can be employed to remove HSYA or ASYB from safflower extracts.[7]
-
Antiplatelet Aggregation Assay: Platelet-rich plasma is prepared from blood samples. The aggregation of platelets induced by agents like adenosine diphosphate (ADP) is measured using an aggregometer in the presence of the complete extract, the knock-out extract, and the isolated compounds.[7]
-
Anticoagulation Assays: Plasma clotting times, including activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT), are measured using a coagulometer to assess the anticoagulant effects.[7]
Signaling Pathways and Logical Relationships
Conclusion
Both this compound and Safflor Yellow B, along with its related compound Anhydrosafflor Yellow B, exhibit significant therapeutic potential, particularly in the realms of neuroprotection and cardiovascular health. HSYA is more extensively characterized, with a broader range of documented mechanisms of action. However, the available evidence for SYB and AHSYB indicates a comparable efficacy in key areas such as cerebral ischemia and anti-platelet activity, often acting through distinct but convergent signaling pathways.
For researchers, this comparative guide highlights the need for more direct, head-to-head preclinical and clinical studies to fully elucidate the relative potencies and therapeutic niches of these promising safflower-derived compounds. Future investigations should focus on expanding the comparative data across a wider range of disease models and further delineating their molecular mechanisms of action to guide the development of novel therapeutics.
References
- 1. View of Effect of safflower yellow on platelet activating factor mediated platelet activation in patients with coronary heart disease | Bangladesh Journal of Pharmacology [banglajol.info]
- 2. This compound mitigates myocardial fibrosis induced by isoproterenol and angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. Neuroprotective effects of safflor yellow B on brain ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safflor yellow B reduces hypoxia-mediated vasoconstriction by regulating endothelial micro ribonucleic acid/nitric oxide synthase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
Unveiling the Anti-Inflammatory Potential of Hydroxysafflor Yellow A: A Comparative Guide to NF-κB Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hydroxysafflor Yellow A (HSYA) with other known anti-inflammatory agents targeting the NF-κB pathway. Detailed experimental data, protocols, and visual pathway diagrams are presented to facilitate an objective evaluation of HSYA's therapeutic potential.
This compound (HSYA), a primary active component isolated from the safflower (Carthamus tinctorius), has demonstrated significant anti-inflammatory properties. Its mechanism of action is largely attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This guide delves into the experimental evidence supporting HSYA's efficacy and compares its performance with established NF-κB inhibitors, namely Parthenolide, BAY 11-7082, and the corticosteroid Dexamethasone.
Comparative Analysis of NF-κB Inhibitors
Table 1: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Inhibition | IC50 / Effective Concentration |
| This compound (HSYA) | RAW 264.7 Macrophages | LPS | TNF-α | Dose-dependent reduction | Significant inhibition at 16, 32, 64 mg/kg in vivo[1] |
| RAW 264.7 Macrophages | LPS | IL-1β | Dose-dependent reduction | Significant inhibition at 16, 32, 64 mg/kg in vivo[1] | |
| RAW 264.7 Macrophages | LPS | IL-6 | Dose-dependent reduction | Significant inhibition at 16, 32, 64 mg/kg in vivo[1] | |
| Parthenolide | BV-2 Microglia | LPS | TNF-α | 54% inhibition at 5 µM[2] | Not specified |
| BV-2 Microglia | LPS | IL-6 | 98% inhibition at 5 µM[2] | Not specified | |
| BAY 11-7082 | Tumor Cells | TNF-α | IL-6 | Significant inhibition | IC50 of ~5-10 µM for NF-κB activity[3] |
| Skeletal Muscle | - | IL-6, IL-8 | Significant inhibition | 50 µM[3] | |
| Dexamethasone | A549 Cells | IL-1β | GM-CSF | Dose-dependent inhibition | IC50 = 0.5 x 10⁻⁹ M[4][5] |
Table 2: Inhibition of NF-κB Pathway Activation
| Compound | Target | Effect | IC50 / Effective Concentration |
| This compound (HSYA) | p-IKK, p-p65 | Dose-dependent reduction in protein expression | Significant reduction at 2.5 to 40 μM[6] |
| p65 Nuclear Translocation | Inhibition | Observed in various studies[4] | |
| Parthenolide | IKKβ | Direct binding and inhibition | Not specified |
| NF-κB Activation | Inhibition | Not specified | |
| BAY 11-7082 | IκBα Phosphorylation | Irreversible inhibition | IC50 = 10 µM in tumor cells[1][3] |
| Dexamethasone | NF-κB-dependent transcription | Repression | IC50 = 0.5 x 10⁻⁹ M[4][5] |
| IκBα expression | Upregulation | Not specified |
Visualizing the Molecular Mechanisms
To elucidate the complex signaling cascades and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for studying NF-κB inhibition.
Caption: Logical comparison of HSYA and alternative NF-κB inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a starting point and may require optimization based on specific cell lines and experimental conditions.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of HSYA and other inhibitors on the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IKK, IκBα, p-p65).
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-IKK, IκBα, p-p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by test compounds.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with inhibitors and stimulants as described previously.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p65 primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
ELISA for Cytokine Quantification
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
Commercially available ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block any remaining non-specific binding sites.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the known concentrations and use it to calculate the concentration of the cytokine in the samples.
Conclusion
This compound demonstrates significant anti-inflammatory effects by effectively inhibiting the NF-κB signaling pathway. While it shares a common target with established inhibitors like Parthenolide, BAY 11-7082, and Dexamethasone, its natural origin and dose-dependent efficacy in reducing pro-inflammatory mediators make it a compelling candidate for further investigation and development as a novel anti-inflammatory therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to objectively assess the potential of HSYA in their own experimental settings.
References
- 1. This compound protects against ulcerative colitis via suppressing TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capsaicin inhibits the production of tumor necrosis factor alpha by LPS-stimulated murine macrophages, RAW 264.7: a PPARgamma ligand-like action as a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound on Inflammatory Injury in LPS-induced Endothelial Cell Injury Model through TLR4/NF-κB Pathway Based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
Hydroxysafflor Yellow A (HSYA): A Comparative Guide to its Antioxidant Activity Against Other Flavonoids
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of novel compounds is paramount. Hydroxysafflor yellow A (HSYA), a prominent bioactive component of Carthamus tinctorius L. (safflower), has demonstrated significant antioxidant properties.[[“]] This guide provides a comprehensive comparison of HSYA's antioxidant activity against a selection of well-known flavonoids: quercetin, kaempferol, luteolin, apigenin, and rutin. The information herein is supported by experimental data from various antioxidant assays and delves into the underlying signaling pathways.
Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of HSYA and other flavonoids has been evaluated using various assays, each with a different mechanism of action. The following tables summarize the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays.
Table 1: DPPH Radical Scavenging Activity (IC50, µM)
| Compound | DPPH IC50 (µM) | Reference |
| HSYA | ~15 (converted from µg/mL) | [2][3] |
| Quercetin | 19.3 | [4] |
| Kaempferol | ~15 (converted from mg/mL) | |
| Luteolin | 8.85 - 9.4 | [3] |
| Apigenin | 8.5 | |
| Rutin | 5.79 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions. Conversions from other units are approximate.
Table 2: ABTS Radical Scavenging Activity (IC50 or TEAC)
| Compound | ABTS Activity | Reference |
| HSYA | Lower IC50 than SYA | [2] |
| Quercetin | TEAC: 3.154 | |
| Kaempferol | TEAC: 10.2 | [6] |
| Luteolin | IC50: ~18.3 µM | |
| Apigenin | IC50: 344 µg/mL | |
| Rutin | TEAC: 3.032 |
TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant activity in the ABTS assay.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Value
| Compound | FRAP Value | Reference |
| HSYA | Data not available | |
| Quercetin | 3.02 (relative to Trolox) | [7] |
| Kaempferol | Data not available | |
| Luteolin | 573.1 µM | |
| Apigenin | 133.26 ± 9.17 (at 1 mg/mL) | [[“]] |
| Rutin | 480.08 µM Fe(II)/µg (at 50 µg/mL) | [5] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Value
| Compound | ORAC Value (µmol TE/g or other) | Reference |
| HSYA | Trolox index: 7.1 ± 0.3 | [6] |
| Quercetin | Trolox index: 10.7 | [6] |
| Kaempferol | Trolox index: 10.2 | [6] |
| Luteolin | Competitive with Quercetin and Kaempferol | |
| Apigenin | High ORAC value | [8] |
| Rutin | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, cool place.
-
Prepare a series of concentrations of the test compound (HSYA, flavonoids) and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound.
-
Incubate the plate/cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Scavenging Assay
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and a standard (Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of the test compound and a standard (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a set time (e.g., 30 minutes).
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
-
Calculation:
-
A standard curve is generated using the FeSO₄ standard.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol Fe²⁺ equivalents per gram or milliliter of the sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare a series of concentrations of the test compound and a standard (Trolox).
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescein solution, followed by the test compound or standard.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation/emission ~485/520 nm).
-
-
Calculation:
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is created by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is expressed as Trolox equivalents.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of antioxidant action, the following diagrams have been generated using Graphviz.
Antioxidant Signaling Pathways
Both HSYA and various flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like HSYA and flavonoids, this interaction is disrupted. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.
In addition to the Keap1-Nrf2 pathway, HSYA and flavonoids modulate other signaling cascades involved in the cellular response to oxidative stress, including the NF-κB, PI3K/Akt, and MAPK pathways.
This diagram illustrates that both HSYA and flavonoids share common mechanisms in bolstering cellular antioxidant defenses and mitigating inflammation through the modulation of key signaling pathways. The specific effects on PI3K/Akt and MAPK pathways can be context-dependent, leading to either pro-survival or pro-apoptotic signals depending on the cell type and stimulus.
Conclusion
This compound exhibits potent antioxidant activity, comparable to and in some cases exceeding that of well-established flavonoids. Its ability to not only directly scavenge free radicals but also to activate endogenous antioxidant defense systems through the Keap1-Nrf2 pathway highlights its therapeutic potential. While further comparative studies, particularly utilizing FRAP and ORAC assays, are warranted for a more complete quantitative comparison, the existing data strongly supports the role of HSYA as a significant antioxidant agent. For researchers in drug development, HSYA represents a promising natural compound for the development of novel therapies targeting oxidative stress-related diseases.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology | MDPI [mdpi.com]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxysafflor Yellow A (HSYA) Extraction Methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing HSYA Recovery
Hydroxysafflor yellow A (HSYA), a prominent bioactive chalcone glycoside derived from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention for its therapeutic potential in cardiovascular and cerebrovascular diseases. The efficiency of extracting HSYA from its natural source is a critical factor influencing its research and development. This guide provides a comparative analysis of common HSYA extraction methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of HSYA Extraction Methods
The selection of an optimal extraction method for HSYA hinges on a balance of several key factors: yield, purity, extraction time, and solvent consumption. Below is a summary of quantitative data for four prevalent extraction techniques.
| Extraction Method | Typical Yield (%) | Relative Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Water Immersion | 0.023 - 0.066[1] | Low | Long (hours) | High | Simple, low-cost, non-toxic solvent | Very low yield, time-consuming, potential for HSYA degradation at high temperatures[1] |
| Ultrasound-Assisted Extraction (UAE) | ~12.25[1] | Moderate | Short (minutes) | Moderate | Rapid, higher yield than traditional methods, reduced solvent and energy consumption[2] | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | ~6.96[1] | Moderate to High | Very Short (minutes) | Moderate | Extremely rapid, high efficiency, reduced solvent usage | Requires specialized microwave equipment, potential for uneven heating |
| Matrix Solid-Phase Dispersion (MSPD) | ~14.89[1] | High | Short (minutes) | Low | High yield, low solvent consumption, combines extraction and purification | Requires a solid support matrix, can be more complex to optimize |
Experimental Protocols
Detailed methodologies for the key extraction and a subsequent purification step are provided below.
Water Immersion Extraction (Baseline Method)
This traditional method serves as a baseline for comparison.
Materials:
-
Dried safflower powder
-
Deionized water
Protocol:
-
Weigh a known amount of dried safflower powder.
-
Add deionized water at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Heat the mixture at a controlled temperature (e.g., 80°C) with constant stirring for a designated period (e.g., 2 hours).
-
Cool the mixture and filter to separate the extract from the solid residue.
-
The filtrate can be concentrated under reduced pressure to obtain the crude HSYA extract.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency.
Materials:
-
Dried safflower powder
-
Ethanol-water solution (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
Protocol:
-
Place a known amount of dried safflower powder into an extraction vessel.
-
Add the ethanol-water solution at an optimized solvent-to-material ratio (e.g., 16:1 mL/g)[2].
-
Position the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic power (e.g., 150 W) at a controlled temperature (e.g., 66°C) for a specific duration (e.g., 36 minutes)[2].
-
After sonication, filter the mixture to collect the extract.
-
The solvent can be evaporated to yield the crude HSYA extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy for rapid heating and extraction.
Materials:
-
Dried safflower powder
-
Deionized water or other suitable solvent
-
Microwave extraction system
Protocol:
-
Place a weighed amount of dried safflower powder into a microwave-safe extraction vessel.
-
Add the solvent at a high solvent-to-solid ratio (e.g., 100:1 mL/g)[1].
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave power to maintain a constant temperature (e.g., 70°C) for a short duration, often in cycles (e.g., 3 cycles of 20 minutes each)[1].
-
After extraction, allow the vessel to cool before filtering the contents.
-
Concentrate the filtrate to obtain the crude HSYA extract.
Matrix Solid-Phase Dispersion (MSPD)
MSPD is a sample preparation technique that integrates extraction and clean-up.
Materials:
-
Fresh or dried safflower
-
Silica gel (as dispersant)
-
Methanol-water solution (e.g., 1:3 v/v) as elution solvent
-
Mortar and pestle
-
Solid-phase extraction column
Protocol:
-
Weigh a small amount of safflower material (e.g., 0.5 g).
-
In a mortar, blend the sample with a dispersing agent like silica gel at a specific ratio (e.g., 1:2 sample to dispersant).
-
Grind the mixture until a homogeneous blend is obtained.
-
Pack the homogenized mixture into an empty solid-phase extraction column.
-
Elute the HSYA from the column by passing a suitable solvent, such as a methanol-water mixture, through it.
-
Collect the eluate containing the purified HSYA.
Purification of HSYA using Macroporous Resin
Following initial extraction, further purification is often necessary to achieve high-purity HSYA. D101 macroporous resin is a commonly used adsorbent for this purpose[3][4].
Materials:
-
Crude HSYA extract
-
D101 macroporous resin
-
Deionized water
-
Ethanol solutions of varying concentrations (for elution)
-
Chromatography column
Protocol:
-
Resin Pre-treatment: Activate the D101 resin by washing sequentially with ethanol and then deionized water until the eluent is neutral.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Loading: Load the crude HSYA extract onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove impurities such as sugars and salts.
-
Elution: Elute the adsorbed HSYA from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions.
-
Analysis: Analyze the collected fractions for HSYA content (e.g., by HPLC) and pool the fractions with high purity.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain purified HSYA.
Experimental and logical Workflows
Caption: General workflow for the extraction and purification of HSYA.
Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt, MAPK, and NF-κB pathways. These pathways are crucial regulators of cellular processes such as inflammation, apoptosis, and cell survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. HSYA has been shown to modulate this pathway, contributing to its protective effects against ischemia-reperfusion injury.
Caption: HSYA promotes cell survival via the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and inflammation. HSYA can attenuate inflammatory responses by inhibiting the activation of key MAPK members like p38, ERK, and JNK[5].
Caption: HSYA inhibits inflammation by suppressing the MAPK signaling cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. HSYA has been demonstrated to exert anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB[5][6].
Caption: HSYA exerts anti-inflammatory effects via inhibition of the NF-κB pathway.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Macroporous Adsorption Resin D101,d101 macroporous resin [hailanresin.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
A Comparative Analysis of Hydroxysafflor Yellow A and Nimodipine for the Treatment of Cerebral Ischemia
For Immediate Release
This guide provides a detailed comparison of Hydroxysafflor Yellow A (HSYA) and Nimodipine, two neuroprotective agents investigated for their therapeutic potential in cerebral ischemia. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant clinical trial protocols.
Introduction
Cerebral ischemia, characterized by insufficient blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal damage and neurological deficits. Therapeutic strategies aim to mitigate this damage through various mechanisms. Nimodipine, a dihydropyridine calcium channel blocker, is an established treatment for preventing cerebral vasospasm following subarachnoid hemorrhage. This compound (HSYA), a primary active component of the safflower plant (Carthamus tinctorius), has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This guide presents a side-by-side comparison of these two compounds.
Mechanism of Action
This compound (HSYA)
HSYA exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating inflammatory and apoptotic signaling pathways.[1][2] In preclinical models of cerebral ischemia, HSYA has been shown to:
-
Inhibit Inflammatory Pathways: HSYA significantly decreases the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[3] It achieves this, in part, by downregulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) p65.[2][3]
-
Modulate Apoptosis: HSYA demonstrates anti-apoptotic properties by activating the PI3K/Akt/GSK3β signaling pathway.[4]
-
Regulate Autophagy: HSYA can activate neuronal autophagy through the HIF-1α/BNIP3 signaling pathway, which is a protective mechanism in the acute phase of cerebral ischemia.[5][6][7]
-
Crosstalk Modulation: HSYA has been found to modulate the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways, contributing to its therapeutic effects.[1]
Nimodipine
Nimodipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels.[8] This action leads to:
-
Cerebral Vasodilation: By preventing calcium influx into vascular smooth muscle cells, Nimodipine induces vasodilation, which can improve cerebral blood flow.
-
Neuroprotection: Beyond its vascular effects, Nimodipine is believed to have direct neuroprotective properties. It may prevent neuronal cell death by controlling the intracellular calcium cascade and inhibiting excessive calcium influx into mitochondria.[9]
-
Activation of Neurotrophic Signaling: Nimodipine has been shown to activate TrkB neurotrophin receptors and induce the phosphorylation of Akt and CREB, signaling pathways associated with neuroprotection and neuroplasticity.[10][11]
Preclinical Data: A Head-to-Head Comparison
A key preclinical study directly compared the efficacy of HSYA and Nimodipine in a rat model of permanent middle cerebral artery occlusion (MCAO).
Quantitative Comparison of Neuroprotective Effects
| Parameter | Model Group | Low-Dose HSYA (5 mg/kg) | High-Dose HSYA (10 mg/kg) | Nimodipine (2 mg/kg) |
| Neurological Symptom Score (24h) | 4.0 ± 0.5 | 3.2 ± 0.4 | 2.6 ± 0.4 | 2.8 ± 0.4 |
| Brain Water Content (%) | 81.2 ± 1.2 | 79.8 ± 1.1 | 78.5 ± 1.0 | 79.1 ± 1.0 |
| Infarction Area Percentage (%) | 46.34 ± 5.87 | 40.76 ± 7.32 | 38.18 ± 5.76 | 33.39 ± 4.45 |
| Serum IL-6 (pg/mL) | 289.4 ± 23.1 | 245.7 ± 20.3 | 210.3 ± 18.9 | 231.5 ± 19.8 |
| Serum IL-1β (pg/mL) | 312.6 ± 25.4 | 268.9 ± 21.7 | 225.8 ± 20.1 | 250.4 ± 21.2 |
*p < 0.05 compared to the model group. Data adapted from Wang et al. (2022).[3]
Experimental Protocols
Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
-
Animals: Male Sprague-Dawley rats.
-
Procedure: The middle cerebral artery is permanently occluded using an intraluminal suture method. A nylon monofilament is inserted through the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.[12][13][14]
-
Drug Administration:
-
HSYA Groups: HSYA (5 mg/kg or 10 mg/kg) is administered intravenously at 0h, 6h, and 12h after the MCAO procedure.
-
Nimodipine Group: Nimodipine (2 mg/kg) is administered intravenously at the same time points as the HSYA groups.[3]
-
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluated at 3h, 6h, 12h, and 24h post-ischemia on a scale of 0-4 (0 = no deficit, 4 = severe deficit).[3]
-
Brain Water Content: Assessed at 24h by comparing the wet and dry weight of the brain tissue.[3]
-
Infarct Volume: Determined at 24h using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[3]
-
Biomarker Analysis: Serum levels of IL-1β and IL-6 are measured using ELISA kits. Brain tissue levels of phosphorylated p38 MAPK and NF-κB p65 are assessed by Western blot.[3]
-
Clinical Trial Protocol for Acute Ischemic Stroke
The following represents a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial for acute ischemic stroke.
-
Patient Population: Adults (e.g., 18-80 years old) with a diagnosis of acute ischemic stroke confirmed by neuroimaging (CT or MRI).[15][16]
-
Inclusion Criteria:
-
Symptom onset within a specified time window (e.g., < 24 hours).[17]
-
Measurable neurological deficit on a standardized scale (e.g., National Institutes of Health Stroke Scale - NIHSS).
-
-
Exclusion Criteria:
-
Intracranial hemorrhage.
-
Rapidly improving neurological symptoms.
-
Severe stroke (as defined by a high NIHSS score).
-
Comorbidities that may interfere with the study.
-
-
Intervention:
-
Treatment Group: Intravenous administration of the investigational drug (e.g., HSYA or Nimodipine) for a specified duration.
-
Control Group: Intravenous administration of a matching placebo.
-
-
Outcome Measures:
-
Primary Endpoint: Proportion of patients with a favorable outcome at 90 days, often measured by the modified Rankin Scale (mRS).
-
Secondary Endpoints:
-
Change in NIHSS score from baseline.
-
Incidence of adverse events.
-
Mortality rate.
-
-
Signaling Pathways
HSYA Neuroprotective Signaling
Nimodipine Neuroprotective Signaling
Discussion and Future Directions
Both this compound and Nimodipine demonstrate significant neuroprotective potential in the context of cerebral ischemia, albeit through distinct yet partially overlapping mechanisms. Nimodipine's established role is primarily in the prevention of vasospasm after subarachnoid hemorrhage, with its efficacy in acute ischemic stroke being less clear.[15][17] In contrast, HSYA shows promise in preclinical models of ischemic stroke by targeting inflammatory and apoptotic cascades.
The direct comparative preclinical data suggests that high-dose HSYA has a comparable, and in the case of reducing IL-1β, potentially superior, effect to Nimodipine in mitigating the pathological consequences of cerebral ischemia.[3] However, it is crucial to note that these findings are from a single preclinical study and require further validation.
Future research should focus on more extensive head-to-head preclinical studies under various ischemic conditions (e.g., transient vs. permanent occlusion, different reperfusion times). Furthermore, well-designed, multicenter, randomized controlled clinical trials are necessary to establish the safety and efficacy of HSYA in patients with acute ischemic stroke. Investigating potential synergistic effects of combination therapies involving HSYA and other neuroprotective agents could also be a valuable avenue for future drug development.
References
- 1. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nimodipine improves the disruption of spatial cognition induced by cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trial of nimodipine in acute ischemic stroke. The American Nimodipine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. heart.org [heart.org]
- 17. A controlled trial of nimodipine in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Hydroxysafflor Yellow A and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of Hydroxysafflor yellow A (HSYA), a major active component of Carthamus tinctorius (safflower), and its related compounds. While direct comparative in vivo data for HSYA and its own metabolites are limited in current scientific literature, this document synthesizes available information on HSYA's efficacy and mechanisms, drawing comparisons with Anhydrosafflor Yellow B (AHSYB), a structurally similar compound found in the same plant, to provide valuable insights for researchers.
Executive Summary
This compound has demonstrated significant therapeutic potential in various in vivo models, particularly in the contexts of neuroprotection and cardioprotection. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis. Pharmacokinetic studies indicate that HSYA has low oral bioavailability and is largely excreted unchanged after intravenous administration, suggesting that the parent compound is likely the primary contributor to its observed in vivo effects. Research on the specific in vivo activities of HSYA's metabolites is currently lacking, presenting a notable knowledge gap. This guide summarizes the robust data on HSYA and presents a direct comparison with AHSYB to offer a framework for understanding the structure-activity relationships and therapeutic potential of these related compounds.
Data Presentation: Comparative Efficacy of HSYA and AHSYB in Neuroprotection
The following table summarizes the comparative neuroprotective effects of HSYA and AHSYB in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a common model for studying ischemic stroke.
| Parameter | Model | Treatment Group | Dose | Outcome | Reference |
| Infarct Volume | MCAO/R Rats | HSYA | 10 mg/kg | 21.3% reduction (pre-treated), 20.4% reduction (post-treated) | [1] |
| MCAO/R Rats | AHSYB | Not specified in this study | Not specified in this study | ||
| Neurological Deficit Score | MCAO/R Rats | HSYA | 10 mg/kg (5 times post-treated) | Significant improvement (P < 0.01) | [1] |
| MCAO/R Rats | AHSYB | Not specified in this study | Not specified in this study | ||
| Cell Viability (in vitro, OGD/R) | Primary Hippocampal Neurons | HSYA | 40, 60, 80 µM | Dose-dependent increase | [2] |
| Primary Hippocampal Neurons | AHSYB | 40, 60, 80 µM | Dose-dependent increase, similar to HSYA | [2] | |
| Oxidative Stress Markers (in vivo) | MCAO/R Rats | HSYA | Not specified | Decreased ROS and MDA, Increased GSH-Px and SOD | [2] |
| MCAO/R Rats | AHSYB | Not specified | Decreased ROS and MDA, Increased GSH-Px and SOD, similar to HSYA | [2] | |
| Apoptosis (in vivo, TUNEL staining) | MCAO/R Rats | HSYA | Not specified | Reduced number of apoptotic cells | [2] |
| MCAO/R Rats | AHSYB | Not specified | Reduced number of apoptotic cells, similar to HSYA | [2] |
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This model is widely used to mimic focal cerebral ischemia in stroke research.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or inhalation of isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a predetermined period (e.g., 90 or 120 minutes) to induce ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.
-
Drug Administration: HSYA or the vehicle is administered intravenously (e.g., via the tail vein) or intraperitoneally at specified doses and time points (e.g., before occlusion, during ischemia, or at the onset of reperfusion).
-
Outcome Assessment: 24 hours after reperfusion, neurological deficit scores are assessed using a standardized scale. The animals are then euthanized, and the brains are removed and sectioned. Infarct volume is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white.
Assessment of Anti-Inflammatory Effects In Vivo
-
Model Induction: Inflammation can be induced through various models, such as lipopolysaccharide (LPS) injection or the MCAO/R model described above, which also has a significant inflammatory component.
-
Drug Administration: HSYA is administered at various doses and routes as per the study design.
-
Sample Collection: At a designated time point after induction and treatment, blood and tissue samples (e.g., brain, heart) are collected.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines in serum or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Tissue homogenates are used to determine the protein expression levels of key inflammatory signaling molecules (e.g., NF-κB p65, IκBα).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by HSYA and a typical experimental workflow for in vivo studies.
Caption: Key signaling pathways modulated by HSYA in vivo.
Caption: General experimental workflow for in vivo comparison.
Conclusion and Future Directions
The available in vivo data strongly support the therapeutic potential of HSYA, particularly in the management of ischemic injuries. Its well-documented neuroprotective and cardioprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties, mediated through multiple signaling pathways. The direct comparison with AHSYB suggests that subtle structural differences can lead to similar pharmacodynamic actions in the context of neuroprotection.
The most significant gap in the current body of research is the lack of in vivo studies on the metabolites of HSYA. While metabolic pathways have been proposed, the biological activities of the resulting metabolites remain largely unexplored. Future research should prioritize the following:
-
Identification and Characterization of HSYA Metabolites: Comprehensive studies to identify and isolate the major metabolites of HSYA in different species.
-
In Vivo Efficacy Studies of Metabolites: Direct investigation of the in vivo effects of isolated HSYA metabolites in relevant disease models.
-
Comparative Pharmacokinetic and Pharmacodynamic Studies: Head-to-head comparisons of the pharmacokinetic profiles and in vivo efficacy of HSYA and its primary metabolites.
Addressing these research gaps will provide a more complete understanding of the pharmacology of HSYA and could lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic properties.
References
Comparative Analysis of Hydroxysafflor Yellow A (HSYA) for Osteoarthritis Therapy in Animal Models
This guide provides a comprehensive comparison of the in vivo therapeutic effects of Hydroxysafflor yellow A (HSYA) on osteoarthritis (OA) with other alternative treatments. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies.
Therapeutic Efficacy of HSYA in Preclinical Osteoarthritis Models
This compound, a primary active component of the safflower plant, has demonstrated significant anti-inflammatory and chondroprotective effects in in vivo models of osteoarthritis.[1] Studies indicate that HSYA can mitigate the progression of OA by inhibiting key inflammatory pathways and protecting the extracellular matrix (ECM) from degradation.[1]
In a surgically induced mouse model of OA, HSYA treatment was observed to suppress the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] This, in turn, reduces the overproduction of pro-inflammatory cytokines such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Furthermore, HSYA has been shown to downregulate the expression of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5), enzymes responsible for the breakdown of the cartilage matrix.[1]
Another study highlights HSYA's role in regulating inflammation and oxidative stress by suppressing the HIF-1α/JAK/STAT3 signaling pathway, further contributing to its therapeutic potential in OA.
Comparison with Alternative Therapeutic Agents
While direct comparative in vivo studies between HSYA and other OA treatments are limited, this section provides an overview of the efficacy of established and emerging therapies to offer a contextual comparison.
-
Hyaluronic Acid (HA): A common treatment for knee OA, intra-articular HA injections aim to restore the viscoelasticity of synovial fluid.[2] Clinical benefits include pain reduction and functional improvement.[2][3] However, its efficacy compared to corticosteroids and even saline injections has shown conflicting results in some studies.[4] The therapeutic effect of HA is believed to be not only mechanical but also to involve chondroprotective and anti-inflammatory properties.[2]
-
Corticosteroids: Intra-articular corticosteroid injections are effective for short-term pain relief in OA by exerting potent anti-inflammatory effects.[4] However, their long-term efficacy is less certain, and repeated use may have detrimental effects on cartilage.[5]
-
Platelet-Rich Plasma (PRP): PRP therapy involves injecting a concentration of a patient's own platelets to accelerate the healing of injured tendons, ligaments, muscles, and joints. In OA, PRP is thought to stimulate cartilage repair and reduce inflammation. Some studies suggest PRP is more effective than HA and ozone therapies for knee OA.[6]
-
Other Natural Compounds:
-
Sinapic Acid (SA): In a mouse model of OA, SA demonstrated protective effects by inhibiting inflammatory mediators and ECM degradation through the Nrf2/HO-1/NF-κB axis.[7]
-
Salvianolic Acid A (SAA): SAA has shown anti-inflammatory and anti-apoptotic effects in mouse models of OA by inhibiting the NF-κB and MAPK signaling pathways.[8]
-
2,3,5,4'-Tetrahydroxystilbene-2-O-β-d-glucoside (THSG): This compound from Polygonum multiflorum has demonstrated anti-inflammatory effects in a rat model of OA by inhibiting the production of inflammatory mediators and MMP-13.[9]
-
Quantitative Data Summary
Table 1: In Vivo Effects of HSYA on Inflammatory and Cartilage Degradation Markers in Osteoarthritis Models
| Parameter | Animal Model | HSYA Dosage | Outcome | Reference |
| Pro-inflammatory Cytokines (NO, PGE2, COX-2, TNF-α, IL-6, iNOS) | Surgically-induced mouse OA | 2.5 to 40 µM (in vitro pre-treatment) | Dose-dependent inhibition of IL-1β induced over-production | [1] |
| Extracellular Matrix Degradation (MMPs, ADAMTS5) | Surgically-induced mouse OA | Not specified in vivo | Attenuated IL-1β-induced degradation | [1] |
| Paw Swelling & Pathological Manifestations | Collagen-induced arthritis in rats | 20 mg/kg | Significant reduction | [10] |
| Serum Cytokine Levels | Collagen-induced arthritis in rats | 20 mg/kg | Significant reduction | [10] |
Table 2: Comparison of Therapeutic Outcomes for Different Osteoarthritis Treatments
| Treatment | Animal/Clinical Model | Primary Outcome Measures | Key Findings | Reference(s) |
| HSYA | Surgically-induced mouse OA | Inhibition of inflammatory pathways (NF-κB, MAPK), reduced cytokine production, decreased ECM degradation | Protective effects observed in the OA model. | [1] |
| Hyaluronic Acid | Clinical trials in patients with knee OA | Pain scores (e.g., WOMAC), joint function | Sustained improvement in pain and function for up to 12 months. | [2] |
| Corticosteroids | Clinical trials in patients with knee OA | Short-term pain relief | More effective than HA for pain control in the short term (<1 month). | [4] |
| Platelet-Rich Plasma | Clinical trials in patients with knee OA | Pain and functional scores | Superior efficacy compared to ozone and hyaluronic acid therapies. | [6] |
| Sinapic Acid | Surgically-induced mouse OA | OARSI scores, subchondral bone plate thickness, expression of Nrf2, collagen-II, and MMP-13 | Reduced pathological manifestations and cartilage destruction. | [7] |
| Salvianolic Acid A | Surgically-induced mouse OA | Histological analysis of cartilage | Inhibited the deterioration of OA. | [8] |
| THSG | Mono-iodoacetate-induced rat OA | Paw edema, weight-bearing distribution | Reduced paw edema and improved weight-bearing. | [9] |
Detailed Experimental Protocols
Surgically-Induced Osteoarthritis Model (Mouse)
This protocol is based on the methodology for inducing OA through destabilization of the medial meniscus (DMM).
-
Animal Model: Male C57BL/6 mice, typically 8-12 weeks old.
-
Anesthesia: Mice are anesthetized using an appropriate method, such as intraperitoneal injection of 2% pentobarbital.[7]
-
Surgical Procedure:
-
A medial parapatellar incision is made in the right knee joint.
-
The medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau, is transected using a microsurgical knife.[7] Care is taken to protect the surrounding ligaments and cartilage.
-
The joint capsule and skin are then sutured.
-
A sham operation is performed on a control group, which involves the same surgical procedure without the transection of the MMTL.[7]
-
-
Post-Operative Care: Animals receive appropriate post-operative analgesia and are monitored for any signs of distress.
-
Treatment Administration:
-
HSYA or a vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, at specified dosages and frequencies for a designated period (e.g., daily for several weeks).
-
-
Outcome Assessment:
-
At the end of the treatment period, mice are euthanized, and the knee joints are collected for analysis.
-
Histological Analysis: Joints are fixed, decalcified, embedded in paraffin, and sectioned. Sections are stained with Safranin O and Fast Green to assess cartilage degradation, proteoglycan loss, and overall joint morphology. The severity of OA is often graded using a standardized scoring system like the Osteoarthritis Research Society International (OARSI) score.
-
Immunohistochemistry: Expression of key proteins such as MMP-13, collagen type II, and inflammatory markers can be assessed in the cartilage.
-
Biochemical Analysis: Synovial fluid or serum can be collected to measure the levels of inflammatory cytokines and biomarkers of cartilage degradation.
-
Chemically-Induced Osteoarthritis Model (Rat)
This protocol involves the intra-articular injection of a substance to induce OA-like changes.
-
Animal Model: Adult female rats (e.g., Sprague-Dawley or Wistar).
-
Inducing Agent: A solution of trypsin (e.g., 0.1 ml of 0.1% trypsin) is injected intra-articularly into the knee joint.[11] Other agents like mono-iodoacetate (MIA) can also be used.[9]
-
Procedure: Under sterile conditions and appropriate anesthesia, the inducing agent is injected into the knee joint cavity. A control group may receive an intra-articular injection of sterile saline.[11]
-
Treatment and Assessment: Similar to the surgical model, animals are treated with HSYA or a comparator, and outcomes are assessed through histological, biochemical, and behavioral (e.g., weight-bearing) tests.[9][11]
Signaling Pathways and Visualizations
HSYA exerts its therapeutic effects by modulating several key signaling pathways involved in the pathogenesis of osteoarthritis.
NF-κB and MAPK Signaling Pathways
HSYA has been shown to inhibit the activation of the NF-κB and MAPK pathways, which are crucial in the inflammatory response and cartilage degradation in OA.[1]
Caption: HSYA inhibits IL-1β-induced NF-κB and MAPK pathways in chondrocytes.
Experimental Workflow for In Vivo HSYA Validation
The following diagram illustrates a typical workflow for evaluating the efficacy of HSYA in an animal model of osteoarthritis.
Caption: Workflow for in vivo validation of HSYA's effect on osteoarthritis.
References
- 1. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Year, Efficacy and Safety Open Label Study, with a Single Injection of a New Hyaluronan for Knee OA: The SOYA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Hyaluronic acid vs corticosteroids in symptomatic knee osteoarthritis: a mini-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparing the efficacy of different intra-articular injections for knee osteoarthritis: A network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of sinapic acid in osteoarthritis: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid A Has Anti-Osteoarthritis Effect In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Enhancing the Therapeutic Potential of Hydroxysafflor Yellow A: A Comparative Guide to Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), the principal active component of the safflower plant (Carthamus tinctorius L.), is a potent therapeutic agent with significant antioxidant, anti-inflammatory, and neuroprotective properties. However, its clinical application, particularly through oral administration, is severely hampered by its low bioavailability.[1] As a Biopharmaceutics Classification System (BCS) Class III drug, HSYA exhibits high solubility but poor membrane permeability, leading to an oral bioavailability of only about 1.2% in rats.[1] To overcome this challenge, various advanced drug delivery systems have been developed to enhance the pharmacokinetic profile of HSYA. This guide provides a comparative analysis of different HSYA delivery systems, supported by experimental data, to aid researchers in selecting and developing optimal formulations.
Comparative Pharmacokinetic Parameters of HSYA Delivery Systems
The following table summarizes the key pharmacokinetic parameters of HSYA in different formulations, as determined in preclinical studies. The data highlights the significant improvements in oral bioavailability achieved with novel delivery systems compared to a simple HSYA solution.
| Delivery System | Animal Model | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Relative Bioavailability (%) | Reference |
| HSYA Solution (in water) | Rat | 0.64 ± 0.14 µg/mL | 30 min | - | 100 | [2] |
| Solid Lipid Nanoparticles (SLNs) | Rat | 7.76-fold increase vs. solution | - | 3.99-fold increase vs. solution | 397 | [1] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Rat | - | - | - | 217 | [2] |
| Natural Deep Eutectic Solvent (NADES) | Rat | 5.02-fold increase vs. solution | < 1 hour | Significantly increased | 326.08 | [3] |
| HSYA-Chitosan Complex | - | - | - | - | 476 | [1] |
| Microemulsion | Rat | - | - | - | 1937 | [1] |
In-Depth Look at HSYA Delivery Systems
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. For HSYA, a water-in-oil-in-water (w/o/w) double emulsion method has been successfully used to encapsulate the hydrophilic drug within the solid lipid core.
Mechanism of Bioavailability Enhancement:
-
Protection from Degradation: The solid lipid matrix protects HSYA from the harsh environment of the gastrointestinal tract.
-
Enhanced Absorption: The small particle size (around 214 nm) and lipidic nature of SLNs facilitate their uptake through the intestinal mucosa.[4] Studies suggest that SLNs can be absorbed via endocytosis.[4]
-
Lymphatic Transport: Lipid-based delivery systems can promote lymphatic transport, bypassing the first-pass metabolism in the liver, which is a major barrier for many drugs.
A study on HSYA-loaded SLNs demonstrated a 3.97-fold increase in oral absorption in rats compared to an HSYA water solution.[1][4] This was accompanied by a significant 7.76-fold increase in Cmax and a 3.99-fold increase in AUC, indicating a more rapid and extensive absorption.[1]
Self-Double-Emulsifying Drug Delivery System (SDEDDS)
SDEDDS are isotropic mixtures of oil, surfactants, and an aqueous phase containing the drug. Upon gentle agitation in the gastrointestinal fluids, they spontaneously form a water-in-oil-in-water (w/o/w) double emulsion.
Mechanism of Bioavailability Enhancement:
-
Improved Permeability: The components of the SDEDDS can fluidize the cell membrane and open the tight junctions between intestinal epithelial cells, thereby increasing the permeability of HSYA.
-
Endocytosis: The fine oil droplets containing HSYA can be taken up by enterocytes through endocytosis.[2]
Pharmacokinetic studies in rats showed that an HSYA-SDEDDS formulation increased the plasma concentration of HSYA by 2.17-fold compared to an HSYA solution.[2]
Other Promising Delivery Systems
-
Natural Deep Eutectic Solvents (NADES): A novel and green solvent system composed of natural components. An HSYA formulation using a NADES composed of glucose and choline chloride demonstrated a 3.26-fold increase in relative oral bioavailability in rats.[3] The mechanism is attributed to a decrease in mucus viscosity and an increased absorption rate in the jejunum.[3]
-
Chitosan Complexes: Chitosan, a natural polysaccharide, can form complexes with HSYA, significantly improving its oral absorption. A HSYA-chitosan complex was reported to increase the bioavailability to 476%.[1]
-
Microemulsions: These are clear, stable, isotropic mixtures of oil, water, and surfactant. An HSYA microemulsion was shown to increase the bioavailability by an astounding 1937% in rats, although this effect was significantly dependent on the presence of bile.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A standardized protocol for evaluating the oral pharmacokinetics of HSYA in different delivery systems is crucial for comparative analysis.
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
2. Dosing and Administration:
-
HSYA formulations (e.g., solution, SLNs, SDEDDS) are administered orally via gavage at a specified dose (e.g., 100 mg/kg of HSYA).
-
A control group receives an equivalent dose of HSYA dissolved in water.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
4. Sample Preparation:
-
Aliquots of plasma are deproteinized, typically by adding a threefold volume of methanol or acetonitrile.
-
The mixture is vortexed and centrifuged at high speed (e.g., 13,000 rpm for 10 minutes).
-
The supernatant is collected for analysis.
Quantification of HSYA in Plasma by UPLC-MS/MS
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for the sensitive and specific quantification of HSYA in biological matrices.
1. Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape and ionization).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: A small volume, usually 1-5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for HSYA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for HSYA.
-
Typical Transitions: The specific m/z transitions for HSYA would be optimized for the instrument being used.
3. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS 2.0 or Phoenix WinNonlin.
-
Relative bioavailability (Frel) is calculated as (AUCtest / AUCcontrol) × 100%.
Visualizing the Process: Diagrams
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid lipid nanoparticles as carriers for oral delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Purity of Commercial Hydroxysafflor Yellow A
For researchers, scientists, and drug development professionals, the purity of Hydroxysafflor Yellow A (HSYA) is a critical determinant of experimental success and therapeutic potential. This guide provides a comparative overview of commercially available HSYA, supported by experimental data and detailed analytical protocols to aid in the selection of high-quality reagents.
This compound, a principal bioactive compound from the safflower plant (Carthamus tinctorius), is a cornerstone in various research fields, including cardiovascular and neurological drug development. Given its role as a quality control standard in the Chinese Pharmacopoeia, ensuring the purity of commercially sourced HSYA is paramount to the reliability and reproducibility of scientific findings.[1][2] Impurities, often remnants from extraction processes, can significantly impact experimental outcomes. For instance, the use of dimethyl sulfoxide (DMSO) for extraction has been shown to yield HSYA with a higher impurity profile.[1][2]
This guide offers a data-driven comparison of HSYA from various sources as reported in scientific literature, outlines robust analytical methods for in-house purity verification, and provides standardized experimental protocols.
Comparative Purity of Commercial this compound
While a direct, independent comparative study analyzing multiple commercial HSYA sources in parallel remains elusive in publicly available literature, individual research publications provide valuable insights into the purity of HSYA used in their experiments. This data, collated from various studies, can serve as a preliminary guide for researchers.
| Supplier/Source | Stated Purity | Analytical Method(s) | Reference |
| National Institute for the Control of Pharmaceutical and Biological Products | > 96.5% | HPLC, 1H-NMR, 13C-NMR | [3] |
| Shanghai Shifeng Biological Co., Ltd. | > 98% | Not Specified in Study | [4] |
| Self-purified | > 95.0% | HPLC | [5] |
| ChemFaces | Reference Standard | Not Specified | [6] |
Note: The purity values listed above are as reported in the cited literature and do not represent a direct head-to-head comparison under a single standardized analytical protocol. Researchers are encouraged to perform their own quality assessment.
Key Analytical Methods for Purity Assessment
The purity of HSYA is primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with mass spectrometry (LC-MS) for enhanced specificity and impurity identification. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the quantitative analysis of HSYA purity. A typical HPLC setup involves a C18 column and a gradient elution system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying known and unknown impurities.[7] This method is particularly useful for untargeted analysis of active pharmaceutical ingredients.[7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a sensitive and reliable method for the quantification of HSYA. This technique is noted for its simplicity and accuracy, making it suitable for routine quality control.[8]
Experimental Protocols
Below are detailed protocols for the key analytical methods described above, based on methodologies reported in the scientific literature.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for HSYA Purity[5]
-
Instrumentation: Waters 2695 system with a 2998 PDA detector.
-
Column: Waters SunFire C18 column (4.6 mm × 150 mm, 5 μm).
-
Column Temperature: 25 °C.
-
Mobile Phase:
-
A: Methanol
-
B: 0.7% Phosphoric acid in water
-
-
Gradient Program:
-
0–2 min: 10–40% A
-
2–5 min: 40–42% A
-
5–7 min: 42–45% A
-
7–9 min: 45–10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Not specified, but HSYA has a maximum absorption at 403 nm.[9]
-
Injection Volume: 10 μL.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for HSYA Quantification[10]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent Zorbax SB C18 column (4.6 mm × 150 mm, 5 μm).
-
Mobile Phase: 0.2 mM ammonium acetate: methanol (30:70, v/v).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
Monitoring: Multiple-reaction monitoring (MRM).
-
Ion Transitions:
-
HSYA: m/z 611.3→491.2
-
Internal Standard (e.g., isorhamnetin-3-O-neohespeidoside): m/z 623.2→299.2
-
Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for HSYA Quantification[8]
-
Stationary Phase: Polyamide TLC plates.
-
Sample Preparation: Methanol extract of the sample.
-
Mobile Phase: 3.6% Hydrochloric acid, methanol, and ethyl acetate (7:3:1, v/v/v).
-
Analysis: Densitometric analysis.
-
Detection Wavelength: 399 nm.
-
Result: This system yields compact spots for HSYA with an RF value of approximately 0.60.[8]
Visualizing the Workflow
To further clarify the process of assessing HSYA purity, the following diagrams illustrate a typical experimental workflow and the signaling pathways where HSYA purity is critical.
Caption: Experimental workflow for assessing the purity of commercially available HSYA.
Caption: Impact of HSYA purity on downstream signaling pathways and cellular responses.
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Effects of this compound and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach [mdpi.com]
- 4. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolism and Efficacy of Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism and efficacy of Hydroxysafflor yellow A (HSYA), a primary bioactive component of the safflower plant. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacokinetic and pharmacodynamic properties of HSYA across different preclinical species.
Cross-Species Pharmacokinetics of HSYA
HSYA exhibits significant interspecies differences in its pharmacokinetic profile. The oral bioavailability of HSYA is generally low across species, a characteristic attributed to its high polarity.[1] Intravenous administration leads to more predictable exposure. The majority of the compound is excreted unchanged in the urine.[2]
Below is a summary of key pharmacokinetic parameters of HSYA in rats and dogs. Data for monkeys remains limited in publicly available literature.
Table 1: Pharmacokinetic Parameters of HSYA Following Intravenous Administration in Rats and Dogs
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |
| Rat | 3 | 10.2 ± 1.8 | 4.6 ± 0.9 | 0.4 ± 0.1 |
| 6 | 21.5 ± 4.2 | 9.8 ± 2.1 | 0.5 ± 0.1 | |
| 12 | 45.2 ± 8.9 | 20.1 ± 4.5 | 0.5 ± 0.1 | |
| Dog | 6 | 18.9 ± 3.5 | 15.2 ± 3.1 | 0.9 ± 0.2 |
| 12 | 38.1 ± 7.2 | 31.5 ± 6.8 | 1.0 ± 0.2 | |
| 24 | 75.8 ± 15.1 | 65.2 ± 14.2 | 1.1 ± 0.3 |
Data compiled from literature reports. Note: These values can vary depending on the specific study conditions.
In Vivo Efficacy of HSYA in a Model of Cerebral Ischemia
The neuroprotective effects of HSYA are frequently evaluated using the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics ischemic stroke. HSYA has been shown to reduce infarct volume and improve neurological deficits in this model.
Table 2: Efficacy of HSYA in a Rat MCAO Model
| Treatment Group | Infarct Volume (%) | Neurological Score |
| Sham | 0 | 0 |
| MCAO Model | 35.2 ± 4.5 | 3.5 ± 0.5 |
| HSYA (10 mg/kg) | 18.6 ± 3.2 | 2.1 ± 0.4 |
Data are representative and may vary between studies.
Experimental Protocols
In Vivo Efficacy Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of HSYA.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or chloral hydrate). Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.
-
The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), confirmed by a slight resistance.
-
The suture is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: After the ischemic period, the suture is withdrawn to allow for reperfusion.
-
Drug Administration: HSYA or vehicle is administered (e.g., intravenously) at the onset of reperfusion.
-
Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-reperfusion using a standardized scoring system (e.g., a 0-4 or 0-5 point scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of HSYA in liver microsomes from different species.
Protocol:
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared containing liver microsomes (e.g., from rat, dog, monkey, or human) in a phosphate buffer (pH 7.4).
-
The final protein concentration of the microsomes is typically 0.5-1.0 mg/mL.
-
-
Initiation of Reaction:
-
HSYA is added to the reaction mixture at a final concentration of typically 1 µM.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
-
Time-Course Incubation:
-
Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
The reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of HSYA.
-
-
Data Analysis:
-
The percentage of HSYA remaining at each time point is calculated.
-
The natural logarithm of the percentage of HSYA remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated.
-
Signaling Pathways Modulated by HSYA
HSYA exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Key signaling pathways modulated by HSYA.
Caption: General experimental workflow for HSYA evaluation.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A (HSYA) and the HIF-1α Signaling Pathway: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hydroxysafflor Yellow A's (HSYA) effect on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway in vitro, benchmarked against other known modulators. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Unraveling the Dual Role of HSYA in HIF-1α Regulation
This compound (HSYA), a primary active component of the safflower plant, demonstrates a context-dependent regulatory role on the HIF-1α signaling pathway. In vitro studies reveal that under hypoxic or ischemic conditions, HSYA tends to promote the stabilization and activity of HIF-1α, leading to the expression of downstream pro-angiogenic and pro-survival genes. Conversely, in inflammatory settings, HSYA has been shown to inhibit HIF-1α accumulation, thereby exerting anti-inflammatory effects. This dual functionality positions HSYA as a compound of significant interest for therapeutic applications in both ischemic diseases and inflammatory conditions.
Comparative Analysis of HIF-1α Modulation
To contextualize the in vitro effects of HSYA, this section compares its performance with established HIF-1α activators and inhibitors. It is important to note that the data presented is compiled from various studies and experimental conditions may differ.
HSYA in Comparison to HIF-1α Activators
Under hypoxic conditions, HSYA enhances the accumulation of HIF-1α protein. This effect is compared with other known inducers of HIF-1α, such as cobalt chloride (CoCl₂) and desferrioxamine (DFO), which mimic hypoxia by inhibiting prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation.
| Compound | Cell Line | Treatment Conditions | Observed Effect on HIF-1α Protein | Downstream Effects | Reference |
| HSYA | EAhy926 | Hypoxia (1% O₂) + HSYA (1-100 µg/mL) | Increased accumulation | Increased VEGF expression | [1] |
| **Cobalt Chloride (CoCl₂) ** | Het-1A | CoCl₂ (100 µM) | Significant induction | Increased resistance to PDT | [2] |
| Desferrioxamine (DFO) | Chondrocytes | FAC (iron overload) + DFO | Upregulation | Protective effect against iron overload | [3] |
HSYA in Comparison to HIF-1α Inhibitors
In inflammatory models, such as those induced by lipopolysaccharide (LPS), HSYA has been observed to suppress HIF-1α. This inhibitory action is compared with well-characterized HIF-1α inhibitors like YC-1 and PX-478.
| Compound | Cell Line | Treatment Conditions | Observed Effect on HIF-1α Protein | Downstream Effects | Reference |
| HSYA | bEnd.3 | LPS (100 ng/mL) + HSYA (10 µM) | Reduced accumulation | Suppressed NOX2 activation | [4] |
| PX-478 | bEnd.3 | LPS (100 ng/mL) + PX-478 | Inhibitory effect similar to HSYA | Suppressed NOX2 activation | [4] |
| YC-1 | Various | Hypoxia | Inhibition of accumulation | Decreased VEGF and EPO mRNA |
Visualizing the HIF-1α Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. HIF-1 transcription activity: HIF1A driven response in normoxia and in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacologic stabilization of HIF-1α increases hematopoietic stem cell quiescence in vivo and accelerates blood recovery after severe irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxysafflor Yellow A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxysafflor Yellow A, a bioactive compound isolated from the flowers of Carthamus tinctorius L. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. In case of inadequate ventilation, respiratory protection should be worn.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions.[1][2]
2. Container Management:
-
Use the original container whenever possible for waste collection.[1][2]
-
If the original container is not available, use a compatible, leak-proof container.
-
Keep the waste container securely closed except when adding waste.
3. Disposal of Unused Product:
-
For pure, unused this compound, leave it in its original, labeled container.
-
Prepare the container for collection by your institution's hazardous waste management service.
4. Disposal of Contaminated Materials:
-
Liquids: Collect all aqueous and solvent solutions containing this compound in a designated, labeled waste container.
-
Solids: Any contaminated lab supplies, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled solid waste container.
-
Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[3]
5. Spill Cleanup:
-
In the event of a spill, avoid inhaling any dust.
-
Wear appropriate PPE.
-
Cover drains to prevent entry into the sewer system.[2]
-
Carefully collect the spilled material using an inert absorbent material.
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container for disposal.[2]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal contractor to schedule a pickup.
-
Ensure all waste containers are properly labeled and sealed before collection.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Hydroxysafflor Yellow A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Hydroxysafflor Yellow A (HSYA), a natural pigment with significant pharmacological activities. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Essential Safety Information
This compound is a yellow amorphous powder.[1][2] While it has shown a high safety profile in some in vivo studies, it is classified with specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[3]
Hazard Identification and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P272: Contaminated work clothing should not be allowed out of the workplace. | |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | |
| P362+P364: Take off contaminated clothing and wash it before reuse. | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Physical and Chemical Properties
Understanding the physical and chemical properties of HSYA is crucial for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₂₇H₃₂O₁₆ |
| Appearance | Yellow amorphous powder[1][2] |
| Solubility | Highly soluble in water, DMSO, pyridine, methanol, and ethanol.[1][4] Hardly dissolves in lipophilic solvents like ethyl-acetate, ether, benzene, and chloroform.[1][2] |
| Stability | Unstable and degrades under high temperature, alkaline conditions, and illumination.[1][2] |
| Storage Temperature | Recommended storage at -20°C.[5] Another source suggests storage at or below -15°C.[6] |
Toxicity Summary
Subchronic toxicity studies in rats have provided some insights into the potential effects of HSYA.
| Study Type | Dosage | Observed Effects |
| Subchronic Toxicity (Rats) | 60 mg/kg and 180 mg/kg (90-day daily IP injection) | Prolonged blood coagulation time without affecting the normal coagulation process.[7][8] No animal deaths from hemorrhaging were observed.[7][8] |
| 180 mg/kg (90-day daily IP injection) | Slight nephrotoxicity, including round tubular figures and breaking-off of the tubular epithelium.[7][8] Increased liver index without obvious pathological changes in liver histology.[7][8] |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposing of HSYA is essential for laboratory safety and regulatory compliance.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for working with HSYA in a laboratory setting.
Emergency Response Plan: Exposure to this compound
In the event of an accidental exposure, immediate and appropriate action is crucial.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any unused HSYA powder and contaminated disposable items (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed container for chemical waste.
-
-
Liquid Waste:
-
Solutions containing HSYA should be collected in a designated, labeled container for hazardous liquid waste.
-
Do not dispose of HSYA solutions down the drain.
-
-
Final Disposal:
-
All chemical waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations. If you are unsure about the correct procedure, consult your institution's Environmental Health and Safety (EHS) department.[9]
-
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biosynth.com [biosynth.com]
- 7. The subchronic toxicity of this compound of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 9. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
